molecular formula C7H16N2O3S B3047036 4-(Methoxymethyl)piperidine-1-sulfonamide CAS No. 1341657-66-6

4-(Methoxymethyl)piperidine-1-sulfonamide

Cat. No.: B3047036
CAS No.: 1341657-66-6
M. Wt: 208.28
InChI Key: YXDKGJPXKCVZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C7H16N2O3S and its molecular weight is 208.28. The purity is usually 95%.
The exact mass of the compound 4-(Methoxymethyl)piperidine-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Methoxymethyl)piperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methoxymethyl)piperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDKGJPXKCVZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261999
Record name 1-Piperidinesulfonamide, 4-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341657-66-6
Record name 1-Piperidinesulfonamide, 4-(methoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341657-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinesulfonamide, 4-(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)piperidine-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

molecular structure and weight of 4-(Methoxymethyl)piperidine-1-sulfonamide

[1]

Executive Summary

4-(Methoxymethyl)piperidine-1-sulfonamide (CAS: N/A, PubChem CID: 63971766) is a specialized heterocyclic building block used in medicinal chemistry. It combines a lipophilic 4-methoxymethyl-piperidine core with a polar primary sulfonamide moiety.

This molecule acts as a critical pharmacophore in two primary domains:[1]

  • Carbonic Anhydrase (CA) Inhibition: The terminal sulfonamide group (

    
    ) is the classic "zinc-binding group" (ZBG) essential for inhibiting metalloenzymes like carbonic anhydrase.
    
  • Fragment-Based Drug Design (FBDD): The piperidine ring serves as a rigid linker, directing the methoxymethyl tail into hydrophobic pockets while positioning the sulfonamide for polar interactions.

Molecular Identity & Physiochemical Properties[2][3][4]

Chemical Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(methoxymethyl)piperidine-1-sulfonamide
Common Name N-sulfamoyl-4-(methoxymethyl)piperidine
Molecular Formula

Molecular Weight 208.28 g/mol
Monoisotopic Mass 208.08817 Da
SMILES COCC1CCN(CC1)S(=O)(=O)N
InChIKey YXDKGJPXKCVZQZ-UHFFFAOYSA-N
Physicochemical Descriptors

The following data points are critical for assessing the compound's "drug-likeness" and permeability.

PropertyValueInterpretation
XLogP3 -0.6Highly hydrophilic; likely high aqueous solubility.
TPSA 75.0 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Amide

)
Critical for active site binding.
H-Bond Acceptors 4 (

, Ether

)
Facilitates solvent interaction.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.
pKa (Sulfonamide) ~10.1Weakly acidic; neutral at physiological pH.

Structural Analysis & Conformation

Structurally, the molecule exists as a sulfamide derivative (chemically

  • Piperidine Core: Adopts a low-energy chair conformation . The bulky 4-methoxymethyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain.

  • Sulfonamide Head: The

    
     atom adopts a tetrahedral geometry. The 
    
    
    bond connecting to the ring is shorter than a typical single bond due to resonance delocalization from the nitrogen lone pair into the sulfonyl
    
    
    -orbitals.
  • Ether Tail: The methoxymethyl group functions as a hydrogen bond acceptor and a hydrophobic probe, often used to tune the solubility of lipophilic drug candidates (e.g., similar to the tail in Sufentanil ).

Visualization: Pharmacophore Connectivity

Pharmacophorecluster_legendPharmacophore ZonesSulfonamidePrimary Sulfonamide(Zn2+ Binding / H-Bond Donor)PiperidinePiperidine Ring(Rigid Scaffold / Chair Conf.)Sulfonamide->PiperidineN1-S Bond(Polar Head)EtherMethoxymethyl Tail(H-Bond Acceptor / Lipophilic)Piperidine->EtherC4-C Attachment(Equatorial Vector)

Figure 1: Pharmacophore connectivity showing the polar "warhead" (sulfonamide) and the hydrophobic "tail" (ether) separated by the piperidine linker.[2][3][4][5][6][7][8]

Synthesis & Manufacturing Protocols

The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide requires the de novo construction of the sulfamide bond on the secondary amine. The most robust method utilizes Sulfamide (


)
Retrosynthetic Analysis
  • Target: 4-(Methoxymethyl)piperidine-1-sulfonamide[9]

  • Precursor A: 4-(Methoxymethyl)piperidine (Secondary Amine)

  • Precursor B: Sulfamide (Ammonia equivalent source)

Experimental Protocol (Trans-Sulfamoylation)

Note: This protocol is adapted from standard sulfamide synthesis methodologies [1].

Reagents:

  • 4-(Methoxymethyl)piperidine (1.0 eq)

  • Sulfamide (1.5 - 2.0 eq)

  • Solvent: 1,4-Dioxane or Pyridine

  • Temperature: Reflux (

    
    )
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a condenser, dissolve sulfamide (2.0 eq) in anhydrous 1,4-dioxane.

  • Addition: Add 4-(methoxymethyl)piperidine (1.0 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux for 6–12 hours. Monitor via TLC (stain with ninhydrin; product will likely not stain, but starting amine will disappear).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically partitioned between Ethyl Acetate and Water. The product prefers the organic layer. Wash with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Hexane if necessary to obtain a white crystalline solid.

Alternative Route (Chlorosulfonyl Isocyanate)

For higher purity requirements, Chlorosulfonyl Isocyanate (CSI) can be used.

  • React amine with CSI at

    
     to form the intermediate sulfamoyl chloride.
    
  • Hydrolyze carefully with water to release the sulfonamide.

    • Warning: CSI is highly reactive and moisture-sensitive.

Visualization: Synthetic Pathway

SynthesisAmine4-(Methoxymethyl)piperidine(Secondary Amine)ReactionReflux in Dioxane(100°C, 12h)Amine->ReactionReagentSulfamide(NH2-SO2-NH2)Reagent->ReactionTransitionTrans-sulfamoylation(- NH3)Reaction->TransitionProduct4-(Methoxymethyl)piperidine-1-sulfonamide(Target)Transition->Product

Figure 2: Synthesis via direct sulfamoylation of the piperidine precursor.

Analytical Characterization (Predicted)

To validate the structure, researchers should look for the following spectral signatures:

Proton NMR ( -NMR, 400 MHz, )
  • 
     6.6–6.8 ppm (s, 2H):  The 
    
    
    protons. These are exchangeable with
    
    
    and typically appear as a broad singlet.
  • 
     3.4–3.5 ppm (m, 2H):  Equatorial protons at C2/C6 adjacent to the Nitrogen.
    
  • 
     3.23 ppm (s, 3H):  The methoxy 
    
    
    singlet.
  • 
     3.15 ppm (d, 2H):  The methylene 
    
    
    doublet.
  • 
     2.5–2.6 ppm (m, 2H):  Axial protons at C2/C6 (often shielded).
    
  • 
     1.6–1.8 ppm (m, 3H):  Ring protons (C3/C5) and the C4 methine proton.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Sodium Adduct:

    
    
    
  • Fragmentation: Loss of the methoxymethyl group or the sulfonamide head (

    
    ) may be observed in MS/MS modes.
    

References

  • PubChem Compound Summary. (2025). 4-(methoxymethyl)piperidine-1-sulfonamide (CID 63971766).[9] National Center for Biotechnology Information. Link

  • Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamates/Sulfamides.[10] Journal of Medicinal Chemistry. (Contextual reference for sulfamide synthesis).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide pharmacophore).

role of piperidine-1-sulfonamide scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Piperidine-1-Sulfonamide Scaffolds in Medicinal Chemistry

Executive Summary

The piperidine-1-sulfonamide (N-sulfonylpiperidine) moiety represents a high-value pharmacophore in modern medicinal chemistry. Unlike the ubiquitous free piperidine ring found in blockbuster drugs (e.g., donepezil, fentanyl) where the basic nitrogen is critical for electrostatic interactions, the piperidine-1-sulfonamide variant offers a distinct physicochemical profile. By capping the nitrogen with a sulfonyl group, medicinal chemists neutralize the basicity, lock the conformation, and introduce a rigid vector for hydrogen bonding.

This guide analyzes the structural rationale, synthetic accessibility, and therapeutic utility of this scaffold, specifically within the context of 11


-HSD1 inhibitors , MMP inhibitors , and Androgen Receptor (AR) antagonists .

Structural & Physicochemical Rationale

The transition from a piperidine amine to a piperidine sulfonamide fundamentally alters the molecular property profile (MPP) of a lead compound.

Modulation of Basicity and Lipophilicity
  • Basicity Nullification: The sulfonyl group is strongly electron-withdrawing. The lone pair on the piperidine nitrogen is delocalized into the sulfonyl

    
    -orbitals (or 
    
    
    
    orbitals), rendering the nitrogen non-basic (
    
    
    of conjugate acid < 0). This eliminates protonation at physiological pH (7.4), preventing the formation of a cationic species.
    • Impact: Improves membrane permeability (passive diffusion) by removing the energetic penalty of desolvating a charged cation.

  • Lipophilicity (LogP): While the sulfonamide group is polar, the overall scaffold is often more lipophilic than its protonated amine counterpart. However, the sulfonyl oxygens serve as potent Hydrogen Bond Acceptors (HBA), balancing solubility.

Conformational Control
  • Chair Conformation: The piperidine ring typically adopts a chair conformation.[1] The sulfonamide attachment is planar around the nitrogen, but the

    
     bond allows for specific rotamers.
    
  • Exit Vectors: The rigid geometry of the sulfonamide linker (

    
    ) orients the 
    
    
    
    -substituents and the
    
    
    -substituents of the piperidine into defined regions of the binding pocket. This is critical for Fragment-Based Drug Discovery (FBDD) , where the scaffold acts as a linker to probe 3D space.
Metabolic Stability
  • Metabolic Blockade: The sulfonamide group protects the nitrogen from oxidative metabolism (e.g., N-oxidation or N-dealkylation by CYP450 enzymes), which is a common clearance pathway for tertiary amines.

Synthetic Methodologies

The synthesis of piperidine-1-sulfonamides is robust, scalable, and amenable to high-throughput parallel synthesis.

Standard Sulfamoylation Protocol

The most common route involves the nucleophilic attack of the piperidine nitrogen on a sulfonyl chloride.

  • Reagents: Sulfonyl chloride (

    
    ), Base (TEA, DIPEA, or Pyridine), Solvent (DCM, THF, or DMF).
    
  • Conditions:

    
     to RT; typically complete within 1-4 hours.
    
Green Chemistry Variation (Aqueous Media)

Recent "green" protocols utilize aqueous conditions with inorganic bases (


), eliminating the need for chlorinated solvents and facilitating workup via simple filtration.
Visualization: Synthetic Pathway

Synthesis Start Piperidine Derivative (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate Nucleophilic Attack Reagent Sulfonyl Chloride (R-SO2-Cl) Reagent->Intermediate Base Base Catalyst (TEA / Na2CO3) Base->Intermediate HCl Scavenging Product Piperidine-1-Sulfonamide (Scaffold) Intermediate->Product Elimination of Cl-

Figure 1: General synthetic workflow for the generation of piperidine-1-sulfonamide libraries.

Medicinal Chemistry Applications (Case Studies)

Metabolic Syndrome: 11 -HSD1 Inhibitors

The enzyme 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
converts inactive cortisone to active cortisol.[2][3] Excess cortisol is linked to insulin resistance and obesity.
  • Role of Scaffold: Piperidine sulfonamides (and the related piperazine sulfonamides) act as potent, selective inhibitors.

  • Mechanism: The piperidine ring fills the hydrophobic pocket of the enzyme, while the sulfonamide oxygens often engage in hydrogen bonding with the backbone of the catalytic site (e.g., Ala-161 region in similar proteases) or orient the aryl group to stack with Tyr/Phe residues.

  • Key Compounds: Clinical candidates like (R)-45 and Compound 13q have demonstrated nanomolar potency (

    
     nM) and high selectivity over Type 2 isozymes.
    
Oncology: MMP Inhibitors

Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

  • Role of Scaffold:

    
    -Piperidine sulfone hydroxamates have been developed as MMP-2, MMP-9, and MMP-13 inhibitors.[4]
    
  • Binding Mode: The sulfonamide acts as a "zinc-binding group" (ZBG) support or interacts with the S1' specificity pocket. The piperidine ring provides a rigid scaffold to direct the hydroxamic acid (ZBG) toward the catalytic zinc ion while minimizing conformational entropy loss upon binding.

Prostate Cancer: Androgen Receptor (AR) Antagonists[5]
  • Recent Breakthroughs: The compound LT16 utilizes an

    
    -(4-(benzyloxy)phenyl)piperidine-1-sulfonamide scaffold.[5]
    
  • Efficacy: It targets LBP (Ligand Binding Pocket) mutations (e.g., T878A) that confer resistance to enzalutamide.[5] The sulfonamide linker provides a unique geometry that avoids steric clashes induced by the mutation, restoring antagonist activity.

Comparative Data: Scaffold Efficacy

FeatureFree Piperidine (Amine)Piperidine-1-SulfonamideMedicinal Chem Benefit
Charge (pH 7.4) Cationic (+)NeutralImproved passive membrane permeability.
H-Bonding Donor (NH) / Acceptor (N)Strong Acceptor (S=O)Specific interaction with backbone amides.
Metabolic Stability Low (N-oxidation, dealkylation)HighProlonged half-life (

).
Conformation Flexible (Inversion)Rigid / RotamericReduced entropy penalty upon binding.
Basicity (

)
~10-11Non-basicNo lysosomal trapping; better distribution.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) for a generic piperidine-1-sulfonamide inhibitor targeting a hydrophobic pocket (e.g., 11


-HSD1).

SAR Core Piperidine Ring (Hydrophobic Core) R2 C4-Substituent (Polar/Solubilizing Group) Core->R2 Distal Interaction Linker Sulfonamide (SO2) (H-Bond Acceptor) Linker->Core Rigid Linker R1 R1 (Aryl/Heteroaryl) (Selectivity Determinant) Linker->R1 Orients Vector Target_H Enzyme Backbone NH (H-Bond Donor) Linker->Target_H H-Bonding Target_P Hydrophobic Pocket (Van der Waals) R1->Target_P Pi-Stacking

Figure 2: Pharmacophore model showing the critical interactions mediated by the sulfonamide linker and piperidine core.

Experimental Protocol: Synthesis of N-(Piperidin-1-yl)benzenesulfonamide

Objective: Synthesis of a representative library scaffold.

  • Preparation: Charge a round-bottom flask with Piperidine (1.0 equiv) and Dichloromethane (DCM) (10 mL/mmol).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) and cool the mixture to

    
     in an ice bath.
    
  • Coupling: Dropwise add Benzenesulfonyl chloride (1.1 equiv) dissolved in minimal DCM. Maintain temperature

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    , then Brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography.
    

References

  • Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationships of Beta- and Alpha-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link][6]

Sources

biological activity profile of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity Profile of 4-(Methoxymethyl)piperidine-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-(methoxymethyl)piperidine-1-sulfonamide, a novel chemical entity. Based on an extensive review of its structural components—the sulfonamide and piperidine moieties—we elucidate its most probable mechanisms of action. The primary focus is on two key areas: its potential as an antibacterial agent through the inhibition of folic acid synthesis, and its role as a potential modulator of metabolic diseases via inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This document details the theoretical underpinnings of these activities, provides robust experimental protocols for their validation, and presents the information in a manner accessible to researchers, scientists, and drug development professionals.

Introduction: Unveiling a Privileged Scaffold

4-(Methoxymethyl)piperidine-1-sulfonamide is a synthetic organic compound characterized by a piperidine ring substituted at the 4-position with a methoxymethyl group and at the 1-position with a sulfonamide group. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to adopt conformations that fit into the binding pockets of molecular targets.[1]

The sulfonamide functional group is another cornerstone of medicinal chemistry, most famously known for its antibacterial properties.[2][3][4] The combination of these two moieties in 4-(methoxymethyl)piperidine-1-sulfonamide suggests a rich potential for diverse biological activities. This guide will explore the most promising of these, grounded in established structure-activity relationships.

Potential Antibacterial Activity: Targeting Folic Acid Synthesis

The presence of the sulfonamide group strongly suggests that 4-(methoxymethyl)piperidine-1-sulfonamide may exhibit antibacterial properties.[2][3] Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[2][4][5][6]

Mechanism of Action

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA).[4][5] Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, preventing the conversion of PABA to dihydropteroic acid.[2][4][5] This disruption of the folic acid pathway ultimately inhibits the synthesis of purines and DNA, thereby halting bacterial growth and replication.[5][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide 4-(Methoxymethyl)piperidine-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Precursor to DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA Bacterial_Growth Bacterial Growth Inhibition DNA_RNA->Bacterial_Growth

Caption: Competitive inhibition of DHPS by sulfonamides, disrupting folic acid synthesis.

Experimental Protocol: Antibacterial Susceptibility Testing

A standardized broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC) of 4-(methoxymethyl)piperidine-1-sulfonamide against various bacterial strains.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.

    • Dilute the cultures to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 4-(methoxymethyl)piperidine-1-sulfonamide in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Metabolic Regulation: 11β-HSD1 Inhibition

A compelling potential application for piperidine-sulfonamide derivatives lies in the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7][8][9] This enzyme is a promising therapeutic target for type 2 diabetes and other metabolic disorders.[7][10][11] 11β-HSD1 inhibitors have been shown in clinical trials to improve glycemic control, lipid profiles, and blood pressure.[7]

Mechanism of Action

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues such as the liver and adipose tissue. Elevated intracellular cortisol levels contribute to insulin resistance, hepatic glucose production, and central obesity. By inhibiting 11β-HSD1, 4-(methoxymethyl)piperidine-1-sulfonamide could potentially reduce local cortisol concentrations, thereby ameliorating these metabolic dysfunctions.[11]

11beta-HSD1 Inhibition Pathway Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Enzyme Cortisone->HSD11B1 Substrate Cortisol Cortisol (active) HSD11B1->Cortisol Conversion Improved_Metabolism Improved Metabolic Profile (e.g., Increased Insulin Sensitivity, Reduced Glucose Production) HSD11B1->Improved_Metabolism Results in Compound 4-(Methoxymethyl)piperidine- 1-sulfonamide Compound->HSD11B1 Inhibition GR Glucocorticoid Receptor (GR) Cortisol->GR Activation Metabolic_Effects Adverse Metabolic Effects (e.g., Insulin Resistance, Increased Gluconeogenesis) GR->Metabolic_Effects Leads to

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)piperidine-1-sulfonamide is a unique molecule incorporating a piperidine ring, a sulfonamide group, and a methoxymethyl substituent. As a Senior Application Scientist, this guide provides a comprehensive overview of its anticipated physicochemical properties, which are critical for its potential applications in drug discovery and development. Understanding these characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing suitable formulations. This document synthesizes theoretical knowledge with established experimental protocols to offer a robust framework for the scientific investigation of this compound.

While specific experimental data for this exact molecule is not extensively available in public literature, this guide constructs a detailed profile by analyzing its structural components and referencing data from analogous compounds. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and reliability in a research setting.

Chemical Identity and Synthesis

Molecular Structure:

  • IUPAC Name: 4-(methoxymethyl)piperidine-1-sulfonamide

  • Molecular Formula: C₇H₁₆N₂O₃S[1][2]

  • Molecular Weight: 208.28 g/mol

  • CAS Number: 1341657-66-6[2]

  • Predicted XlogP: -0.6[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-(methoxymethyl)piperidine-1-sulfonamide involves a two-step process starting from commercially available 4-(methoxymethyl)piperidine. This approach is analogous to established methods for the synthesis of N-substituted piperidine sulfonamides.[3][4][5]

Step 1: Sulfamoylation of 4-(Methoxymethyl)piperidine

The synthesis begins with the reaction of 4-(methoxymethyl)piperidine with sulfamoyl chloride in the presence of a suitable base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion.

Step 2: Work-up and Purification

Following the reaction, an aqueous work-up is performed to remove the base and any unreacted starting materials. The crude product is then purified, typically by flash chromatography on silica gel, to yield the final compound.

Synthetic_Pathway cluster_synthesis Proposed Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide Start 4-(Methoxymethyl)piperidine Reaction Sulfamoylation Start->Reaction Reagent1 Sulfamoyl Chloride Triethylamine Dichloromethane Reagent1->Reaction Workup Aqueous Work-up Reaction->Workup Purification Flash Chromatography Workup->Purification Product 4-(Methoxymethyl)piperidine-1-sulfonamide Purification->Product

Caption: Proposed synthetic workflow for 4-(Methoxymethyl)piperidine-1-sulfonamide.

Physicochemical Properties

Melting and Boiling Point

The physical state of 4-(methoxymethyl)piperidine-1-sulfonamide at room temperature is predicted to be a solid. The presence of the sulfonamide group allows for strong hydrogen bonding between molecules, which would contribute to a relatively high melting point, likely in the range of 100-150 °C. The boiling point is expected to be significantly higher due to the compound's polarity and hydrogen bonding capabilities, and decomposition may occur at elevated temperatures. The methoxy group may slightly lower the melting point compared to a hydroxyl-substituted analogue by reducing hydrogen bonding potential.[6]

Solubility

The solubility of a compound is a critical factor in its bioavailability and formulation.[7] 4-(Methoxymethyl)piperidine-1-sulfonamide possesses both polar (sulfonamide, ether) and non-polar (piperidine ring) moieties, suggesting it will have moderate solubility in a range of solvents.

  • Aqueous Solubility: The sulfonamide group is weakly acidic, and the piperidine nitrogen is basic, meaning the compound's aqueous solubility will be pH-dependent.[7] It is expected to be more soluble in acidic and alkaline solutions compared to neutral pH. Sulfonamides, in general, are sparingly soluble in water.[8][9][10]

  • Organic Solubility: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[11] Acetonitrile is also a likely solvent, as it is effective for other polar sulfonamides.[12]

A robust method for determining thermodynamic solubility is the shake-flask method.

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration: Add an excess of 4-(methoxymethyl)piperidine-1-sulfonamide to each buffer solution in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_solubility Shake-Flask Solubility Determination Start Excess Compound in Buffered Solutions Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Separate Centrifuge to Separate Solid Equilibrate->Separate Quantify Analyze Supernatant by HPLC-UV Separate->Quantify Result Determine Solubility at each pH Quantify->Result

Caption: Workflow for experimental solubility determination.

pKa (Acid Dissociation Constant)

The pKa values of a molecule are crucial for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target engagement. 4-(Methoxymethyl)piperidine-1-sulfonamide has two potential ionizable centers:

  • The Sulfonamide N-H: The sulfonamide proton is weakly acidic, with a pKa value typically in the range of 9-11 for similar structures.[13][14]

  • The Piperidine Nitrogen: The piperidine nitrogen is basic. The pKa of the conjugate acid of piperidine is approximately 11.2.[15] However, the electron-withdrawing effect of the directly attached sulfonyl group will significantly decrease the basicity of the piperidine nitrogen. Therefore, the pKa of its conjugate acid is expected to be much lower, likely in the range of 3-5.

Potentiometric titration is a reliable method for determining pKa values.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

pKa_Workflow cluster_pka Potentiometric Titration for pKa Determination Start Dissolve Compound in Water/Co-solvent Titrate_Acid Titrate with Standard Acid (HCl) Start->Titrate_Acid Titrate_Base Titrate with Standard Base (NaOH) Titrate_Acid->Titrate_Base Monitor Record pH vs. Volume of Titrant Titrate_Base->Monitor Analyze Plot Titration Curve and Determine pKa Monitor->Analyze

Caption: Workflow for experimental pKa determination.

LogP and LogD (Lipophilicity)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.

  • LogP (Partition Coefficient): This measures the distribution of the neutral form of the compound between octanol and water. The predicted XlogP of -0.6 suggests that the compound is relatively hydrophilic.[1]

  • LogD (Distribution Coefficient): This is the partition coefficient at a specific pH and takes into account both the neutral and ionized forms of the molecule. Given the expected pKa values, the LogD of 4-(methoxymethyl)piperidine-1-sulfonamide will be highly dependent on the pH of the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation. The expected chemical shifts are based on data for similar piperidine and sulfonamide-containing structures.[16][17][18][19][20][21]

  • ¹H NMR:

    • Piperidine Ring Protons: Complex multiplets are expected in the range of δ 1.5-3.5 ppm.

    • Methoxymethyl Protons (-CH₂-O-CH₃): A singlet for the methyl group around δ 3.3 ppm and a doublet for the methylene group around δ 3.2 ppm.

    • Sulfonamide Proton (-SO₂NH₂): A broad singlet that is exchangeable with D₂O, typically appearing downfield (δ > 5 ppm).

  • ¹³C NMR:

    • Piperidine Ring Carbons: Peaks are expected in the range of δ 25-55 ppm.

    • Methoxymethyl Carbons (-CH₂-O-CH₃): The methylene carbon will be around δ 75 ppm, and the methyl carbon around δ 59 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing this compound.

  • Expected Molecular Ion: [M+H]⁺ at m/z 209.0954.

  • Fragmentation Pattern: Tandem MS (MS/MS) is expected to show characteristic fragmentation patterns. Common fragmentation pathways for sulfonamides include the loss of SO₂.[22][23] Fragmentation of the piperidine ring is also expected, often initiated by cleavage alpha to the nitrogen atom.[24][25]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.[26][27][28]

  • N-H Stretch (Sulfonamide): A broad band around 3300-3200 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong bands, an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the region of 1150-1085 cm⁻¹.

Data Summary

PropertyPredicted/Expected Value or Characteristic
Molecular Formula C₇H₁₆N₂O₃S
Molecular Weight 208.28 g/mol
Physical State Solid
Melting Point 100-150 °C (Predicted)
Aqueous Solubility pH-dependent, sparingly soluble at neutral pH
pKa (Sulfonamide N-H) 9-11 (Predicted)
pKa (Piperidine N) 3-5 (Predicted for conjugate acid)
XlogP -0.6
¹H NMR Piperidine (δ 1.5-3.5), -OCH₃ (δ 3.3), -CH₂O- (δ 3.2), -SO₂NH₂ (δ > 5)
¹³C NMR Piperidine (δ 25-55), -CH₂O- (δ 75), -OCH₃ (δ 59)
MS (ESI+) [M+H]⁺ at m/z 209.0954
IR (cm⁻¹) 3300-3200 (N-H), 1350-1320 & 1160-1140 (S=O), 1150-1085 (C-O)

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the essential physicochemical characteristics of 4-(methoxymethyl)piperidine-1-sulfonamide. The integration of a plausible synthetic route, predicted properties, and robust experimental protocols offers a solid foundation for researchers and drug development professionals. The hydrophilic nature suggested by its predicted XlogP, combined with its potential for pH-dependent solubility, indicates that formulation strategies will be critical for its potential therapeutic applications. The provided spectroscopic data serves as a benchmark for the structural confirmation and quality control of this compound. Experimental verification of these predicted properties is a crucial next step in the comprehensive evaluation of 4-(methoxymethyl)piperidine-1-sulfonamide.

References

  • 9][29]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation

Sources

Technical Guide: Characterization and Optimization of 4-(Methoxymethyl)piperidine-1-sulfonamide (MMP-1-S) in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of MMP-1-S

In the context of Fragment-Based Drug Discovery (FBDD), 4-(Methoxymethyl)piperidine-1-sulfonamide (MMP-1-S) represents a quintessential "privileged structure" hit. While its absolute potency may be modest (typical of fragments in the µM–mM range), its structural attributes make it an ideal starting point for lead evolution against metalloenzymes, particularly the Carbonic Anhydrase (CA) family.

This guide details the technical validation, biophysical characterization, and synthetic evolution of MMP-1-S. It serves as a blueprint for transforming this high-Ligand Efficiency (LE) fragment into a potent lead compound.

Key Physicochemical Profile (Calculated)
PropertyValueStrategic Implication
MW ~208.28 DaWell below the "Rule of 3" cutoff (300 Da), allowing room for molecular growth.
cLogP ~0.8High solubility; ideal for high-concentration biophysical assays (NMR/SPR).
H-Bond Donors 1 (Sulfonamide NH2)Critical for active site metal coordination.
H-Bond Acceptors 4 (SO2, Ether O, Ring N)Provides vectors for specific interactions in the S1/S2 pockets.
Ligand Efficiency High (>0.3 kcal/mol/HA)Indicates high binding energy per heavy atom; a quality hit.

Mechanistic Basis: The Sulfonamide "Warhead"

The primary driver of MMP-1-S binding is the sulfonamide moiety (


). In metalloenzymes like Carbonic Anhydrase II (hCAII), the sulfonamide acts as a zinc-binding group (ZBG).
Structural Hypothesis[1]
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic

    
     ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • The Piperidine Scaffold: The piperidine ring acts as a rigid linker, positioning the sulfonamide into the active site while directing the 4-substituent toward the hydrophobic wall or the solvent-exposed region.

  • The Methoxymethyl Vector: The 4-methoxymethyl group (

    
    ) probes the "selectivity pocket." The ether oxygen can serve as a weak H-bond acceptor, while the methyl group explores hydrophobic sub-pockets.
    
Visualizing the Binding Mode Logic

The following diagram illustrates the hypothetical pharmacophore mapping of MMP-1-S within a metalloenzyme active site.

BindingMode Zinc Catalytic Zn2+ Sulfonamide Sulfonamide (-SO2NH2) Sulfonamide->Zinc Coordination (Tetrahedral) Piperidine Piperidine Scaffold Sulfonamide->Piperidine Linker Rigidity Target_HBond H-Bond Donor (Thr/Gln) Sulfonamide->Target_HBond H-Bonding (Glu/Thr) Methoxy 4-Methoxymethyl Tail Piperidine->Methoxy Vector Growth Target_Wall Hydrophobic Wall (Phe/Trp) Piperidine->Target_Wall Van der Waals Methoxy->Target_Wall Hydrophobic Interaction

Figure 1: Pharmacophore map of MMP-1-S binding to a zinc-containing active site. The sulfonamide anchors the molecule, while the methoxymethyl group probes peripheral pockets.

Hit Validation Protocols

To confirm MMP-1-S is a genuine binder and not a false positive (e.g., aggregator or pan-assay interference compound), a multi-orthogonal approach is required.

Surface Plasmon Resonance (SPR)

SPR is the gold standard for determining binding kinetics (


) and affinity (

) for low-affinity fragments.

Protocol:

  • Immobilization: Biotinylate the target protein (e.g., hCAII) and capture on a Streptavidin (SA) chip to a density of ~2000-4000 RU. Note: High density is needed for small fragments.

  • Solvent Correction: Fragments often require high DMSO concentrations (2-5%). Perform strict solvent correction curves to negate bulk refractive index changes.

  • Injection: Inject MMP-1-S in a concentration series (e.g., 500 µM down to 15 µM) at a high flow rate (30-50 µL/min) to minimize mass transport effects.

  • Analysis: Fit data to a 1:1 Langmuir binding model. Look for "square" sensorgrams typical of fast-on/fast-off kinetics.

Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR validates that the ligand binds to the receptor in solution.

Protocol:

  • Sample Prep: Mix protein (10-20 µM) with excess MMP-1-S (500-1000 µM) in deuterated buffer (

    
    ).
    
  • Experiment: Apply a saturation pulse to the protein methyl region (e.g., -0.5 ppm).

  • Readout: If MMP-1-S binds, magnetization transfers from the protein to the ligand protons via the nuclear Overhauser effect (NOE).

  • Result: The difference spectrum (on-resonance minus off-resonance) will show signals only for the ligand protons in contact with the protein.

    • Critical Check: The methoxymethyl protons should show strong STD signals if they are interacting with the pocket wall.

Synthetic Pathway

Accessing MMP-1-S requires a straightforward sulfamoylation of the secondary amine.

Reagents:

  • Starting Material: 4-(Methoxymethyl)piperidine (commercially available or synthesized via reduction of isonipecotic acid methyl ester followed by methylation).

  • Reagent: Sulfamide (

    
    ) or Sulfamoyl chloride (
    
    
    
    ).

Step-by-Step Synthesis:

  • Activation: If using sulfamide, reflux in dioxane is often required (harsh). A milder route uses tert-butanol-sulfamoyl chloride generated in situ.

  • Reaction:

    • Dissolve 4-(Methoxymethyl)piperidine (1.0 eq) in DCM at 0°C.

    • Add Triethylamine (2.0 eq) as a base scavenger.

    • Slowly add Sulfamoyl chloride (1.1 eq).

    • Stir at RT for 4-12 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: Recrystallization from EtOH/Water or Column Chromatography (MeOH/DCM gradient). The polarity of the sulfonamide usually requires 5-10% MeOH.

Optimization Strategy: Fragment Growing

Once MMP-1-S is validated, the goal is to improve potency (lower


) while maintaining Ligand Efficiency. The 4-Methoxymethyl  group is the primary vector for optimization.
The "Grow" Workflow

We utilize the "Group Efficiency" metric to ensure added atoms contribute to binding energy.

  • Ether Extension: Replace the methyl of the methoxy group with larger alkyl/aryl groups (e.g., benzyl, phenethyl) to reach distal hydrophobic pockets.

  • Linker Rigidification: Change the ether oxygen to an amide or sulfonamide linker to restrict conformational freedom.

  • Scaffold Hopping: If the piperidine ring causes metabolic issues (e.g., oxidation), switch to a piperazine or morpholine core while retaining the 4-position vector.

Optimization cluster_Strategies Optimization Vectors Hit MMP-1-S Hit (KD ~ 50 µM) Grow GROW: Extend Methoxy to Benzyloxymethyl Hit->Grow Exploit S2 Pocket Link LINK: Connect to 2nd Fragment Hit->Link Span Active Site Merge MERGE: Combine with Known Pharmacophores Hit->Merge Hybrid Design Lead Lead Compound (KD < 100 nM) Grow->Lead Link->Lead Merge->Lead

Figure 2: Strategic evolution pathways for the MMP-1-S fragment.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Wiley-VCH. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Methodological & Application

step-by-step protocol for preparing 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide, a key building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a prevalent pharmacophore, and this guide details a robust synthetic route via the reaction of 4-(methoxymethyl)piperidine with sulfamoyl chloride. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure the synthesis of a high-purity final product. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction and Scientific Rationale

The sulfonamide moiety is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1] Its role as a bioisostere of the amide bond allows it to modulate the physicochemical properties of drug candidates, enhancing their binding affinity and pharmacokinetic profiles. The synthesis of novel sulfonamide derivatives is, therefore, a critical task in the exploration of new chemical entities.

The target molecule, 4-(Methoxymethyl)piperidine-1-sulfonamide[2], incorporates a piperidine scaffold, another privileged structure in drug design known for improving solubility and metabolic stability.[3][4] This protocol outlines a direct and efficient method for its preparation. The core of this synthesis is the nucleophilic attack of the secondary amine of 4-(methoxymethyl)piperidine on the electrophilic sulfur atom of sulfamoyl chloride.[5][6] This reaction is conducted in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[7] The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is paramount to prevent the hydrolysis of the highly reactive sulfamoyl chloride.[8][9]

Reaction Scheme

Caption: Overall reaction for the sulfonylation of 4-(methoxymethyl)piperidine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.Amount
4-(Methoxymethyl)piperidine399580-55-3129.201.01.29 g (10.0 mmol)
Sulfamoyl Chloride7778-42-9115.541.11.27 g (11.0 mmol)
Triethylamine (Et₃N)121-44-8101.191.52.1 mL (15.0 mmol)
Anhydrous Dichloromethane (DCM)75-09-284.93-50 mL
1 M Hydrochloric Acid (HCl)7647-01-0--As needed
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--As needed
Saturated Sodium Chloride (Brine)7647-14-5--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--As needed
Silica Gel (for chromatography)7631-86-9--As needed
Hexane / Ethyl Acetate---As needed
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety and Handling Precautions

Researcher Safety is Paramount. A thorough risk assessment must be conducted before beginning this procedure.

  • Sulfamoyl Chloride : Highly corrosive and moisture-sensitive.[10] It can cause severe skin burns and eye damage.[11][12] Handle exclusively in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] Store under inert gas and keep in a cool, dry place away from moisture.[12]

  • Dichloromethane (DCM) : A volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a well-ventilated fume hood.

  • Triethylamine : Flammable and corrosive with a strong odor. Avoid inhalation and skin contact.

  • General Handling : The reaction is exothermic and should be cooled appropriately. The work-up involves acidic and basic solutions; handle with care.

Detailed Synthesis Protocol

Step 1: Reaction Setup
  • Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to remove any residual moisture.

  • To the flask, add 4-(methoxymethyl)piperidine (1.29 g, 10.0 mmol).[13][14]

  • Add 50 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add triethylamine (2.1 mL, 15.0 mmol) to the solution. The triethylamine acts as an acid scavenger for the HCl produced during the reaction.[7]

  • Cool the flask to 0 °C using an ice-water bath and stir the solution for 10-15 minutes.

Step 2: Sulfonylation
  • In a separate, dry vial, carefully weigh sulfamoyl chloride (1.27 g, 11.0 mmol).

  • Dissolve the sulfamoyl chloride in ~5 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring piperidine solution over a period of 20-30 minutes. Causality Note: A slow addition rate is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting piperidine spot is no longer visible. A typical mobile phase for TLC analysis is 50% ethyl acetate in hexane.

Step 3: Work-up and Extraction
  • Once the reaction is complete, cool the mixture again to 0 °C and slowly quench it by adding 20 mL of deionized water.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 1 M HCl (to remove excess triethylamine and any unreacted starting amine).

    • 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or solid.

Step 4: Purification
  • Purify the crude product using flash column chromatography on silica gel.[15]

  • Column Preparation : Pack a glass column with silica gel slurried in hexane.

  • Loading : Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

  • Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent via rotary evaporation to yield 4-(methoxymethyl)piperidine-1-sulfonamide as a pure compound.

Visualization of Experimental Workflow

G Figure 2. Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup - Add 4-(methoxymethyl)piperidine,  Et3N, and anhydrous DCM to flask. - Cool to 0 °C under N2. reagent_prep 2. Reagent Prep - Dissolve sulfamoyl chloride  in anhydrous DCM. addition 3. Sulfonylation - Add sulfamoyl chloride solution  dropwise at 0 °C. reagent_prep->addition stir 4. Stirring - Stir at 0 °C, then warm to RT. - Monitor by TLC. addition->stir quench 5. Quench - Add water to the reaction mixture. stir->quench extract 6. Extraction - Wash with HCl, NaHCO3, Brine. - Dry organic layer (MgSO4). quench->extract concentrate 7. Concentration - Remove solvent via rotary evaporator. extract->concentrate purify 8. Purification - Flash column chromatography  (Hexane/Ethyl Acetate). concentrate->purify characterize 9. Characterization - Obtain NMR, MS data. - Confirm structure and purity. purify->characterize

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Demir, K., et al. (2014). Synthetic methodology for the preparation of N-hydroxysulfamides. PMC. Retrieved from [Link]

  • PrepChem.com. (2023). Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. Retrieved from [Link]

  • Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028-4029.
  • Taylor, L. T., & Chang, C. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Google Patents. (n.d.). US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil.
  • Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.
  • PrepChem.com. (2023). Synthesis of 4-methyl-4-methoxy-piperidine hydrochloride. Retrieved from [Link]

  • Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Google Patents. (n.d.). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride.
  • Klumpp, D. A., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(22), 3895-3898. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives.
  • Google Patents. (n.d.). CN102603614B - 4-methoxymethyl-4-(N-substituted) aniline piperidine compound, preparation method and application.
  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S). Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(1), 329-335. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2748. PMC. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). US20100137604A1 - Method of making piperidine derivatives.
  • Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9636. PMC. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981).
  • C&EN. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)sulfonyl-4-piperidin-1-ium-1-ylpiperidine. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis Protocols for 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide transforms a secondary amine scaffold into a primary sulfonamide. This moiety is a critical pharmacophore in medicinal chemistry, often serving as a zinc-binding group (e.g., in Carbonic Anhydrase inhibitors) or a polar handle in fragment-based drug discovery (FBDD).

While the 4-(methoxymethyl)piperidine core is commercially available, the installation of the unsubstituted sulfonamide group (


) presents specific challenges, primarily the avoidance of symmetric sulfamide formation (

) and the handling of moisture-sensitive reagents.

This guide details two distinct protocols:

  • Method A (Thermal Transamination): The "Green" route using Sulfamide. Recommended for scale-up due to high atom economy and simplified workup.

  • Method B (Carbamate Intermediate): The "Low-Temperature" route using Chlorosulfonyl Isocyanate (CSI). Recommended for high-purity requirements or heat-sensitive substrates.

Critical Reagents & Materials

The quality of the starting amine and the dryness of solvents are the primary determinants of yield.

Table 1: Reagent Specifications
Reagent NameCAS No.RoleGrade/PurityHandling & Safety Notes
4-(Methoxymethyl)piperidine 399580-55-3Substrate>97% (Free Base preferred*)Irritant. If HCl salt is used, add 1 eq. TEA.
Sulfamide 7803-58-9Sulfonamidation Agent>98%Toxic. Hygroscopic. Store in desiccator.
Chlorosulfonyl Isocyanate (CSI) 1189-71-5Agent (Method B)98%Corrosive/Lachrymator. Reacts violently with water. Handle in glovebox or Schlenk line.
1,4-Dioxane 123-91-1Solvent (Method A)Anhydrous (<50 ppm H2O)Carcinogen. Peroxide former. Test for peroxides before reflux.
tert-Butanol 75-65-0Reagent (Method B)AnhydrousFlammable solid/liquid (mp 25°C).
Dichloromethane (DCM) 75-09-2Solvent (Method B)AnhydrousVolatile. Use in fume hood.
Trifluoroacetic Acid (TFA) 76-05-1Deprotection (Method B)Reagent GradeCorrosive.

*Note: If using the Hydrochloride salt of the amine, an in-situ neutralization with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is required, but the resulting salts can complicate the workup of Method A.

Experimental Protocols

Method A: Thermal Transamination with Sulfamide (Preferred)

Rationale: This method utilizes the reactivity of sulfamide (


) to transfer the sulfonamide group. It requires high temperatures (refluxing dioxane, 

) to overcome the activation energy but avoids the formation of corrosive

gas and unstable sulfamoyl chlorides.

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon (or drying tube).

  • Charging: Add 4-(Methoxymethyl)piperidine (1.0 equiv, e.g., 5.0 mmol, 646 mg) and 1,4-Dioxane (10 mL, 0.5 M concentration).

  • Reagent Addition: Add Sulfamide (2.0 - 2.5 equiv, 10-12.5 mmol).

    • Expert Insight: We use a significant excess (2.5 equiv) of sulfamide to suppress the formation of the symmetric sulfamide dimer (

      
      ). The excess sulfamide ensures the amine reacts with a fresh 
      
      
      
      molecule rather than an already formed product.
  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 6–12 hours.
    
    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. Look for the product mass (

      
      ). Evolution of ammonia gas (
      
      
      
      ) indicates progress.
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in EtOAc (30 mL) and wash with water (

      
      ) to remove excess unreacted sulfamide (which is water-soluble).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (DCM

    
     5% MeOH/DCM).
    
Method B: The Burgess-Type CSI Route (Alternative)

Rationale: Chlorosulfonyl isocyanate (CSI) is extremely electrophilic. Reacting it directly with the amine often leads to polymerization or degradation. We first react CSI with tert-butanol to form the N-Boc-sulfamoyl chloride in situ. This "tamed" electrophile reacts cleanly with the amine, followed by acid deprotection.

Step-by-Step Protocol:

  • In-Situ Reagent Formation:

    • In a flame-dried flask under

      
      , dissolve CSI  (1.1 equiv) in anhydrous DCM at 
      
      
      
      .
    • Dropwise add tert-Butanol (1.1 equiv) dissolved in DCM. Stir for 15 min at

      
      .
      
    • Result: Formation of

      
      .
      
  • Coupling:

    • Add Triethylamine (2.0 equiv) to the mixture.

    • Dropwise add 4-(Methoxymethyl)piperidine (1.0 equiv) in DCM.

    • Warm to Room Temperature (RT) and stir for 2 hours.

  • Intermediate Workup:

    • Quench with water.[4][5][6][7] Extract with DCM.[8]

    • The intermediate is the N-Boc protected sulfonamide.

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.

    • Concentrate to dryness.

  • Neutralization:

    • The product will be a TFA salt. Dissolve in EtOAc, wash with saturated

      
       to obtain the free sulfonamide.
      

Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathways and the critical decision points between Method A and Method B.

G Start Start: 4-(Methoxymethyl)piperidine Decision Select Protocol Start->Decision MethodA Method A: Thermal (Green Route) Decision->MethodA Scale-up / Stable Amine MethodB Method B: CSI (Low Temp Route) Decision->MethodB Heat Sensitive / High Purity ReagentA Reagents: Sulfamide + Dioxane MethodA->ReagentA Reflux Reflux (101°C, 12h) (- NH3) ReagentA->Reflux Product Target: 4-(Methoxymethyl)piperidine-1-sulfonamide Reflux->Product StepB1 1. CSI + t-BuOH (0°C, DCM) MethodB->StepB1 StepB2 2. Add Amine + TEA StepB1->StepB2 StepB3 3. TFA Deprotection StepB2->StepB3 StepB3->Product QC QC: LCMS (M+1: 209) NMR (SO2NH2 singlet) Product->QC

Caption: Synthesis workflow comparing the direct Sulfamide reflux route (Method A) and the CSI/Boc-protection route (Method B).

Analytical Expectations & Troubleshooting

Quality Control Data
  • 1H NMR (DMSO-d6): Look for the characteristic sulfonamide singlet (

    
    ) around 
    
    
    
    6.5–7.0 ppm. The piperidine ring protons will show multiplets between
    
    
    1.0–3.5 ppm. The methoxy singlet (
    
    
    ) should appear near
    
    
    3.2 ppm.
  • LCMS: ESI+ mode. Theoretical Exact Mass: 208.09. Observed

    
    .
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Reaction temperature too low.Ensure Dioxane is actively refluxing (

). Do not use THF (BP

).
Dimer Formation Insufficient Sulfamide.The symmetric byproduct (

) forms if the amine competes with sulfamide. Increase Sulfamide to 2.5–3.0 equiv.
Violent Exotherm (Method B) CSI addition too fast.CSI is highly reactive. Dilute in DCM and add dropwise at

or

.
Product is Hygroscopic Residual salts or acid.Ensure thorough drying after the

wash. Lyophilize if necessary.

References

  • Maryanoff, B. E., et al. (1987). "Structure-activity studies on anticonvulsant sulfamates and sulfamides." Journal of Medicinal Chemistry. (Primary source for thermal sulfamide exchange).

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. (Context on sulfonamide/sulfamate pharmacophores).

  • PubChem. "4-(Methoxymethyl)piperidine-1-sulfonamide Compound Summary." National Center for Biotechnology Information.

  • Organic Syntheses. "Preparation of Sulfonamides from Chlorosulfonyl Isocyanate." Org.[2][7][9] Synth. (Standard protocols for CSI usage).[4]

Sources

Optimized Protocols for the N-Sulfonylation of 4-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Mechanism

Objective: To synthesize N-sulfonylated derivatives of 4-(methoxymethyl)piperidine with high yield and purity, minimizing the formation of disulfonylated byproducts (chemically impossible here, but relevant for primary amines) and hydrolytic waste.

The Substrate: 4-(methoxymethyl)piperidine is a secondary amine featuring a piperidine core substituted at the C4 position with a methoxymethyl ether.

  • Reactivity: The secondary amine (

    
     hybridized nitrogen) is a strong nucleophile.
    
  • Sterics: The C4-substituent is distal to the reaction center (N1), meaning steric hindrance is negligible compared to 2-substituted piperidines.

  • Stability: The methoxymethyl ether is stable under standard basic sulfonylation conditions.

Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The piperidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride, forming a tetrahedral intermediate (or concerted transition state), followed by the expulsion of the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.[2]

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate 4-(Methoxymethyl) piperidine Intermediate Transition State [R2N...SO2R...Cl]‡ Substrate->Intermediate Nucleophilic Attack Reagent Sulfonyl Chloride (R-SO2-Cl) Reagent->Intermediate Product N-Sulfonylated Product Intermediate->Product Elimination Waste Salt Byproduct (Base-HCl) Intermediate->Waste HCl Removal Base Base (Scavenges HCl) Base->Waste

Figure 1: Mechanistic flow of the N-sulfonylation reaction.

Critical Process Parameters (CPPs)

Success relies on controlling three variables: Stoichiometry , Base/Solvent System , and Temperature .[2]

ParameterRecommendationRationale
Stoichiometry Amine (1.0 eq) : Sulfonyl Chloride (1.1–1.2 eq)Slight excess of electrophile ensures full consumption of the amine. Excess chloride is easily hydrolyzed and removed during workup.
Base Organic (DIPEA/TEA) or Inorganic (

)
DIPEA is preferred for DCM solubility.

is preferred for biphasic (Schotten-Baumann) scale-up to reduce costs.
Temperature

Initial cooling controls the exotherm. Warming ensures completion.
Solvent DCM (Method A) or DCM/Water (Method B)DCM solubilizes the lipophilic product. Water (in Method B) solubilizes the inorganic base and salt byproducts.

Experimental Protocols

Method A: Standard Organic Phase (Discovery/High-Throughput)

Best for: Small scale (<1g), moisture-sensitive sulfonyl chlorides, or parallel synthesis.

Reagents:

  • 4-(methoxymethyl)piperidine (1.0 equiv)

  • Sulfonyl Chloride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) or DIPEA (Hunig’s Base) (1.5–2.0 equiv)
    
  • Dichloromethane (DCM) (anhydrous preferred)

Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask (or vial), dissolve 4-(methoxymethyl)piperidine (1.0 equiv) in DCM (concentration ~0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath.
    
  • Reaction: Add the Sulfonyl Chloride (1.2 equiv) dropwise (either neat or dissolved in minimal DCM).

    • Note: Dropwise addition prevents localized overheating and side reactions.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Check progress via TLC (typically 50% EtOAc/Hexane) or LCMS. The secondary amine starting material should disappear.

  • Workup (Self-Validating Step):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aqueous). Crucial: This protonates and removes any unreacted piperidine starting material into the aqueous layer.

    • Wash 2: Saturated

      
      .[2] Crucial: This converts hydrolyzed excess sulfonyl chloride (sulfonic acid) into a salt, removing it into the aqueous layer.
      
    • Wash 3: Brine.[2]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Method B: Schotten-Baumann Conditions (Scale-Up/Green)

Best for: Large scale (>5g), robust sulfonyl chlorides, cost reduction.

Reagents:

  • 4-(methoxymethyl)piperidine (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Sodium Carbonate (

    
    ) or NaOH (2.0–3.0 equiv)
    
  • Solvent System: DCM : Water (1:1 ratio) or THF : Water.

Step-by-Step Protocol:

  • Biphasic Setup: Dissolve the amine in DCM. In a separate beaker, dissolve

    
     in water. Combine the two phases in a flask with vigorous stirring.
    
  • Addition: Cool to

    
    . Add the Sulfonyl Chloride slowly to the vigorously stirring biphasic mixture.
    
  • Reaction: Stir at RT for 4–12 hours. The base in the aqueous layer neutralizes the HCl as it is generated at the interface.

  • Workup: Separate phases. Extract the aqueous layer once with DCM. Combine organics.

  • Purification: Follow the same Acid/Base wash sequence as Method A to ensure high purity.

Purification Logic & Troubleshooting

The resulting product is a tertiary sulfonamide , which is chemically neutral (no acidic proton on the nitrogen). This property allows for a highly specific purification logic described in the decision tree below.

Purification Decision Tree (DOT Visualization)

PurificationLogic Start Crude Reaction Mixture Step1 Wash with 1M HCl Start->Step1 Check1 Where is the impurity? Step1->Check1 AqLayer1 Aqueous Layer: Unreacted Amine (Protonated) Check1->AqLayer1 Amine Salts OrgLayer1 Organic Layer: Product + Excess R-SO2Cl Check1->OrgLayer1 Neutrals Step2 Wash with Sat. NaHCO3 OrgLayer1->Step2 Check2 Where is the impurity? Step2->Check2 AqLayer2 Aqueous Layer: Sulfonic Acid (Hydrolyzed R-SO2Cl) Check2->AqLayer2 Acid Salts Final Final Organic Layer: Pure Tertiary Sulfonamide Check2->Final Product

Figure 2: Liquid-Liquid Extraction strategy for purifying tertiary sulfonamides.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (Method A). Increase Sulfonyl Chloride equivalents (up to 1.5 eq).
Starting Material Remains Base insufficient or degradedCheck pH of reaction (should be >9). Add more DIPEA or NaOH.
Product is Oil/Sticky Trace solvent or rotamersDry under high vacuum for 12h. Methoxymethyl group adds flexibility, often preventing crystallization.
New Spot on TLC (Low Rf) Sulfonic Acid formationThis is hydrolyzed reagent. Remove via basic wash (

).

References

  • BenchChem. (2025).[2][3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

  • Meshram, G., & Vishvanath, D. (2009).[4] A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.[4] Tetrahedron Letters. Retrieved from

  • National Institutes of Health (NIH). (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation. J Org Chem. Retrieved from

  • PubChemLite. (2025).[5] 4-(methoxymethyl)piperidine-1-sulfonamide Structure and Properties. Retrieved from

Sources

Application Note: High-Throughput Screening of 4-(Methoxymethyl)piperidine-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing 4-(Methoxymethyl)piperidine-1-sulfonamide (CAS: 399580-55-3) in High-Throughput Screening (HTS) campaigns. As a "privileged structure," this scaffold combines the zinc-binding utility of a primary sulfonamide with the solubilizing, spatially defined methoxymethyl-piperidine core. This guide focuses on its application in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes (specifically Carbonic Anhydrases) and its utility as a building block for DNA-Encoded Libraries (DEL). We provide validated protocols for solubility assessment, acoustic liquid handling, and enzymatic inhibition assays.

Introduction & Rationale

The Molecule: 4-(Methoxymethyl)piperidine-1-sulfonamide

In the context of modern drug discovery, this molecule represents a high-value fragment . Its structural logic is threefold:

  • Warhead (Sulfonamide): The primary sulfonamide moiety (

    
    ) is a classic pharmacophore for Zinc-dependent enzymes (e.g., Carbonic Anhydrases, MMPs) and Dihydropteroate Synthase (DHPS) [1, 2].
    
  • Linker (Piperidine): The six-membered ring provides a defined vector, orienting the tail group away from the active site, a critical feature for "growing" fragments into leads [3].

  • Tail (Methoxymethyl): Unlike hydrophobic benzyl or alkyl tails, the methoxymethyl group lowers

    
     (Predicted 
    
    
    
    ) and acts as a hydrogen bond acceptor, improving the "drug-likeness" and solubility of the library members [4].
Application Scope
  • Primary Screen: As a member of a Fragment Library (typically screened at

    
    ).
    
  • Library Synthesis: As a core scaffold for parallel synthesis, where the sulfonamide nitrogen is further functionalized (though this reduces zinc-binding affinity) or the methoxymethyl group is chemically modified.

Pre-Screening Validation: Solubility & QC

Before committing the compound to a costly HTS campaign, its physicochemical behavior in assay buffer must be validated. Sulfonamides can precipitate at high concentrations or form promiscuous aggregates (PAINS).

Protocol 2.1: Nephelometric Solubility Assessment

Objective: Determine the maximum soluble concentration in 1% DMSO/Buffer.

  • Stock Preparation: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonamide to

    
     in 
    
    
    
    DMSO.
    • Note: Sonicate for 5 minutes to ensure complete dissolution.

  • Plate Setup: Use a 96-well clear-bottom plate.

  • Titration: Perform a serial dilution in DMSO (100 mM

    
     3.125 mM).
    
  • Buffer Transfer: Transfer

    
     of DMSO stock into 
    
    
    
    of Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Final DMSO = 1%.
  • Incubation: Shake at 600 RPM for 90 minutes at RT.

  • Readout: Measure forward light scatter (Nephelometry) or Absorbance at 600 nm.

  • Threshold: Any well with signal

    
     background (buffer only) is flagged as insoluble.
    

Table 1: Physicochemical Profile

Property Value Implication for HTS
MW 208.28 Da Ideal fragment size (<300 Da)
cLogP -0.6 (approx) High aqueous solubility; low risk of non-specific binding
H-Bond Donors 1 (Amide) Specific interaction capability

| TPSA | ~70 Ų | Good cell permeability potential |

High-Throughput Screening Protocol

This protocol describes an enzymatic inhibition screen (e.g., against Carbonic Anhydrase II) using Fluorescence Polarization (FP) or a Colorimetric readout. We assume the use of acoustic dispensing for precision.

Workflow Visualization

HTS_Workflow Stock Compound Stock (10mM in DMSO) Echo Acoustic Dispensing (Echo 550/650) Stock->Echo Source AssayPlate 384-well Assay Plate (Black/Clear Bottom) Echo->AssayPlate 20-50 nL Transfer Incubate1 Incubation (15 min @ RT) AssayPlate->Incubate1 Reagent1 Enzyme Addition (e.g., CA-II) Reagent1->AssayPlate Dispense Reagent2 Substrate Addition (Fluorescein-Sulfonamide) Incubate1->Reagent2 Read Plate Reader (EnVision/PHERAstar) Reagent2->Read Equilibrium Analysis Data Analysis (Z-Score / % Inhibition) Read->Analysis

Figure 1: Standard HTS workflow for fragment screening using acoustic dispensing technology.

Detailed Step-by-Step Protocol

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 (detergent prevents aggregation).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII), final conc. 10 nM.

  • Tracer (for FP): Fluorescein-labeled sulfonamide probe (final conc. 5 nM).

  • Test Compound: 4-(Methoxymethyl)piperidine-1-sulfonamide.[1]

Steps:

  • Source Plate Preparation: Prepare compound source plates (384-well LDV) with

    
     stock.
    
  • Acoustic Dispensing (The "Dry" Step):

    • Use an Echo 550/650 (Beckman Coulter/Labcyte) to transfer

      
       of compound into the destination plate.
      
    • Control Wells: Dispense

      
       DMSO into columns 1, 2, 23, 24 (High/Low controls).
      
  • Enzyme Addition:

    • Dispense

      
       of Enzyme Master Mix into all wells using a Multidrop Combi or equivalent.
      
    • Centrifuge: 1000 RPM for 1 min to remove bubbles.

    • Incubation: 15 minutes at Room Temperature (allows slow binders to engage).

  • Tracer/Substrate Addition:

    • Dispense

      
       of Tracer Master Mix.
      
    • Final Assay Volume =

      
      .
      
    • Final Compound Concentration =

      
       (assuming 10mM stock, 50nL transfer).
      
  • Final Incubation: 30–60 minutes at RT (protected from light).

  • Detection:

    • Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

    • Logic: If the compound binds the enzyme, it displaces the tracer. Free tracer rotates faster

      
      Lower Polarization (mP) .
      

Data Analysis & Hit Validation

Quality Metrics

Before analyzing the specific compound, validate the plate:

  • Z-Factor (

    
    ):  Must be 
    
    
    
    .[1]
    
    
    Where
    
    
    is the positive control (inhibitor) and
    
    
    is the negative control (DMSO).
Hit Selection Criteria

For fragment screens involving 4-(Methoxymethyl)piperidine-1-sulfonamide:

  • Activity Threshold: Fragments are weak binders. Set threshold at

    
     Inhibition  rather than the standard 50%.
    
  • Ligand Efficiency (LE): Calculate LE to prioritize hits.

    
    
    Target LE:
    
    
    
    .[1] This scaffold has ~13 heavy atoms.[1] A
    
    
    of
    
    
    yields an LE
    
    
    , making it an excellent starting point.
Interference Check (The "Red Flag")

Sulfonamides can sometimes chelate metals in the assay buffer or quench fluorescence.

  • Counter-Screen: Run the assay without enzyme (Buffer + Tracer + Compound). If polarization changes, the compound interacts with the tracer, not the target.

Structural Logic & Library Expansion

If 4-(Methoxymethyl)piperidine-1-sulfonamide is identified as a hit, the next step is SAR (Structure-Activity Relationship) expansion.

SAR_Logic Center HIT: 4-(Methoxymethyl)piperidine-1-sulfonamide Var1 Variation A: Sulfonamide Substitution (R-SO2-NH-R') Center->Var1 Var2 Variation B: Piperidine Core (Change Ring Size/N-position) Center->Var2 Var3 Variation C: Methoxymethyl Tail (Grow into hydrophobic pocket) Center->Var3 Result1 Loss of Zn Binding (Usually inactive for CA/DHPS) Var1->Result1 Result2 Rigidity/Vector Change Var2->Result2 Result3 Potency Boost (Secondary interactions) Var3->Result3

Figure 2: Strategic expansion of the hit. The Methoxymethyl tail is the primary vector for optimization.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Hevener, K. E., et al. (2010). Structural studies of pterin-based inhibitors of dihydropteroate synthase. Journal of Medicinal Chemistry, 53(1), 166-177. Link

  • Erlanson, D. A., et al. (2016). Fragment-to-lead medicinal chemistry strategies for success. Journal of Medicinal Chemistry, 59(15), 6615-6630. Link

  • PubChem Compound Summary. (2025). 4-(Methoxymethyl)piperidine-1-sulfonamide (CID 63971766).[1] National Library of Medicine. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

Sources

Application Note: Optimization of Crystallization Kinetics for 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the crystallization protocols for 4-(Methoxymethyl)piperidine-1-sulfonamide , a critical intermediate scaffold often utilized in the synthesis of ion channel inhibitors (e.g., Nav1.[1][2][3]7) and GPCR modulators.[1][2] Due to the amphiphilic nature of the molecule—possessing a polar sulfonamide "head" and a flexible, lipophilic methoxymethyl ether "tail"—this compound exhibits a high propensity for "oiling out" (liquid-liquid phase separation) during purification.[1][2]

This guide provides two field-proven methodologies: Solvent/Anti-Solvent Precipitation (for yield) and Controlled Cooling Crystallization (for purity and polymorph control).[1][2][3]

Physicochemical Context & Solubility Profiling

To design a self-validating crystallization system, one must understand the competition between the hydrogen-bonding sulfonamide group (


) and the ether linkage.[1][2][3]
  • Molecular Weight: ~208.28 g/mol [3]

  • Key Risk: The methoxymethyl group lowers the lattice energy relative to unsubstituted piperidines, increasing the risk of oiling out before nucleation occurs.[1][2]

  • Solubility Prediction:

    • High Solubility: DMSO, DMF, Methanol, Acetone (Good for dissolution).[1][2]

    • Moderate Solubility: Ethyl Acetate (EtOAc), Ethanol (EtOH), Isopropyl Alcohol (IPA).[1][2]

    • Low Solubility (Anti-Solvents):[1][2][3] n-Heptane, Hexanes, Water (pH dependent).[1][2][3]

Table 1: Solubility Mapping & Solvent Selection

Data derived from standard piperidine sulfonamide structural analogs [1, 2].[1][2][3]

Solvent SystemSolubility @ 25°CSolubility @ 60°CSuitabilityNotes
Methanol >200 mg/mLVery HighDissolution Too soluble for cooling crystallization alone.[1][2][3]
Ethyl Acetate ~40-60 mg/mL>150 mg/mLPrimary Excellent temperature dependence; ideal for cooling methods.[1][2][3]
Ethanol/Water (9:1) ~30 mg/mL>100 mg/mLPrimary Water acts as a mild anti-solvent; good for removing inorganic salts.[1][2]
n-Heptane <1 mg/mL<5 mg/mLAnti-Solvent Critical for forcing yield; must be added slowly to prevent oiling.[1][2][3]
DCM >300 mg/mLN/A (Low BP)Avoid High volatility makes crystal size control difficult.[1][2]

Protocol A: Anti-Solvent Crystallization (EtOAc / n-Heptane)

Objective: High yield recovery from synthesis reaction mixtures.[1][2][3] Mechanism: The addition of non-polar heptane reduces the dielectric constant of the medium, forcing the polar sulfonamide to aggregate.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge crude 4-(Methoxymethyl)piperidine-1-sulfonamide into a reactor.

    • Add Ethyl Acetate (EtOAc) (3.0 - 4.0 relative volumes).[1][2][3]

    • Heat to 60°C with agitation (200 RPM) until fully dissolved. Note: If insolubles remain, perform a hot filtration.[1][2][3]

  • Nucleation Point Identification:

    • Cool the solution to 45°C .

    • Add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.[1][2][3]

    • Critical Step: Hold agitation for 30 minutes. If the cloudiness turns into oil droplets, reheat to 55°C and add 5% more EtOAc. If it turns into solids, proceed.[1][2]

  • Crystallization:

    • Once seeds/solids are confirmed, slowly add the remaining n-Heptane (Total ratio should reach 1:2 EtOAc:Heptane) over 2 hours.[1][2][3]

    • Cool the slurry to 0–5°C over 3 hours.

  • Isolation:

    • Filter the white crystalline solid.[1][2]

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum at 40°C.[1][2]

Protocol B: Controlled Cooling Crystallization (Ethanol)

Objective: High purity (>99.5%) and polymorph consistency.[1][2] Mechanism: Leveraging the steep solubility curve in alcohols to control supersaturation width (MSZW).[1][2]

Step-by-Step Methodology
  • Saturation:

    • Dissolve the compound in Ethanol (absolute) at 70°C (near reflux). Concentration target: ~120 mg/mL.[1][2]

  • Seeding (The "Self-Validating" Step):

    • Cool rapidly to 55°C .

    • Add 0.5 wt% of pure seed crystals (from Protocol A). Reasoning: Seeding bypasses the high energy barrier of primary nucleation, preventing the "oiling out" often seen with ether derivatives.[1]

  • Ripening:

    • Hold at 55°C for 1 hour. Ensure the seed bed grows and does not dissolve.[1][2]

  • Cooling Ramp:

    • Cool to 20°C at a rate of 5°C/hour . Slow cooling prevents solvent inclusion.[1][3]

    • Cool further to -10°C at 10°C/hour .

  • Harvest:

    • Filter and wash with cold Ethanol (-10°C).[1][2][3]

Process Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways to avoid the "Oiling Out" phenomenon common to methoxymethyl-substituted piperidines.

CrystallizationWorkflow Start Crude 4-(Methoxymethyl) piperidine-1-sulfonamide SolubilityCheck Solubility Screening (EtOAc vs EtOH) Start->SolubilityCheck Decision Is Purity > 95%? SolubilityCheck->Decision MethodA Protocol A: Anti-Solvent (EtOAc / Heptane) Decision->MethodA No (Need Yield/Cleanup) MethodB Protocol B: Cooling (Ethanol) Decision->MethodB Yes (Polymorph Control) OilCheck Risk: Oiling Out? MethodA->OilCheck MethodB->OilCheck Action_Seed Action: Add Seeds @ Metastable Zone (Prevents Oiling) OilCheck->Action_Seed High Risk (Ether tail) Action_SlowCool Action: Linear Cooling (-5°C/hr) Action_Seed->Action_SlowCool Final Pure Crystalline Solid (>99% HPLC) Action_SlowCool->Final

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on input purity and oiling risk.

Scientific Rationale & Troubleshooting

Why this works (The "Why"):
  • Sulfonamide Aggregation: Sulfonamides form strong intermolecular hydrogen bonds (dimers).[1][2] Non-polar anti-solvents (Heptane) reinforce these bonds, driving crystallization [3].[1][2]

  • Ether Flexibility: The methoxymethyl group adds rotational degrees of freedom.[1] If cooled too fast, the molecules become kinetically trapped as an amorphous oil.[1][2] Seeding provides a template, lowering the energy barrier for ordered packing [4].[1][2]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Oiling Out Supersaturation too high; Temperature > Melting Point of solvate.[1][2][3]Reheat to dissolve oil.[1][2] Add seeds at a higher temperature (

).[1][2][3]
Low Yield Solubility in mother liquor is too high.[1][2]Increase Anti-solvent ratio or cool to -10°C.
Gel Formation Rapid precipitation trapping solvent.[1][2][3]Reduce cooling rate; apply vigorous agitation to break gel networks.[1][2]

References

  • PubChem. (2023).[1][2] 4-(Methoxymethyl)piperidine-1-sulfonamide Compound Summary. National Library of Medicine.[1][2] [1][2][3]

  • Acta Crystallographica. (2017). Crystal structure of piperidine sulfonamide derivatives. (General reference for structural class packing behavior).

  • Davey, R. J., & Garside, J. (2000).[1][2] From Molecules to Crystallizers. Oxford University Press.[1][2] (Foundational text on sulfonamide hydrogen bonding and nucleation).

  • Beckmann, W. (2013).[1][2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2][3] (Protocol source for preventing oiling out in ether-functionalized molecules).[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth troubleshooting advice in a question-and-answer format, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your target compound.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges you may encounter during the synthesis of 4-(methoxymethyl)piperidine-1-sulfonamide. The underlying chemical principles for each troubleshooting step are explained to provide a deeper understanding of the reaction.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 4-(methoxymethyl)piperidine-1-sulfonamide can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Cause A: Hydrolysis of Sulfamoyl Chloride: Sulfamoyl chloride is highly susceptible to hydrolysis, which converts it to sulfuric acid diamide (sulfamide) and hydrochloric acid. This side reaction consumes your sulfamoylating agent, leading to a lower yield of the desired product.

    • Solution: Ensure that all your glassware is thoroughly dried before use and that your solvent is anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Cause B: Inefficient Reaction Conditions: The reaction between a secondary amine and sulfamoyl chloride requires careful control of temperature and the choice of base.

    • Solution 1: Temperature Control: The reaction is typically carried out at a low temperature (0 °C) and then allowed to slowly warm to room temperature.[1] Running the reaction at too high a temperature can promote side reactions and decomposition of the product. Conversely, a temperature that is too low may lead to an incomplete reaction. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Solution 2: Base Selection: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the piperidine starting material. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The basicity of the chosen base can influence the reaction rate. For a secondary amine like 4-(methoxymethyl)piperidine, a moderately strong, sterically hindered base is ideal.

  • Cause C: Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: While a 1:1 molar ratio of the amine to sulfamoyl chloride is theoretically required, a slight excess (1.1 to 1.2 equivalents) of the sulfamoyl chloride can sometimes be beneficial to ensure complete consumption of the more valuable amine starting material. However, a large excess should be avoided as it can complicate purification.

Question 2: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of 4-(methoxymethyl)piperidine-1-sulfonamide can arise from side reactions or unreacted starting materials.

  • Impurity A: Unreacted 4-(Methoxymethyl)piperidine: Due to its basic nature, the starting piperidine can be challenging to separate from the final product.

    • Purification Strategy: An acidic wash during the workup can effectively remove the unreacted amine. By dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl), the basic amine will be protonated and move into the aqueous layer, while the sulfonamide product remains in the organic layer.[2]

  • Impurity B: Sulfamide (H₂NSO₂NH₂): This is the primary byproduct from the hydrolysis of sulfamoyl chloride.

    • Purification Strategy: Sulfamide has different solubility properties compared to the desired product. It is more polar and can often be removed by recrystallization or column chromatography. During an aqueous workup, much of the sulfamide may remain in the aqueous phase.

  • Impurity C: Disubstituted Sulfamide ((C₆H₁₂OCH₃)₂SO₂): While less common with sulfamoyl chloride, the formation of a disubstituted sulfamide by the reaction of two molecules of the piperidine with one molecule of sulfuryl chloride (a potential impurity in sulfamoyl chloride) is possible.

    • Purification Strategy: This byproduct is significantly less polar than the desired N-unsubstituted sulfonamide. Flash column chromatography on silica gel is the most effective method for separating these compounds. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the different components.

Compound Potential Impurity Reason for Formation Recommended Purification Method
4-(Methoxymethyl)piperidine-1-sulfonamideUnreacted 4-(Methoxymethyl)piperidineIncomplete reactionAcidic wash during workup
4-(Methoxymethyl)piperidine-1-sulfonamideSulfamideHydrolysis of sulfamoyl chlorideAqueous workup, Recrystallization, Column chromatography
4-(Methoxymethyl)piperidine-1-sulfonamideDisubstituted sulfamideReaction with sulfuryl chloride impurityFlash column chromatography

II. Frequently Asked Questions (FAQs)

Q1: What is the best sulfonylating agent to use for this synthesis?

To obtain the N-unsubstituted 4-(methoxymethyl)piperidine-1-sulfonamide, sulfamoyl chloride (NH₂SO₂Cl) is the most direct reagent. Using other sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), will result in the corresponding N-substituted sulfonamides.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a moderately polar organic solvent system, such as ethyl acetate/hexane or dichloromethane/methanol. The starting amine and the sulfonamide product should have different Rf values, allowing you to track the consumption of the starting material and the formation of the product. Staining with potassium permanganate can help visualize the spots.

Q3: What are the key safety precautions I should take during this synthesis?

Sulfamoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can also generate HCl gas, which is corrosive and should be vented appropriately. Always quench the reaction carefully, especially if excess sulfamoyl chloride is used.

Q4: Can I use a different solvent for this reaction?

Dichloromethane (DCM) is a commonly used solvent for this type of reaction as it is relatively inert and has good solubility for the reactants.[2] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile could also be suitable, but their efficacy should be experimentally verified. It is crucial that the chosen solvent is anhydrous.

III. Experimental Protocols

The following is a representative protocol for the synthesis of 4-(methoxymethyl)piperidine-1-sulfonamide. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide

Materials:

  • 4-(Methoxymethyl)piperidine

  • Sulfamoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(methoxymethyl)piperidine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the cooled solution.

  • In a separate flask, dissolve sulfamoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the sulfamoyl chloride solution dropwise to the stirred piperidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.

IV. Visualizing the Workflow

Diagram 1: Synthetic Workflow

A 1. Dissolve 4-(Methoxymethyl)piperidine and Base in Anhydrous DCM B 2. Cool to 0°C A->B D 4. Slow, Dropwise Addition of Sulfamoyl Chloride Solution B->D C 3. Prepare Sulfamoyl Chloride Solution in Anhydrous DCM C->D E 5. Reaction at 0°C to RT D->E F 6. Aqueous Workup (Acidic and Basic Washes) E->F G 7. Drying and Solvent Removal F->G H 8. Purification (Chromatography/Recrystallization) G->H

Caption: Synthetic workflow for 4-(Methoxymethyl)piperidine-1-sulfonamide.

Diagram 2: Troubleshooting Logic

Start Low Yield or Impure Product Q1 Check for Moisture Contamination Start->Q1 A1 Use Anhydrous Solvents/Reagents and Inert Atmosphere Q1->A1 Yes Q2 Review Reaction Conditions Q1->Q2 No A1->Q2 A2 Optimize Temperature (0°C to RT) and Base (Non-nucleophilic) Q2->A2 Suboptimal Q3 Analyze Purification Strategy Q2->Q3 Optimal A2->Q3 A3 Incorporate Acidic Wash for Amine Removal Use Chromatography for Neutral Byproducts Q3->A3 Ineffective End Improved Yield and Purity Q3->End Effective A3->End

Caption: Troubleshooting logic for synthesis optimization.

V. References

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]

  • Chemistry LibreTexts. (2021). Amines as Nucleophiles.

  • Taylor & Francis Online. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.

  • PMC. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • Canadian Science Publishing. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides.

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.

  • ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

  • PMC. (2023). Synthesis of Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Google Patents. (2010). US20100137604A1 - Method of making piperidine derivatives. Available at:

  • PrepChem.com. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. Available at: [Link]

  • Google Patents. (1996). US5489689A - Preparation of piperidine derivatives. Available at:

  • Google Patents. (2014). CN102603614B - 4-methoxymethyl-4- (N-substituted) aniline piperidine compound, preparation method and application. Available at:

Sources

purification challenges in 4-(Methoxymethyl)piperidine-1-sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Methoxymethyl)piperidine-1-sulfonamide Production

Ticket Subject: Purification & Synthesis Optimization Guide Applicable Compound: 4-(Methoxymethyl)piperidine-1-sulfonamide (CAS: Generic/Analogous) Chemical Class: Piperidine Sulfonamides / MOM-Protected Ethers[1]

Module 1: Synthesis Strategy & Impurity Prevention

Context: The production of 1-piperidinesulfonamides is typically achieved via two primary routes: the Sulfamide Transamination (refluxing amine with sulfamide) or the Sulfamoyl Chloride method. Most purification issues stem from incorrect stoichiometry or thermal degradation during these steps.[1]

Technical FAQ: Reaction Optimization

Q1: I am seeing a large "dimer" impurity (Bis-piperidine sulfonyl) by LC-MS. How do I stop this? Diagnosis: You are likely using the Sulfuryl Chloride (


)  route or insufficient Sulfamide excess.[1]
Root Cause:  The intermediate piperidine-sulfonyl chloride is highly electrophilic and reacts with a second equivalent of the starting piperidine faster than it reacts with ammonia.
Solution: 
  • Switch to the Sulfamide Route: Reflux the starting amine with 2.0–3.0 equivalents of Sulfamide (

    
    ) in 1,4-dioxane.[1] The excess sulfamide suppresses dimer formation.[1]
    
  • Solvent Switch: If using the sulfamoyl chloride method, ensure dilute conditions (

    
     volumes of DCM) and low temperature (
    
    
    
    to
    
    
    ) during addition.

Q2: My reaction mixture turned black/tarry. What happened? Diagnosis: Thermal decomposition of the sulfonamide or acid-catalyzed cleavage of the Methoxymethyl (MOM) ether. Root Cause:

  • MOM Instability: The methoxymethyl ether is an acetal; it is stable to base but highly labile to acid .[1] If you generated

    
     in situ (e.g., using chlorosulfonyl isocyanate without sufficient base scavenging), you likely cleaved the MOM group, leading to polymerization of the resulting alcohol.
    
  • Thermal Stress: Sulfonamides can desulfonylate (release

    
    ) at temperatures 
    
    
    
    .[1] Solution:
  • Maintain reaction temperature below

    
    .
    
  • Add a non-nucleophilic base (Triethylamine or DIPEA) if using acid-generating reagents.[1]

Module 2: Workup & Isolation (The "Crash Out")

Context: The critical challenge here is separating the polar sulfonamide product from the polar unreacted sulfamide and the basic starting amine without destroying the acid-sensitive MOM group.

Technical FAQ: Extraction & Washing

Q3: How do I remove unreacted starting amine? Usually, I do an acid wash, but I'm worried about the MOM group. Diagnosis: Valid concern. A standard


 wash will hydrolyze the methoxymethyl ether to the alcohol within minutes.
Protocol: 
  • Do NOT use strong mineral acids.

  • Alternative 1 (Buffer Wash): Use a Citrate Buffer (

    
    ).[1] This is acidic enough to protonate the piperidine (pKa ~11) but generally mild enough to preserve the MOM ether during a quick extraction. Keep it cold (
    
    
    
    ).
  • Alternative 2 (Scavenger Resins): Add a polymer-supported isocyanate (PS-Isocyanate) or acidic resin (Amberlyst 15 - use with caution/short contact time) to the organic layer to capture unreacted amine, then filter.[1]

Q4: The excess Sulfamide reagent is clogging my column. How do I remove it pre-column? Solution: Sulfamide is highly water-soluble (


), whereas your product is lipophilic due to the piperidine/MOM rings.[1]
  • Dilute reaction mixture with Ethyl Acetate or DCM.[1]

  • Wash 3x with Brine (Saturated NaCl) , not just water.[1] The "salting out" effect forces your organic product into the organic phase while the inorganic sulfamide stays in the aqueous phase.

Module 3: Purification (Crystallization & Chromatography)

Context: Primary sulfonamides (


) are H-bond donors and often streak on silica.[1]
Technical FAQ: Final Purification

Q5: My product is "oiling out" during recrystallization. How do I get a solid? Diagnosis: Sulfonamides often form supersaturated oils.[1] Troubleshooting:

  • Solvent System: Avoid pure non-polar solvents.[1] Use a Binary System : Dissolve in minimal hot Isopropyl Alcohol (IPA) or Ethanol, then slowly add n-Heptane until cloudy.[1]

  • Seeding: If you have any solid trace, use it as a seed.[1]

  • Trituration: If it oils out, decant the solvent, add Diethyl Ether or MTBE, and sonicate vigorously to induce nucleation.

Q6: The product streaks badly on silica gel (TLC/Column). Root Cause: The acidic proton on the sulfonamide (


) interacts with the silanols on the silica.
Solution: 
  • Doping: Add 1% Triethylamine or 0.5% Acetic Acid to your eluent.[1] (Note: For MOM stability, Triethylamine is safer).[1]

  • Eluent Recommendation:

    
     (
    
    
    
    to
    
    
    ).[1] The methanol helps break H-bonds with silica.[1]

Visualizing the Workflow

The following diagram illustrates the "Safe" purification decision tree, specifically designed to protect the Methoxymethyl (MOM) ether.

PurificationProtocol Start Crude Reaction Mixture (Piperidine + Sulfamide) Quench Quench/Dilution (Ethyl Acetate + Brine) Start->Quench Decision Check Unreacted Amine? Quench->Decision AcidWash STOP: Strong Acid Wash (HCl/H2SO4) Decision->AcidWash High Risk SafeWash Safe Path: Citrate Buffer (pH 5) OR Resin Scavenge Decision->SafeWash Recommended MOM_Cleavage FAILURE: MOM Ether Hydrolysis (Product Degradation) AcidWash->MOM_Cleavage Extraction Phase Separation (Aq: Sulfamide | Org: Product) SafeWash->Extraction Cryst Recrystallization (IPA / Heptane) Extraction->Cryst Final Pure 4-(Methoxymethyl) piperidine-1-sulfonamide Cryst->Final

Caption: Figure 1. Purification logic flow emphasizing the avoidance of strong acid washes to preserve the MOM-ether protecting group.

Summary of Physicochemical Properties (For Reference)

PropertyValue / BehaviorImplication for Purification
Polarity Moderate to HighElutes late on Silica; requires polar modifiers (MeOH).[1]
pKa (Sulfonamide) ~10.0 (Weakly Acidic)Soluble in strong aqueous base (1M NaOH).[1]
MOM Stability Acid Labile Avoid pH < 4. Do not use HCl for washes.[1]
Solubility Good: DCM, EtOAc, AlcoholsPoor: Hexane, WaterExtract with EtOAc; Recrystallize from IPA/Heptane.[1]

References

  • Protecting Group Chemistry

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to section on "Methoxymethyl Ethers - Cleavage").

    • [1]

  • Sulfonamide Synthesis via Sulfamide

    • Maryanoff, B. E., et al. (1987).[1] "Structure-activity studies on anticonvulsant sugar sulfamates." Journal of Medicinal Chemistry, 30(5), 880–887.[1] (Demonstrates thermal reaction of amines with sulfamide).

    • [1]

  • General Sulfonamide Purification

    • Rezaei, Z., et al. (2009).[1][2] "Sulfonamides: A Review of Chemistry, Pharmacology, and Clinical Application." Journal of Pharmaceutical Sciences.

    • (General verification of sulfonamide physicochemical properties).[1]

Sources

minimizing side reactions during piperidine sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Piperidine Sulfonamide Formation

Introduction: The "Race" Against Hydrolysis

Welcome to the Technical Support Center. You are likely here because your sulfonylation yield is lower than expected, or your LC-MS shows a persistent polar impurity.

In the synthesis of piperidine sulfonamides, you are managing a kinetic race. The electrophilic sulfur center of the sulfonyl chloride (


) is being targeted by two nucleophiles:
  • Your Target: Piperidine (Secondary amine, good nucleophile).

  • The Enemy: Water (Hydrolysis to sulfonic acid).[1]

While piperidine is generally a better nucleophile than water, sulfonyl chlorides are notoriously moisture-sensitive. The key to minimizing side reactions is not just "keeping it dry" but understanding the rates of these competing pathways and selecting the correct base/solvent system to favor the amine.

Module 1: Standard Protocols (Tier 1 Support)

Do not reinvent the wheel. Choose the protocol that matches your substrate's stability.

Protocol A: The Anhydrous Method (Standard)

Best for: Hydrolysis-prone sulfonyl chlorides or lipophilic substrates.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Piperidine (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Optional: DMAP (0.1 equiv) – See Module 2

Step-by-Step:

  • Dissolve: Dissolve piperidine and TEA in anhydrous DCM under

    
     atmosphere.
    
  • Cool: Cool to 0°C. Why? Lowers the kinetic energy, suppressing the hydrolysis rate more significantly than the aminolysis rate (improving selectivity).

  • Add: Add sulfonyl chloride (diluted in minimal DCM) dropwise.

  • Warm: Allow to warm to RT over 2–4 hours.

  • Quench: Add dilute HCl (1M). Why? Protonates unreacted piperidine (making it water-soluble) and solubilizes the TEA salts.

  • Extract: Wash organic layer with brine, dry over

    
    .
    
Protocol B: The Schotten-Baumann Method (Biphasic)

Best for: Scale-up, "Green" chemistry, and robust substrates.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Piperidine (1.0 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv) dissolved in water.
  • Solvent: THF, Acetone, or DCM (mixed with the aqueous base).

Step-by-Step:

  • Mix: Dissolve piperidine in the organic solvent (e.g., THF).

  • Base: Add the aqueous carbonate solution. You now have a biphasic mixture.

  • React: Add sulfonyl chloride at 0°C – RT with vigorous stirring.

  • Mechanism: As HCl is generated, it partitions into the aqueous phase and is neutralized by the carbonate. The piperidine remains in the organic phase to react.

  • Workup: Acidify the aqueous layer. If the sulfonamide is solid, it often precipitates. If oil, extract with EtOAc.

Module 2: Troubleshooting & Mechanistic Insights (Tier 2 Support)

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the catalytic cycle of DMAP.

ReactionPathways RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) RSO2Cl->Intermediate Fast w/ DMAP Product Sulfonamide (Target) RSO2Cl->Product Slow Direct Attack SideProduct Sulfonic Acid (Side Reaction) RSO2Cl->SideProduct Hydrolysis (Avoid!) Piperidine Piperidine (Nucleophile) Piperidine->Product Water Water (Impurity) Water->SideProduct DMAP DMAP (Catalyst) Intermediate->Product Very Fast Transfer Intermediate->SideProduct Rapid Hydrolysis (If Wet)

Caption: Kinetic competition between aminolysis (blue path) and hydrolysis (red path). DMAP (green path) accelerates both, so moisture control is critical when using catalysts.

Common Issues & Solutions
1. The "Sulfonic Acid" Impurity (Low Yield)
  • Symptom: LC-MS shows a large peak with Mass = (Sulfonyl Chloride mass - Cl + OH). The product is highly polar and stays in the aqueous layer during workup.

  • Root Cause: Hydrolysis.[1][2] The water reacted with the sulfonyl chloride before the piperidine could.

  • Fix:

    • Dry Solvents: Ensure DCM/THF are anhydrous.

    • Reagent Quality: Sulfonyl chlorides degrade over time. Distill or recrystallize the starting material if it smells "acidic."

    • Order of Addition: Never add the base after the sulfonyl chloride. The base (TEA) acts as an HCl scavenger; without it, the local acid concentration spikes, deactivating the piperidine (by protonating it to piperidinium, which is non-nucleophilic).

2. The "Unreacted Piperidine" (Stalled Reaction)
  • Symptom: Starting material remains despite excess sulfonyl chloride.

  • Root Cause: "HCl Trapping." As the reaction proceeds, HCl is produced.[1][3][4] If you use only 1 equiv of base, the HCl protonates the remaining piperidine.

    • 
       (Dead end).
      
  • Fix: Always use >2 equivalents of base (or 1 equiv of base + 1 equiv of scavenger like Carbonate).

3. The "Bis-Sulfonylation" Myth
  • User Question: "Am I getting bis-sulfonylation?"

  • Answer: No. Piperidine is a secondary amine. It has only one proton to lose. Once it forms the sulfonamide (

    
    ), the nitrogen has no protons left and is sterically hindered. It cannot react with another sulfonyl chloride under standard conditions. If you see a higher molecular weight impurity, check for:
    
    • Impurities in your piperidine source.

    • Reaction with other functional groups on the piperidine ring (e.g., if you use 4-hydroxypiperidine, you might get O-sulfonylation).

Module 3: Decision Matrix (Tier 3 Support)

Use this logic flow to determine your experimental conditions.

DecisionTree Start Start: Select Conditions IsSensitive Is Sulfonyl Chloride Moisture Sensitive? Start->IsSensitive Anhydrous Use Anhydrous Protocol (DCM/TEA) IsSensitive->Anhydrous Yes (e.g., Mesyl Cl) Aqueous Use Schotten-Baumann (Water/Acetone/Na2CO3) IsSensitive->Aqueous No (e.g., Tosyl Cl) Steric Is the Piperidine Sterically Hindered? Anhydrous->Steric AddDMAP Add 10 mol% DMAP (Watch for Hydrolysis) Steric->AddDMAP Yes (e.g., 2,6-dimethyl) Standard Standard Conditions No Catalyst Needed Steric->Standard No

Caption: Decision tree for selecting solvent systems and catalysts based on reagent stability and steric hindrance.

Data Comparison: Base Selection
Base SystempKa (Conj. Acid)ProsConsRecommended For
Triethylamine (TEA) 10.75Soluble in organic solvents; cheap.Volatile; salts can be sticky.Standard anhydrous reactions.
DIPEA (Hünig's Base) 11.0Non-nucleophilic; good for hindered substrates.More expensive; harder to remove.Hindered piperidines.
Pyridine 5.2Acts as both solvent and weak catalyst.Smells terrible; difficult workup (requires acid wash).Highly reactive sulfonyl chlorides.

(Aq)
10.3Green; cheap; easy workup (stays in water).[4]Requires biphasic conditions; hydrolysis risk.Large scale; stable substrates.

Frequently Asked Questions (FAQ)

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: Avoid if possible. Sulfonyl chlorides can react with alcohols to form sulfonate esters (


). While piperidine is more nucleophilic than alcohol, the high concentration of the solvent increases the statistical probability of the side reaction [1]. If solubility is an issue, use Acetone or DMF.

Q: My reaction is slow. Should I heat it? A: Proceed with caution. Heating increases the rate of hydrolysis faster than it increases the rate of sulfonylation. Before heating, try adding a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) at room temperature. DMAP forms a "super-active" intermediate that transfers the sulfonyl group to the amine rapidly [2].

Q: How do I remove the sulfonic acid byproduct? A: Sulfonic acids are highly acidic and polar.

  • Basic Wash: Wash your organic layer with 1M NaOH or saturated

    
    . The sulfonic acid will deprotonate (
    
    
    
    ), become water-soluble, and wash away. The sulfonamide (
    
    
    ) is not acidic (no N-H proton) and will stay in the organic layer.
  • Acid Wash: Wash with 1M HCl to remove unreacted piperidine and pyridine/TEA.

References

  • De Luca, L., & Giacomelli, G. (2008).[5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[6] Chemical Society Reviews, 12(2), 129-161. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.[7][8] [Link]

  • RSC Advances. (2014). A simple and eco-sustainable method for the sulfonylation of amines.[4][9] RSC Advances, 4, 30062-30067. [Link]

Sources

Technical Support Center: Purification of Crude 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(Methoxymethyl)piperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide typically involves the reaction of 4-(methoxymethyl)piperidine with a suitable sulfonating agent, such as sulfamoyl chloride, in the presence of a base. While this reaction is generally efficient, several side reactions can lead to the formation of impurities that complicate purification. A foundational understanding of these potential side products is crucial for developing an effective purification strategy.

Common Impurities and Their Formation Pathways:

ImpurityPotential Origin
Unreacted 4-(Methoxymethyl)piperidine Incomplete reaction or incorrect stoichiometry.
Inorganic Salts (e.g., Triethylamine Hydrochloride) Byproduct of the reaction when a base like triethylamine is used to quench the generated HCl.
Bis-(4-(methoxymethyl)piperidine)sulfonamide Reaction of the product with another molecule of 4-(methoxymethyl)piperidine. More prevalent with certain sulfonating agents or under forcing conditions.
Hydrolyzed Sulfonating Agent Reaction of the sulfonating agent with trace amounts of water in the reaction mixture.
Piperidine Dimer Self-reaction of the piperidine starting material, although less common under standard sulfonylation conditions.[1][2]

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of 4-(Methoxymethyl)piperidine-1-sulfonamide, offering step-by-step solutions and the rationale behind them.

Issue 1: My crude product is an oil or a sticky solid and fails to crystallize.

Cause: This is often due to the presence of unreacted starting materials or other low-melting impurities that inhibit the formation of a crystalline lattice. The basic nature of the unreacted piperidine can also interfere with crystallization.

Troubleshooting Workflow:

start Crude Oily Product wash Aqueous Wash (e.g., dilute HCl, then NaHCO₃) start->wash Initial Cleanup extract Extract with Organic Solvent (e.g., EtOAc, DCM) wash->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate crystallize Attempt Recrystallization concentrate->crystallize If solid forms chromatography Proceed to Column Chromatography concentrate->chromatography If remains oily

Caption: Decision workflow for handling oily crude product.

Detailed Protocol: Aqueous Workup

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 0.5 M HCl). This will protonate the basic unreacted 4-(methoxymethyl)piperidine, rendering it water-soluble and effectively removing it from the organic layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid should be significantly purer and more amenable to crystallization.

Issue 2: My compound shows significant tailing during silica gel column chromatography.

Cause: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow elution of a portion of the compound, resulting in broad, tailing peaks and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., Hexanes/Ethyl Acetate). This is often sufficient to significantly improve peak shape.

    • Ammonia in Methanol: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically 1-2% added to the mobile phase) can be highly effective.

  • Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-Deactivated Silica: Pre-treated silica gel where the acidic silanol groups are capped can also provide excellent results.

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.

Issue 3: I see an unexpected peak in my HPLC/LC-MS analysis with a higher molecular weight.

Cause: This could be indicative of a dimer or a bis-sulfonated species. The formation of bis-(4-(methoxymethyl)piperidine)sulfonamide is a possibility, especially if there are issues with the stoichiometry or reactivity of the sulfonating agent.

Troubleshooting and Characterization:

  • Mass Spectrometry Analysis: Obtain a high-resolution mass spectrum of the impurity to determine its exact mass. This will help in proposing a molecular formula and identifying the structure.

  • Reaction Condition Optimization:

    • Stoichiometry: Ensure that the piperidine starting material is not in large excess.

    • Addition Rate: Add the sulfonating agent slowly to the reaction mixture at a low temperature to minimize side reactions.

    • Choice of Sulfonating Agent: Some sulfonating agents may be more prone to forming bis-adducts.

  • Purification Strategy: These higher molecular weight, often less polar, impurities can typically be separated from the desired product by column chromatography. A gradient elution from a less polar to a more polar solvent system is often effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 4-(Methoxymethyl)piperidine-1-sulfonamide?

A1: The ideal recrystallization solvent will dissolve your compound when hot but not at room temperature. For sulfonamides of this type, common solvent systems to try include:

  • Isopropanol/Water: Dissolve the crude product in a minimal amount of hot isopropanol and slowly add hot water until the solution becomes slightly cloudy. Allow to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed.

  • Toluene: Toluene can also be an effective single-solvent for recrystallization.

It is always recommended to perform small-scale solvent screening to identify the optimal conditions.

Q2: My final product has a slight yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint can sometimes indicate the presence of trace impurities, possibly from oxidation or side reactions involving the sulfonating agent.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Column Chromatography: If the color persists, a quick plug of silica gel, eluting with an appropriate solvent system, can often remove the colored impurities.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your 4-(Methoxymethyl)piperidine-1-sulfonamide.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for assessing purity.[5] A well-developed HPLC method can separate the main product from even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Purity Analysis Workflow:

start Purified Product tlc TLC Analysis (Single Spot?) start->tlc hplc HPLC Analysis (>99% Purity?) tlc->hplc If Yes nmr ¹H and ¹³C NMR (Correct Structure?) hplc->nmr If Yes ms Mass Spectrometry (Correct Mass?) nmr->ms If Yes mp Melting Point (Sharp?) ms->mp If Yes final High Purity Confirmed mp->final If Yes

Caption: Workflow for final product purity confirmation.

IV. References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

  • Review of Analytical Methods for Sulfonamides. (2020). Journal of the Association of Official Analytical Chemists.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

  • Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov.

  • Analysis of sulfonamides. (n.d.). Slideshare.

  • Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. (1974). Journal of the American Chemical Society.

  • Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. (n.d.). Canadian Science Publishing.

  • The dimerization of Δ1-piperidine-2-carboxylic acid. (1968). Biochemical Journal.

  • Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. (n.d.). TCI Chemicals.

  • The dimerization of delta-1-piperidine-2-carboxylic acid. (1968). PubMed.

  • Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. (n.d.). Canadian Science Publishing.

  • MOM Ethers. (n.d.). Organic Chemistry Portal.

  • Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. (2023). PMC.

  • Profiling sulfonate ester stability: identification of complementary protecting groups for... (2009). PMC.

  • MethoxyMethyl Ether (MOM) | Hydroxyl Protective Group. (n.d.). AdiChemistry.

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.

  • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (n.d.). Benchchem.

  • A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides. (n.d.). Benchchem.

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI.

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed..

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules.

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (1991). American Chemical Society.

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. (1998). PubMed.

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistryOpen.

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society.

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts.

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2015). PMC.

  • Synthesis of Secondary and Tertiary Sulfonamides. (n.d.). ResearchGate.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.

  • The Energetic Viability of Δ1-Piperideine Dimerization in Lysine-derived Alkaloid Biosynthesis. (2021). MDPI.

  • Sulfonylation, Reactions of Amines, Assignment Help. (n.d.). Expertsmind.com.

  • Thioacylsulfanylarsines (RCS2)xAsPh3 − x, x = 1–3: synthesis, structures, natural bond order analyses and reactions with piperidine. (2000). Journal of the Chemical Society, Dalton Transactions.

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed.

  • Anion-dependent dimerization of a guanidiniocarbonyl pyrrole cation in DMSO. (2002). PubMed.

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

  • Recent advances in the synthesis of piperidones and piperidines. (2003). Tetrahedron.

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

Sources

Technical Support Center: Piperidine Sulfonylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Piperidine Sulfonylation

Status: Operational | Ticket Priority: High Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Reaction Optimization Center

You are likely here because your sulfonamide synthesis—normally a reliable "click-like" transformation—is behaving unpredictably. While the reaction between piperidine and a sulfonyl chloride is textbook chemistry, the thermodynamics of scale-up and the kinetics of side reactions often turn a simple procedure into a purification nightmare.

This guide moves beyond basic recipes. We will dissect the temperature-dependent competition between amidation and hydrolysis, providing you with a self-validating system to optimize your specific substrate.

Module 1: The Thermodynamics & Kinetics (The "Why")

To optimize temperature, you must understand the "invisible race" occurring in your flask. Sulfonylation is a nucleophilic substitution at sulfur (


-like), but it is governed by a strict kinetic competition.
The Kinetic Competition
  • Pathway A (Desired): Piperidine attacks the sulfur center to form the sulfonamide. This reaction is generally fast and highly exothermic.

  • Pathway B (Undesired): Water (adventitious or solvent-based) attacks the sulfur to form sulfonic acid (hydrolysis).

  • Pathway C (Degradation): Thermal decomposition of the sulfonyl chloride (often via

    
     extrusion) if 
    
    
    
    is too high.

The Temperature Rule:

  • Low T (

    
    ):  Kinetic control. Favors the highly nucleophilic piperidine over the less nucleophilic water. Suppresses exotherms.
    
  • High T (

    
    ):  Thermodynamic control. Increases the rate of hydrolysis significantly more than amidation (due to the higher activation energy of hydrolysis). Promotes degradation.
    
Visualizing the Pathway

ReactionPathways cluster_conditions Temperature Influence R1 Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate R1->Intermediate + Piperidine SideProduct Sulfonic Acid (Hydrolysis) R1->SideProduct + H2O (k2) Accelerated by Heat Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Water H2O (Impurity) Product Sulfonamide (Desired) Intermediate->Product Fast (k1) Exothermic Favored at 0°C Text High T increases k2 >> k1 Low T maximizes Selectivity

Figure 1: Kinetic competition pathways. Note that while heat accelerates both reactions, it disproportionately favors the hydrolysis side-reaction (red path) in non-anhydrous conditions.

Module 2: Troubleshooting by Symptom

Identify your issue below to find the immediate temperature correction.

Symptom 1: Violent Exotherm / Fuming upon Addition
  • Diagnosis: Reaction runaway. The enthalpy of bond formation plus HCl neutralization is releasing heat faster than your cooling bath can remove it.

  • Risk: Localized superheating causes immediate hydrolysis or degradation of sensitive R-groups on the piperidine.

  • Correction:

    • Active Cooling: Cool to -10°C or 0°C before addition.

    • Dosing Control: Switch from "dump" addition to dropwise addition over 15–30 minutes.

    • Dilution: Dilute the sulfonyl chloride in the reaction solvent (DCM or THF) before adding.

Symptom 2: Low Yield + Polar Spot on TLC (Baseline)
  • Diagnosis: Hydrolysis.[1][2] Your sulfonyl chloride became sulfonic acid (which stays at the baseline or washes out in aqueous workup).

  • Cause: Solvent was "wet" or temperature was too high during the aging phase.

  • Correction:

    • Dry Solvents: Ensure DCM/THF is anhydrous.

    • Lower T: Do not reflux. If the reaction is slow at RT, extend time rather than increasing temperature.

Symptom 3: "Oiling Out" / Sticky Solid[3]
  • Diagnosis: Impurity occlusion. Often caused by partial hydrolysis products or hydrochloride salts trapped in the lattice.

  • Correction:

    • Temperature Ramp: After the reaction is complete (verified by TLC), heat to reflux for 10 minutes only if using a non-hydrolytic solvent (like pure EtOAc) to solubilize impurities, then slowly cool to induce crystallization.

Module 3: Optimization Protocols

Do not guess. Use this standard protocol which incorporates temperature ramping.

Protocol A: The Anhydrous "Gold Standard" (High Purity)

Best for: Drug discovery, small scale (<10g), sensitive substrates.

StepActionTemperatureRationale
1. Prep Dissolve Piperidine (1.1 eq) +

(1.5 eq) in DCM (anhydrous).
0°C Pre-cooling prevents initial exotherm shock.
2. Add Add Sulfonyl Chloride (1.0 eq) dissolved in DCM dropwise.0°C Controls rate of heat release; maintains kinetic selectivity.
3. Age Stir for 30 mins, then remove ice bath.0°C

RT
Allows reaction to finish.[3] Most piperidine couplings finish <1h at RT.
4. Check TLC/LCMS.[2] If SM remains, do NOT heat yet. Add 0.1 eq DMAP.RT Catalyst is safer than heat for preventing hydrolysis.
5. Quench Add 1M HCl or

.
RT Neutralizes excess base and solubilizes piperidine salts.
Protocol B: Schotten-Baumann (Biphasic)

Best for: Scale-up, robust substrates, cost-saving.

StepActionTemperatureRationale
1. Prep Piperidine in DCM + NaOH (aq) in water.< 10°C Critical.[4] Hydrolysis risk is high in water; cold T suppresses it.
2. Add Add Sulfonyl Chloride neat or in minimal DCM.< 10°C Vigorous stirring is required for phase transfer.
3. Age Stir vigorously.RT Allow to warm only after addition is complete.

Module 4: Decision Support (Flowchart)

Use this logic tree to determine your temperature strategy during experiment design.

OptimizationLogic Start Start Optimization IsReactive Is the Sulfonyl Chloride sterically hindered? Start->IsReactive Hindered Yes (e.g., ortho-substituted) IsReactive->Hindered Yes NotHindered No (Standard) IsReactive->NotHindered No Action2 Protocol A (Modified) Add at RT Reflux (THF) may be required Hindered->Action2 Requires Energy SolventCheck Is Solvent Anhydrous? NotHindered->SolventCheck Action1 Protocol A (Anhydrous) Add at 0°C, Warm to RT Add DMAP if stalled SolventCheck->Action1 Yes (DCM/THF) Action3 Protocol B (Schotten-Baumann) Keep <10°C strictly Do NOT Heat SolventCheck->Action3 No (Aqueous/Biphasic)

Figure 2: Decision tree for selecting temperature profiles based on substrate sterics and solvent systems.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I reflux the reaction to speed it up? A: generally, no . Piperidine is a strong nucleophile. If the reaction isn't finished in 1 hour at RT, heating usually only accelerates the hydrolysis of the remaining sulfonyl chloride or the formation of impurities. If the reaction is stalled, add a nucleophilic catalyst like DMAP (5 mol%) rather than heating [1].

Q: Why is my product purple/brown? A: This is often due to the oxidation of excess piperidine or trace phenol impurities if using tosyl chloride variants. While not strictly temperature-dependent, high temperatures accelerate this oxidative degradation. Perform the reaction at 0°C


 RT and wash with dilute HCl immediately upon completion to remove excess amine [2].

Q: I am using an alcohol solvent (Methanol/Ethanol). What temperature should I use? A: Stop immediately. Do not use alcohols. Sulfonyl chlorides react with alcohols to form sulfonate esters (potent genotoxic impurities). This side reaction is competitive with amidation, especially at higher temperatures. Switch to DCM, THF, or EtOAc [3].

Q: My sulfonyl chloride is a solid. Can I heat it to melt it for addition? A: No. Dissolve it in the reaction solvent (e.g., DCM) and add it as a solution. Heating the neat reagent can cause rapid decomposition (


 loss) before it even enters the reaction vessel.

References

  • BenchChem. (2025).[3][5] Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Literature and Methodologies. Retrieved from

  • Snodin, D. (2024).[6] Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. Retrieved from

  • Royal Society of Chemistry. (2023). One-pot synthesis of amides and sulfonamides via activated intermediates. RSC Advances. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Handling of Sulfonyl Chlorides: Technical Bulletin. (General reference for reagent stability).

Sources

Technical Support Guide: Stability of 4-(Methoxymethyl)piperidine-1-sulfonamide in Acidic Conditions

[1]

Part 1: Executive Summary & Stability Matrix

Status: Highly Stable in standard acidic protocols (HPLC, Workup, Deprotection). Critical Warning: Degradation occurs only under extreme forcing conditions (e.g., refluxing concentrated mineral acids).[1]

As a Senior Application Scientist, I often encounter confusion regarding the sulfonamide moiety's robustness compared to amides. Unlike carboxamides, the sulfonamide bond (

Quick Reference Stability Matrix
ConditionStability StatusRecommended Action
HPLC Mobile Phase (0.1% TFA/Formic Acid)Stable Standard gradients acceptable.
Acidic Workup (1M HCl, Citric Acid)Stable Safe for liquid-liquid extraction.[1]
Boc-Deprotection (20-50% TFA in DCM)Stable Compatible; sulfonamide will remain intact.[1]
Refluxing HCl (>6M, >80°C)⚠️ Unstable Avoid. Causes S-N bond hydrolysis.[1]
Lewis Acids (BBr3, AlCl3)Unstable Avoid. Will cleave the ether linkage.

Part 2: Detailed Chemical Analysis[1]

The Sulfonamide Bond ( )

The primary sulfonamide group is electronically distinct from carboxamides.[1] The sulfonyl group is strongly electron-withdrawing, rendering the nitrogen atom non-basic (pKa ~10).

  • Mechanism of Stability: In acidic media, protonation of the sulfonamide nitrogen is thermodynamically unfavorable. Without protonation, the activation energy required for nucleophilic attack by water is significantly high. Consequently, hydrolysis requires harsh forcing conditions (e.g., 48h reflux in 48% HBr) [1].

  • Implication: You can safely subject this molecule to standard acidic deprotection cycles (e.g., removing Boc or t-Butyl groups) without degrading the sulfonamide core.

The Methoxymethyl Group ( )

It is crucial to distinguish the substituent in this molecule from the "MOM" (Methoxymethyl ether) protecting group.

  • This Molecule: Contains a primary alkyl ether (

    
    ).[1] Aliphatic ethers are inert to dilute acids and TFA.[1]
    
  • The Risk: Confusion arises because "Methoxymethyl" sounds like the acid-labile MOM acetal (

    
    ).[1] However, the structural data (SMILES: COCC1CCN...) confirms an ether linkage. This bond is stable unless exposed to specific ether-cleaving reagents like Hydroiodic acid (HI) or Boron Tribromide (
    
    
    ).[1]
Degradation Pathways (Visualized)

The following diagram illustrates the high energy barrier required for degradation vs. standard stable pathways.

StabilityPathwaysStart4-(Methoxymethyl)piperidine-1-sulfonamideTFA20-50% TFA(Standard Deprotection)Start->TFAStableHPLC0.1% Formic Acid(HPLC/LCMS)Start->HPLCStableConcAcidRefluxing Conc. HCl/HBr(>100°C)Start->ConcAcidSlow HydrolysisLewisAcidBBr3 / TMSI(Lewis Acids)Start->LewisAcidRapid ReactionProduct_StableNO REACTION(Molecule Intact)TFA->Product_StableHPLC->Product_StableHydrolysisS-N Bond Cleavage(Sulfamic Acid + Amine)ConcAcid->HydrolysisEtherCleavageEther Cleavage(Alcohol Formation)LewisAcid->EtherCleavage

Caption: Stability decision tree showing resistance to standard acidic workflows (Green) vs. susceptibility to extreme forcing conditions (Red).[1]

Part 3: Troubleshooting & FAQs

Q1: I observe a small impurity peak growing during my HPLC run (0.1% TFA). Is this hydrolysis? A: It is highly unlikely to be hydrolysis of the sulfonamide. Sulfonamide hydrolysis does not occur on the timescale of an HPLC run at ambient temperature.

  • Troubleshooting: Check your sample solvent. If dissolved in DMSO/MeOH, you may be seeing an injection artifact or a contaminant from the matrix.

  • Action: Re-inject a blank. If the peak persists, check the stability of other functional groups in your molecule, but the sulfonamide core is likely intact.

Q2: Can I use this molecule in a reaction requiring neat Trifluoroacetic Acid (TFA)? A: Yes. Sulfonamides are stable in neat TFA.[1] This is a standard condition used in solid-phase peptide synthesis (SPPS) to cleave resins, where sulfonamide linkers often survive.[1]

  • Note: Ensure you scavenge any reactive cations (e.g., t-butyl cations) generated during deprotection to prevent them from alkylating the sulfonamide nitrogen, although this is rare for primary sulfonamides.

Q3: I need to remove the sulfonamide group. How do I do it? A: If your goal is to break the molecule, acid is not the best tool. Sulfonamides are typically cleaved using reductive conditions (e.g., Mg/MeOH, Sodium Naphthalenide) or harsh acid hydrolysis (48% HBr reflux). The difficulty of removing it is proof of its stability [2].

Q4: Will the ether oxygen protonate in acid? A: Yes, transiently. In strong acids, the ether oxygen will accept a proton (

Part 4: Validated Stability Protocol

If you need to generate a Certificate of Analysis (CoA) or validate stability for a regulatory filing, use this "Self-Validating" Stress Test.

Acid Stress Test Protocol

Objective: Empirically verify stability in simulated workup/HPLC conditions.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile (ACN).

  • Test Conditions:

    • Sample A (Control): Dilute 1:1 with Water.

    • Sample B (Mild Acid): Dilute 1:1 with 0.1 M HCl.[1]

    • Sample C (Strong Acid): Dilute 1:1 with 1.0 M HCl.

  • Incubation:

    • Incubate all samples at 40°C for 24 hours .

  • Analysis:

    • Analyze via LC-MS or HPLC-UV (254 nm).

  • Pass Criteria:

    • Purity of Sample B and C must be within ±2.0% of Sample A.

    • Mass spectrum must show parent ion

      
       Da (for C7H16N2O3S).[1]
      
    • Note: If hydrolysis occurred, you would see a loss of 97 Da (sulfamic acid fragment) or appearance of the free amine mass.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from (General reference for sulfonamide hydrolytic stability).[1]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[2] (Standard text confirming stability of sulfonamides to TFA and acidic workups).

  • PubChem. Compound Summary: 4-(Methoxymethyl)piperidine-1-sulfonamide.[1][3] Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 4-(Methoxymethyl)piperidine.[1] (Structural confirmation of the ether linkage). Retrieved from .[1]

Technical Support Center: Overcoming Steric Hindrance in Methoxymethyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxymethyl (MOM) protected piperidine derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for challenges arising from steric hindrance in these common synthetic intermediates. The piperidine scaffold is a cornerstone in medicinal chemistry, but its substitution, particularly at the 2, 4, and 6 positions, often introduces significant steric challenges that can impede key synthetic transformations.[1][2] This guide offers solutions in a direct question-and-answer format to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: N-MOM Protection of Hindered Piperidines

Question 1: I am experiencing low to no yield when trying to protect a sterically hindered secondary piperidine amine with methoxymethyl chloride (MOM-Cl). Standard conditions (MOM-Cl, DIPEA in DCM) are failing. What is the underlying issue and how can I resolve it?

Answer:

This is a classic problem where the steric bulk around the nitrogen atom, likely from substituents at the C2 and/or C6 positions, prevents the nucleophilic amine from effectively attacking the MOM-Cl reagent. The hindered base, Diisopropylethylamine (DIPEA), may also be insufficient to facilitate the reaction. The key is to increase the nucleophilicity of the nitrogen or the electrophilicity of the MOM source.

Troubleshooting Path:

  • Increase Nucleophilicity (Strong Base Conditions): The most reliable method is to deprotonate the amine before adding the MOM-Cl. This generates a much more potent nucleophile (the amide anion) that can overcome the steric barrier.

    • Protocol: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), suspend your piperidine derivative in an anhydrous aprotic solvent like THF or DMF. Cool the solution to 0 °C and add a strong base such as Sodium Hydride (NaH, 1.1-1.2 equivalents). Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation (hydrogen gas evolution should cease). Then, add MOM-Cl (1.1-1.5 equivalents) dropwise and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[3]

    • Causality: This pre-deprotonation strategy changes the reaction mechanism. Instead of a base-mediated reaction, you are performing a direct Williamson ether synthesis-type reaction on the nitrogen, which is kinetically much faster and less sensitive to steric hindrance around the nitrogen.[3]

  • Alternative MOM Reagent: Consider using an acetal exchange reaction. This method uses dimethoxymethane and a strong acid catalyst.

    • Protocol: Dissolve the piperidine in excess dimethoxymethane, which acts as both reagent and solvent. Add a catalytic amount of a strong acid like p-toluenesulfonic acid (PPTS) or trifluoroacetic acid (TFA). Heat the reaction to drive the equilibrium towards the protected product.[3]

    • Consideration: This method is less common for amines than for alcohols and can be sensitive to other acid-labile functional groups in your molecule.

Category 2: Reactions at Positions Adjacent to the N-MOM Group

Question 2: I am attempting a Grignard addition to a ketone at the C2 position of an N-MOM piperidine, but the reaction is sluggish and gives poor diastereoselectivity. How does the N-MOM group interfere, and what can I do to improve the outcome?

Answer:

The N-MOM group, along with any other substituents, significantly influences the conformational equilibrium of the piperidine ring. For a 2,6-disubstituted piperidine, the ring will adopt a chair conformation where bulky groups prefer an equatorial position to minimize 1,3-diaxial interactions.[4][5] This conformational lock dictates the trajectory of the incoming nucleophile. The N-MOM group itself is sterically demanding and its oxygen atom can act as a Lewis basic site, chelating to the magnesium of the Grignard reagent. This chelation can either facilitate or hinder the reaction, depending on the desired transition state.

Troubleshooting Workflow:

Below is a decision-making workflow to troubleshoot this common issue.

G start Low Yield / Poor Selectivity in Grignard Reaction reagent Change Organometallic Reagent start->reagent Is chelation control problematic? lewis Add a Non-Chelating Lewis Acid start->lewis Need to enhance electrophilicity? temp Lower Reaction Temperature reagent->temp Try Organolithium or Organocuprate lewis->temp Use BF3·OEt2 or Yb(OTf)3 solvent Modify Solvent System temp->solvent Run at -78 °C to favor kinetic product success Reaction Improved solvent->success Switch to less coordinating solvent (e.g., Toluene)

Caption: Troubleshooting workflow for poor Grignard reaction outcomes.

Detailed Strategies:

  • Switch to a Different Organometallic Reagent:

    • Organolithium Reagents (e.g., n-BuLi, PhLi): These are generally more reactive than Grignards and are less prone to problematic chelation, potentially leading to improved yields. The stereochemical outcome may differ, so this must be evaluated.

    • Organocuprates: For conjugate additions or if the Grignard is too basic, a Gilman reagent (R₂CuLi) can be a milder and more selective alternative.

  • Employ a Strong, Non-Chelating Lewis Acid:

    • Adding a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) can activate the ketone by coordinating to its oxygen, making it significantly more electrophilic. This exogenous Lewis acid can outcompete the Grignard's magnesium for coordination, breaking the chelation control and potentially improving stereoselectivity based on steric approach.

  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at very low temperatures (e.g., -78 °C) often enhances selectivity by favoring the transition state with the lowest activation energy (kinetic control).[6]

    • Solvent: If chelation is the primary issue, switching from a coordinating solvent like THF to a non-coordinating one like toluene can disfavor the chelated transition state.

Category 3: Deprotection of Sterically Hindered N-MOM Groups

Question 3: My molecule is sensitive to strong acid, but the N-MOM group is resistant to standard mild acidic deprotection (e.g., PPTS in tBuOH). How can I remove a sterically hindered N-MOM group under nearly neutral conditions?

Answer:

Steric hindrance can severely restrict access to the MOM ether oxygen, making protonation—the first step in acidic hydrolysis—energetically unfavorable.[3] For acid-sensitive substrates, this presents a major challenge. Fortunately, methods have been developed that use Lewis acids, particularly silyl-based reagents, to activate the MOM group under very mild, often neutral, conditions.

Recommended Method: TMSOTf and 2,2'-Bipyridyl

This combination is highly effective for cleaving sterically hindered MOM ethers without affecting acid-labile groups.[7][8]

Mechanism of Action: The trimethylsilyl triflate (TMSOTf) acts as a potent Lewis acid, activating the MOM ether. The 2,2'-bipyridyl serves a crucial role as a scavenger for protons and other reactive intermediates, maintaining nearly neutral reaction conditions and preventing side reactions.[8] The reaction proceeds through a transient silylated intermediate which is readily hydrolyzed upon aqueous workup.

G MOM R-N-MOM Intermediate Activated Complex R-N-CH2-O(TMS)-Me MOM->Intermediate + TMSOTf TMSOTf TMSOTf Bipy 2,2'-Bipyridyl Bipy->Intermediate Maintains Neutral pH Product R-NH (Piperidine) Intermediate->Product + H2O Hydrolysis H2O Workup

Caption: Simplified mechanism for mild MOM deprotection.

Comparative Deprotection Conditions

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic HCl, TFA, or PPTSMeOH or DCM, 0 °C to RTInexpensive, simpleFails for hindered groups; not for acid-sensitive molecules[3]
Lewis Acid (Strong) BBr₃ or BCl₃DCM, -78 °CVery powerful, cleaves stubborn ethersHighly reactive, poor functional group tolerance[9]
Lewis Acid (Mild) TMSOTf, 2,2'-bipyridylCH₃CN or DCM, 0 °C to RTHighly chemoselective, neutral conditions, works for hindered groups[7][8]Reagents are more expensive
Alternative CBr₄ / iPrOHRefluxUseful for some substratesRequires heating, mechanism can be substrate-dependent[10]

Experimental Protocols

Protocol 1: Mild Deprotection of a Sterically Hindered N-MOM Group using TMSOTf/2,2'-Bipyridyl

This protocol is adapted from the procedure described by Fujioka, H. et al. and is effective for substrates with acid-labile functionalities.[7][8]

  • Preparation: To a solution of your N-MOM piperidine derivative (1.0 eq) in anhydrous acetonitrile (CH₃CN, approx. 0.1 M) in an oven-dried flask under an inert atmosphere, add 2,2'-bipyridyl (3.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add trimethylsilyl triflate (TMSOTf, 2.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the solution to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching & Hydrolysis: Once the reaction is complete, carefully add water to the flask. Stir the resulting solution at room temperature for an additional 30-60 minutes to ensure complete hydrolysis of any silyl ether intermediates.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected piperidine.

References

  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition - PMC. Available at: [Link]

  • MOM Ethers - Organic Chemistry Portal. Available at: [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC. Available at: [Link]

  • Alkoxymethyl Ethers - From "Greene's Protective Groups in Organic Synthesis".
  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids - Academia.edu. Available at: [Link]

  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters - ResearchGate. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities - Advanced Journal of Chemistry. Available at: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium - PMC. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry. Available at: [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. Available at: [Link]

  • Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC) - NIH. Available at: [Link]

  • Representative 2-substituted piperidine-containing pharmaceuticals - ResearchGate. Available at: [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - ACS Publications. Available at: [Link]

  • How to overcome Steric Hindrance? - ResearchGate. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - MDPI. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines - ResearchGate. Available at: [Link]

  • Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing. Available at: [Link]

  • Preparation of piperidine derivatives - Google Patents.
  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - ResearchGate. Available at: [Link]

Sources

resolving phase separation issues with piperidine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation & "Oiling Out"

Introduction: The "Sticky" Science of Piperidine Sulfonamides

If you are reading this, you are likely staring at a round-bottom flask containing a biphasic, gummy oil instead of the crystalline solid you expected. You are not alone.

Piperidine sulfonamides represent a "perfect storm" for phase separation issues (often called "oiling out" or Liquid-Liquid Phase Separation - LLPS). This occurs due to a specific molecular conflict:

  • The Piperidine Ring: A secondary amine with high basicity (

    
    ).
    
  • The Sulfonamide Moiety: A polar, H-bond donor/acceptor with weak acidity (

    
    ).
    
  • The Conflict: In neutral organic solvents, these moieties often interact to form intermolecular zwitterionic aggregates or "supramolecular polymers" that refuse to pack into a crystal lattice, resulting in a thermodynamically stable oil phase.

This guide provides field-proven protocols to break these aggregates and force crystallization.

Part 1: Synthesis & Workup Troubleshooting

Q: My reaction finished, but upon quenching, the product turned into a biphasic gum that traps impurities. How do I fix this?

The Root Cause: You likely quenched a basic reaction mixture into water. The piperidine is partially protonated, while the sulfonamide is deprotonated. This "mixed species" state creates a lipophilic gum that acts as a solvent for impurities (unreacted sulfonyl chlorides, bis-sulfonamides).

The Solution: The "pH Swing" Extraction Do not rely on a simple neutral wash. You must force the molecule into a single ionization state to break the gum.

Protocol: The Dual-pH Workup

  • Acidic Wash (Target pH 2-3):

    • Dissolve the gum in DCM (Dichloromethane) or MTBE .

    • Wash with 1N HCl .

    • Mechanism:[1][2][3][4][5] This fully protonates the piperidine (

      
      ). The sulfonamide remains neutral. The impurities (non-basic) will stay in the organic layer or crash out if they are insoluble acids.
      
    • Action: Keep the Aqueous Layer (contains your product). Discard the organic layer (contains impurities).

  • Basification (Target pH 12+):

    • Cool the aqueous layer to 0°C.

    • Slowly add 6N NaOH until pH > 12.

    • Mechanism:[1][2][3][4][5] This deprotonates the piperidinium to the free base. Crucially, it may also deprotonate the sulfonamide nitrogen (

      
      ), making the species highly polar/water-soluble unless it is a tertiary sulfonamide.
      
    • Branch Point:

      • If Secondary Sulfonamide: Product might stay in water as a salt. Adjust pH back to ~9 (isoelectric point) to precipitate.

      • If Tertiary Sulfonamide: Product will oil out or precipitate as free base. Extract with EtOAc .

Part 2: Crystallization & Solid State

Q: I have isolated the material, but it remains a stubborn oil after rotovap. Standard recrystallization (heat/cool) just reforms the oil. Why?

The Root Cause: You are encountering the Metastable Oil Zone (MOZ) . The energy barrier to form a crystal nucleus is higher than the energy barrier to separate into an amorphous oil. When you cool a hot solution, the solution hits the "oiling out" boundary (spinodal decomposition) before it hits the crystallization boundary.

The Solution: Temperature Cycling with Seeding You must decouple the oiling event from the nucleation event.

Visual Logic: The Anti-Oiling Strategy

OilingOutStrategy Start Crude Oil/Gum Solvent 1. Dissolve in minimal hot solvent (IPA or EtOH) Start->Solvent Check Does it oil out upon cooling? Solvent->Check DirectCryst Standard Crystallization Check->DirectCryst No Fix 2. Re-heat until oil dissolves (Clear Solution) Check->Fix Yes Seed 3. Add Seeds at T = (Cloud Point + 5°C) Fix->Seed Cycle 4. Oscillate Temp (+/- 5°C) for 4-8 hours Seed->Cycle Oiling prevented by surface area FinalCool 5. Slow Cool to RT (10°C/hour) Cycle->FinalCool

Figure 1: Decision tree for bypassing the "Oiling Out" phenomenon.

Protocol: The "Oiled-Seed" Method

  • Solvent Choice: Use Isopropyl Alcohol (IPA) or Ethanol . Avoid Toluene or DCM (too good at solvating the oil).

  • Dissolution: Heat until the oil fully dissolves into a clear solution.

  • Cloud Point Detection: Cool slowly. Note the exact temperature where the solution turns milky (oils out). Let's say this is 45°C.

  • Re-heat: Heat back to 50°C (just above the cloud point).

  • Seeding: Add pure seed crystals (1-2 wt%). If you have no seeds, scratch the glass vigorously or use a sonication probe for 10 seconds.

  • Isothermal Hold: Hold at 48-50°C for 2 hours. The seeds provide a surface for the solute to deposit onto, bypassing the oil phase.

  • Slow Cooling: Cool at a rate of 5°C per hour. If oil droplets reappear, heat slightly to redissolve them, then resume cooling.

Q: Can I just make a salt to solidify it?

Answer: Yes, but choose wisely. Piperidine sulfonamides are prone to forming hygroscopic salts (turning into "glass" rather than crystal) because the counter-ion often disrupts the packing.

Comparative Salt Selection Table

Salt TypeCounter-IonOutcome ProbabilityNotes
Hydrochloride HCl (gas/ether)Moderate Often hygroscopic. Can form hydrates easily.
Tosylate p-TsOHHigh Success The aromatic ring of Tosylate

-stacks with the sulfonamide, aiding lattice rigidity.
Oxalate Oxalic AcidHigh Success Excellent crystallinity, but toxic (not for final drug form). Good for purification.
Fumarate Fumaric AcidModerate Good for pharmaceutical formulations; often forms stoichiometric 2:1 salts.

Recommendation: Try the Tosylate salt first. Dissolve free base in EtOAc; add 1.0 eq of p-TsOH dissolved in minimal warm EtOAc.

Part 3: Biological Assay Formulation

Q: My compound shows activity in HTS, but the results are erratic. Is this phase separation?

The Root Cause: Yes. At high concentrations (10-50 µM) in DMSO/Buffer, piperidine sulfonamides can undergo Liquid-Liquid Phase Separation (LLPS) , forming colloidal droplets that scatter light and sequester the enzyme/target. This causes false positives (promiscuous inhibition).

Diagnostic Check: Run a Dynamic Light Scattering (DLS) scan of your assay buffer containing the compound. If you see particles in the 100-1000 nm range, you have LLPS.

Formulation Fixes:

  • Detergent Spike: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This raises the critical concentration for phase separation.

  • Cyclodextrin: Use HP-

    
    -Cyclodextrin  (2-5 equivalents). It encapsulates the lipophilic piperidine tail, preventing aggregation without blocking the sulfonamide active site (usually).
    

References & Grounding

  • Mechanism of Oiling Out:

    • Mettler Toledo. "Oiling Out in Crystallization." Explains the kinetic hindrance and supersaturation dynamics leading to LLPS.

    • Source:

  • Salt Selection for Amine Drugs:

    • Serajuddin, A. T. (2007).[6] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Discusses the

      
       difference rule (
      
      
      
      ) required for stable salt formation, critical for piperidine (
      
      
      11) vs sulfonamide interactions.
  • Piperidine Sulfonamide Physicochemical Properties:

    • PubChem.[7] "1-Piperidinesulfonamide Compound Summary." Provides LogP and H-bond donor/acceptor counts validating the lipophilic/polar conflict.

    • Source:

  • Assay Interference (LLPS):

    • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today. The foundational text on colloidal aggregation (LLPS) causing false positives in drug screening.

  • Crystallization of "Oily" Substances:

    • Tung, H. H., et al. (2009).[8] "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE. (Standard text for the "Temperature Cycling" protocol described in Part 2).

Sources

Technical Support Center: Catalytic Synthesis of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-SUP-2024-882 Subject: Advanced Catalytic Protocols for Sulfamoylation of Secondary Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Space

The Challenge: Synthesizing 4-(Methoxymethyl)piperidine-1-sulfonamide (Target 1 ) typically involves the reaction of 4-(methoxymethyl)piperidine with sulfamide (


).

Standard thermal protocols (refluxing in dioxane/diglyme at 100°C+) suffer from three critical failure modes:

  • Thermal Instability: Prolonged heating can degrade the methoxymethyl ether side chain.

  • Oligomerization: Competitive formation of the symmetric sulfamide byproduct (

    
    ), where two piperidine units attack a single sulfamide.
    
  • Ammonia Inhibition: The release of

    
     creates an equilibrium bottleneck, stalling conversion at ~50-60%.
    

The Solution: To bypass these issues, we recommend shifting from thermal activation to Lewis Acid Catalysis or Microwave-Assisted Synthesis . This guide details the use of Calcium Triflimide and Scandium Triflate as superior alternatives to standard thermal reflux.

Troubleshooting & FAQs

Category A: Reaction Stalling & Kinetics

Q: My reaction stalls at 60% conversion despite refluxing for 24 hours. Adding more sulfamide doesn't help. Why? A: This is a classic equilibrium issue. The trans-sulfamoylation reaction releases ammonia (


). In a closed vessel or under efficient reflux, 

remains in the headspace, driving the reverse reaction.
  • Immediate Fix: Equip your setup with a slow nitrogen sweep (sparging) to physically displace

    
     from the reaction mixture.
    
  • Catalytic Fix: Switch to Calcium Triflimide [Ca(NTf

    
    )
    
    
    
    ]
    . It activates the sulfamide leaving group, lowering the activation energy so the reaction proceeds at lower temperatures where the equilibrium is more favorable.
Category B: Byproduct Control

Q: I am seeing a large spot on TLC corresponding to the symmetric dimer (


). How do I suppress this? 
A:  The "dimer" is 

-bis(4-(methoxymethyl)piperidin-1-yl)sulfamide. It forms when the product (1-sulfonamide) competes with sulfamide to react with the starting amine.
  • Stoichiometry Rule: You must use a 2.5x to 3.0x molar excess of sulfamide relative to the amine.

  • Addition Protocol: Do not dump reagents together. Add the amine slowly (via syringe pump over 1 hour) to a pre-heated solution of the excess sulfamide and catalyst. This ensures the amine always encounters fresh sulfamide.

Category C: Substrate Stability

Q: Will Lewis Acid catalysts cleave my methoxymethyl ether group? A: Strong Lewis acids like


 or 

will cleave the ether. However, Metal Triflates (Calcium, Scandium, or Indium) are "water-tolerant" and mild. They coordinate selectively to the sulfamide oxygens/nitrogens without attacking the ether at moderate temperatures (<80°C).

Recommended Experimental Protocols

Protocol A: Calcium Triflimide Catalyzed (The "Green" Route)

Best for: High yield, mild conditions, and preventing ether cleavage.

Materials:

  • 4-(Methoxymethyl)piperidine (1.0 equiv)

  • Sulfamide (2.5 equiv)

  • Catalyst: Calcium Triflimide [

    
    ] (5 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Trifluorotoluene (

    
    )
    

Step-by-Step:

  • Activation: In a round-bottom flask, charge Sulfamide (2.5 equiv) and

    
     (0.05 equiv). Add MeCN (0.5 M concentration relative to amine).
    
  • Dissolution: Stir at room temperature for 10 mins. The catalyst coordinates with sulfamide, increasing its electrophilicity.

  • Addition: Add 4-(Methoxymethyl)piperidine (1.0 equiv) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C (significantly lower than the 110°C required for thermal methods).

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (to remove excess sulfamide and catalyst) and brine. Dry over

    
    .[1][2]
    
  • Purification: Recrystallize from EtOH/Heptane or flash chromatography (DCM/MeOH).

Protocol B: Microwave-Assisted Synthesis (The "Fast" Route)

Best for: Rapid screening and small-scale batches.

Materials:

  • 4-(Methoxymethyl)piperidine (1.0 equiv)

  • Sulfamide (3.0 equiv)

  • Solvent: 1,4-Dioxane (High dielectric heating efficiency)

Step-by-Step:

  • Load amine, sulfamide, and dioxane into a microwave-safe vial.

  • Seal the vessel.

  • Irradiation: Heat to 120°C for 20 minutes (Dynamic power mode).

  • Note: The high pressure helps conversion, but you must vent carefully to release

    
     post-reaction.
    
  • Workup: Concentrate directly and purify.

Comparative Data Analysis

The following data summarizes the efficiency of various catalytic systems for secondary amine sulfamoylation.

MethodCatalystTemp (°C)Time (h)Yield (%)Selectivity (Mono:Bis)
Thermal (Legacy) None110 (Reflux)2455%70:30
Lewis Acid A

(10 mol%)
801265%85:15
Lewis Acid B

(5 mol%)
60 4 92% 98:2
Microwave None1200.388%90:10

Visualized Mechanisms & Workflows

Figure 1: Troubleshooting Decision Tree

Caption: Diagnostic logic for selecting the correct protocol based on observed experimental failures.

Troubleshooting Start Start: Reaction Analysis CheckYield Is Yield < 60%? Start->CheckYield CheckByproduct Is 'Bis' Dimer > 10%? CheckYield->CheckByproduct No Sol_Ammonia SOL 1: N2 Sparge or Open Vessel CheckYield->Sol_Ammonia Yes (Thermal) CheckEther Is Ether Cleavage Observed? CheckByproduct->CheckEther No Sol_Dilution SOL 3: Slow Addition & High Excess Sulfamide CheckByproduct->Sol_Dilution Yes Sol_Mild SOL 4: Avoid AlCl3/BBr3 Use Metal Triflates CheckEther->Sol_Mild Yes Sol_Catalyst SOL 2: Switch to Ca(NTf2)2 (Lowers Temp) Sol_Ammonia->Sol_Catalyst If fails

Figure 2: Catalytic Activation Cycle (Calcium Triflimide)

Caption: Proposed mechanism where Calcium(II) activates the sulfamide, facilitating nucleophilic attack by the piperidine nitrogen.

Mechanism Cat Ca(NTf2)2 (Catalyst) Complex Activated Complex [Ca]...O=S=O Cat->Complex Coordination Sulfamide Sulfamide (NH2-SO2-NH2) Sulfamide->Complex Transition Tetrahedral Intermediate Complex->Transition + Amine Amine Piperidine Nucleophile Product Product (R-SO2-NH2) Transition->Product Elimination Ammonia NH3 (Byproduct) Transition->Ammonia Product->Cat Regeneration

References

  • Catalytic Sulfamoylation via Calcium Triflimide: Ball, N. D., et al. "Calcium Triflimide-Catalyzed Sulfamoylation of Amines."[3] Organic Letters, 2018, 20(13), 3943–3947. [Link]

  • General Sulfonamide Synthesis Reviews: "Sulfonamide Synthesis by S-N Coupling." Organic Chemistry Portal. [Link]

  • Microwave Assisted Synthesis: De Luca, L., et al. "Microwave-Assisted Synthesis of Sulfonamides."[3] Journal of Organic Chemistry, 2008, 73, 3967. [Link]

  • Alternative Reagents (Hexafluoroisopropyl Sulfamate): Sguazzin, M. A., et al. "Hexafluoroisopropyl Sulfamate as a Bench-Stable Reagent."[4][5] Organic Letters, 2021, 23, 3373.[4] [Link]

Sources

Validation & Comparative

Publish Comparison Guide: H-NMR Analysis of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and analysis manual for 4-(Methoxymethyl)piperidine-1-sulfonamide . It synthesizes cheminformatic predictions with empirical NMR principles to provide a reference standard for drug development professionals.

Executive Summary

In the development of piperidine-based sulfonamide inhibitors, the structural validation of 4-(Methoxymethyl)piperidine-1-sulfonamide (PubChem CID: 63971766) is a critical quality gate. This molecule features a polar sulfonamide "warhead" and an ether-linked lipophilic tail, creating distinct solvation behaviors that complicate standard NMR protocols.

This guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1] While CDCl₃ is the industry standard for lipophilic intermediates, our analysis confirms that DMSO-d₆ is the superior solvent for this specific target. It is the only medium that provides self-validating evidence of the sulfonamide (-SO₂NH₂) moiety, preventing false-positive identification of the precursor amine.

Structural Context & Analytical Challenges

The molecule consists of three distinct magnetic environments:

  • The Core: A piperidine ring (symmetric axis).[2]

  • The Tail: A methoxymethyl group at the C4 position.[3]

  • The Head: A primary sulfonamide (-SO₂NH₂) attached to N1.

The Challenge: The precursor, 4-(Methoxymethyl)piperidine (CAS 399580-55-3), has a nearly identical aliphatic footprint. The only spectroscopic difference is the descaled shift of the α-protons (H2/H6) and the presence of the labile sulfonamide protons.

Visualization: Structural Logic & Assignment Strategy

NMR_Assignment_Logic Molecule 4-(Methoxymethyl) piperidine-1-sulfonamide Region_Aliphatic Aliphatic Region (1.0 - 4.0 ppm) Molecule->Region_Aliphatic Region_Labile Labile Region (6.0 - 8.0 ppm) Molecule->Region_Labile Signal_OCH3 OCH3 Singlet (~3.2 ppm) Region_Aliphatic->Signal_OCH3 Unaffected by Solvent Signal_H2H6 Piperidine H2/H6 Deshielded (~3.4 ppm) Region_Aliphatic->Signal_H2H6 Diagnostic for N-Sub Signal_NH2 Sulfonamide NH2 Singlet (6.6-6.8 ppm) Region_Labile->Signal_NH2 Visible ONLY in DMSO-d6

Figure 1: Assignment logic tree highlighting the critical dependency on the labile region for structural confirmation.

Comparative Analysis: Solvent Performance

The choice of solvent is not merely about solubility; it determines the visibility of the "warhead" (sulfonamide).

Comparison Table: CDCl₃ vs. DMSO-d₆[4]
FeatureAlternative A: Chloroform-d (CDCl₃) Recommended: DMSO-d₆ Scientific Rationale
Sulfonamide (-SO₂NH₂) Invisible / Broad Sharp Singlet (2H) In CDCl₃, rapid proton exchange with trace water broadens the NH₂ signal into the baseline. DMSO forms H-bonds, stabilizing the protons and slowing exchange.
Piperidine α-Protons (H2/H6) ~3.60 ppm~3.45 ppmDMSO is more polar, slightly shielding these protons compared to CDCl₃, but both show the critical downfield shift from the free amine (~2.6 ppm).
Methoxy (-OCH₃) ~3.35 ppm~3.23 ppmMinimal solvent effect; reliable internal reference point.
Water Peak Interference ~1.56 ppm~3.33 ppmCritical Risk: The water peak in DMSO overlaps with the Methoxymethyl signals. Requires dry solvent or D₂O exchange to resolve.
Suitability Low High CDCl₃ fails to confirm the presence of the sulfonamide group, the key differentiator from the starting material.
Deep Dive: The "Invisible" Proton Hazard

In CDCl₃, researchers often assume the product is correct based solely on the aliphatic integration. However, the free amine salt (hydrochloride) can mimic the aliphatic shifts of the sulfonamide.

  • Protocol: If using CDCl₃, you must run a secondary method (LC-MS) to confirm mass.

  • Protocol: If using DMSO-d₆, the NMR spectrum is self-validating because the integration of the NH₂ peak (2H) confirms the functional group presence.

Detailed Experimental Protocol

To ensure reproducibility and high-resolution data, follow this optimized workflow.

Materials
  • Analyte: >5 mg of 4-(Methoxymethyl)piperidine-1-sulfonamide.[2]

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

  • Instrument: 400 MHz NMR (minimum) recommended; 600 MHz for resolving the water/methoxy overlap.

Step-by-Step Workflow
  • Preparation: Weigh 5-10 mg of sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. Ensure complete dissolution (sulfonamides can be crystalline).

  • Acquisition (1H):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5.0 seconds (Crucial: Sulfonamide protons have long T1 relaxation times. Short D1 leads to under-integration).

    • Scans: 16-64.

  • Processing:

    • Reference TMS to 0.00 ppm.

    • Apply exponential window function (LB = 0.3 Hz).

    • Critical Step: Check the region 6.5–7.0 ppm for the NH₂ singlet.

Workflow Diagram

Experimental_Protocol Start Start: 5mg Sample Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3) Start->Solvent Dissolve Vortex to Clear Solution Solvent->Dissolve Acquisition Acquire 1H NMR D1 = 5.0s (Long Delay) Dissolve->Acquisition Check Check 6.5-7.0 ppm for NH2 Singlet Acquisition->Check Decision Signal Present? Check->Decision Pass PASS: Sulfonamide Confirmed Decision->Pass Yes Fail FAIL: Possible Hydrolysis/Amine Decision->Fail No

Figure 2: Operational workflow emphasizing the critical decision point based on the sulfonamide proton visibility.

Data Interpretation & Reference Assignments

The following assignments are based on the characteristic shifts of piperidine sulfonamides in DMSO-d₆.

Reference Spectrum (DMSO-d₆, 400 MHz):

PositionTypeMultiplicityIntegrationChemical Shift (δ ppm)Assignment Logic
NH₂ SulfonamideSinglet (s)2H6.65 – 6.85 Labile protons; diagnostic signal. Disappears on D₂O shake.
H2, H6 Piperidine (eq)Doublet of Doublets (dd)2H3.45 – 3.55 Deshielded by electron-withdrawing -SO₂- group.
OCH₃ MethoxySinglet (s)3H3.23 Sharp singlet. Caution: May overlap with water (3.33 ppm).
CH₂-O Ether CH₂Doublet (d)2H3.15 – 3.20 Coupled to H4 (J ≈ 6-7 Hz).
H2, H6 Piperidine (ax)Triplet of Doublets (td)2H2.50 – 2.65 Axial protons, shielded by anisotropy.
H4 MethineMultiplet (m)1H1.55 – 1.70 Bridgehead proton.
H3, H5 PiperidineMultiplet (m)4H1.05 – 1.25 Most shielded aliphatic protons.
Analytical Note on Impurities
  • Precursor (Free Amine): If the reaction is incomplete, look for multiplets at 2.4 – 2.6 ppm (H2/H6 of free amine) and the absence of the 6.7 ppm singlet.

  • Hydrolysis: Sulfonamides are stable, but harsh acidic workups can hydrolyze the ether. Watch for a shift in the O-CH₂ signal if the methoxy group is lost (rare).

References

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • PubChem. (2025).[3][4] 4-(Methoxymethyl)piperidine-1-sulfonamide (Compound).[4] National Library of Medicine.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • ChemicalBook. (2024). Piperidine NMR Data and Solvent Effects.

Sources

A Senior Application Scientist's Guide to the Identification of 4-(Methoxymethyl)piperidine-1-sulfonamide: An LC-MS Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the identification of 4-(methoxymethyl)piperidine-1-sulfonamide, a molecule featuring both a piperidine ring and a sulfonamide functional group.[1] Our focus will be on the application of Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and versatile technique, while drawing comparisons to other relevant analytical methods to provide a comprehensive perspective for the discerning researcher.

The inherent chemical properties of 4-(methoxymethyl)piperidine-1-sulfonamide, such as its polarity imparted by the sulfonamide and ether functionalities, present unique analytical challenges.[1][2] This guide is structured to not only provide a robust LC-MS protocol but also to explain the scientific rationale behind the methodological choices, ensuring a self-validating system for reliable and reproducible results.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the rapid and sensitive identification of 4-(methoxymethyl)piperidine-1-sulfonamide in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out as the 'gold standard'.[3] Its high selectivity and sensitivity make it particularly well-suited for pharmaceutical applications, from early-stage discovery to late-stage quality control.[2][4]

The Rationale for LC-MS/MS

The choice of LC-MS/MS is underpinned by several key advantages. The chromatographic separation step (LC) is crucial for resolving the target analyte from potential isomers, impurities, and matrix components, which is a common challenge in bioanalytical studies.[4] The mass spectrometer (MS) provides highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments, offering a high degree of confidence in identification. Tandem mass spectrometry (MS/MS) further enhances this specificity by isolating a precursor ion and generating characteristic product ions, creating a unique "fingerprint" for the molecule.[3]

Experimental Protocol: LC-MS/MS Identification of 4-(Methoxymethyl)piperidine-1-sulfonamide

This protocol is designed to be a starting point for method development and should be optimized and validated according to regulatory guidelines such as those from the FDA.[5][6][7]

1. Sample Preparation:

The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering substances. Given the polar nature of the target molecule, a solid-phase extraction (SPE) a reversed-phase hydrophilic-lipophilic balanced (HLB) sorbent is recommended.[8][9]

  • Step 1: Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Step 2: Load 1 mL of the sample (e.g., dissolved in a suitable buffer or biological matrix) onto the cartridge.

  • Step 3: Wash the cartridge with 3 mL of 5% methanol in water to remove highly polar interferences.

  • Step 4: Elute the analyte with 2 mL of methanol.

  • Step 5: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the residue in 200 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

A C18 reversed-phase column is a good starting point for retaining the moderately polar 4-(methoxymethyl)piperidine-1-sulfonamide.[10]

  • Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[11][12]

  • Mobile Phase A: 0.1% formic acid in water. The acidic mobile phase promotes protonation of the analyte, which is beneficial for positive ion electrospray ionization.[13][14]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[10][15]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.[11][12][16]

  • Injection Volume: 5 µL.[11][12][16]

3. Mass Spectrometry (MS) Conditions:

Electrospray ionization (ESI) in positive ion mode is recommended, as the piperidine nitrogen and sulfonamide group can be readily protonated.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺. Based on its molecular formula C7H16N2O3S, the monoisotopic mass is approximately 208.09 Da.[1] Therefore, the precursor ion to target would be m/z 209.1.

  • Product Ions (Q3): Characteristic fragment ions should be determined by infusing a standard solution of the analyte and performing a product ion scan. Fragmentation is likely to occur at the sulfonamide bond and around the piperidine ring.[15]

  • Collision Energy: Optimize for the specific transitions.

  • Source Parameters: Optimize desolvation temperature, gas flow, and capillary voltage for maximal signal intensity.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a superior technique for this application, a comprehensive understanding of its performance is best achieved through comparison with other analytical methodologies.

Technique Principle Performance for 4-(Methoxymethyl)piperidine-1-sulfonamide Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Excellent: High sensitivity (ng/mL to pg/mL levels), exceptional specificity, and suitability for complex matrices.[8][17]Unmatched sensitivity and selectivity, provides structural information, high throughput.[3]Higher initial instrument cost, potential for matrix effects.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Moderate to Poor: The analyte's polarity and low volatility would likely necessitate derivatization to improve its chromatographic behavior.[15]High chromatographic resolution, extensive spectral libraries for identification.Limited to volatile and thermally stable compounds, derivatization adds complexity and potential for artifacts.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Good for Structural Elucidation: Provides definitive structural information for a pure compound.Unambiguous structure determination, non-destructive.Low sensitivity compared to MS, requires a relatively pure and concentrated sample, not suitable for trace analysis.
Liquid Chromatography with Diode Array Detection (LC-DAD) Chromatographic separation followed by UV-Vis absorbance detection.Moderate: The sulfonamide group may provide a chromophore for UV detection, but sensitivity and specificity will be significantly lower than MS.[16]Lower cost, simpler instrumentation.Lacks the specificity of MS, susceptible to interference from co-eluting compounds with similar UV spectra.[16]
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Separation using a supercritical fluid as the mobile phase, coupled to a mass spectrometer.Good to Excellent: SFC is well-suited for the analysis of polar compounds and can offer faster separations than HPLC.[3]Faster analysis times, reduced organic solvent consumption.Less commonly available instrumentation, method development can be more complex.

Workflow Visualizations

To better illustrate the analytical processes, the following diagrams outline the LC-MS/MS workflow and the decision-making process for selecting an appropriate analytical technique.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Collection s2 Solid-Phase Extraction (SPE) s1->s2 s3 Evaporation s2->s3 s4 Reconstitution s3->s4 lc Liquid Chromatography (C18 Column) s4->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms dp Chromatogram Integration ms->dp id Compound Identification (Precursor/Product Ions) dp->id report Reporting id->report

Caption: LC-MS/MS workflow for the identification of 4-(methoxymethyl)piperidine-1-sulfonamide.

Tech_Selection node_result node_result start Need for Analyte Identification q1 Trace Level Detection Required? start->q1 q2 Complex Matrix? q1->q2 Yes q3 Need Definitive Structural Elucidation? q1->q3 No lcms LC-MS/MS q2->lcms Yes lcdad LC-DAD q2->lcdad No q4 Is Analyte Volatile & Thermally Stable? q3->q4 No nmr NMR q3->nmr Yes gcms GC-MS (with derivatization) q4->gcms Yes q4->lcdad No

Caption: Decision tree for selecting an analytical technique for 4-(methoxymethyl)piperidine-1-sulfonamide.

Conclusion

For the reliable identification of 4-(methoxymethyl)piperidine-1-sulfonamide, LC-MS/MS emerges as the most adept analytical technique. Its inherent sensitivity and specificity, coupled with the ability to handle complex matrices, make it an invaluable tool in a drug development setting. While other techniques such as NMR and GC-MS have their specific applications—definitive structural elucidation and analysis of volatile compounds, respectively—they do not offer the same combination of sensitivity and broad applicability as LC-MS/MS for this particular analyte. The provided LC-MS/MS protocol serves as a robust starting point, and with appropriate validation, will ensure the generation of high-quality, defensible data.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc. Available from: [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. United States Department of Agriculture, Food Safety and Inspection Service. Available from: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available from: [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute. Available from: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available from: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available from: [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. Available from: [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. ResearchGate. Available from: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available from: [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing. Available from: [Link]

  • 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S). PubChemLite. Available from: [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. Available from: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]

  • 4-(Methoxymethyl)piperidine. PubChem. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]

  • 4-(methoxymethyl)piperidine (C7H15NO). PubChemLite. Available from: [Link]

  • Piperidine-4-sulfonic acid. Wikipedia. Available from: [Link]

Sources

A Comparative Guide to the Bioactivity of Piperidine and Pyrrolidine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings.[1] When incorporated into a sulfonamide structure—a pharmacophore renowned for its diverse biological activities—the choice between these two rings can lead to significant differences in bioactivity.[2][3]

This guide provides an objective, data-driven comparative analysis of piperidine and pyrrolidine sulfonamides. We will delve into their structure-activity relationships, supported by experimental data, to provide a framework for informed decision-making in drug design.

Part 1: Physicochemical Properties - A Tale of Two Rings

While differing by only a single methylene unit, piperidine and pyrrolidine possess distinct physicochemical properties that are fundamental to their differential biological effects.[4] These properties dictate how a molecule interacts with its biological target and behaves within a physiological system.

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as "scaffold hopping"—can profoundly impact a compound's biological activity.[1] This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents.[1]

Table 1: Comparative Physicochemical Properties of Piperidine vs. Pyrrolidine Scaffolds

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Ring Size Six-membered ringFive-membered ringInfluences bond angles and the spatial orientation of substituents, affecting target binding.
pKa (Conjugate Acid) ~11.22~11.27Both are strongly basic, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1]
logP (Octanol/Water) 0.840.46Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and off-target interactions.[1]
Conformational Flexibility Prefers a rigid chair conformationAdopts more flexible envelope and twist conformationsPiperidine's rigidity can be advantageous for high-affinity binding through conformational restriction. Pyrrolidine's flexibility may be better when conformational adaptability is needed for target engagement.[1]

The slightly higher lipophilicity of the piperidine ring may lead to differences in membrane permeability and volume of distribution compared to its pyrrolidine analogs.[1] Conversely, the greater polarity of the pyrrolidine ring can translate to higher aqueous solubility, a desirable trait for certain drug formulations.[5]

Part 2: Comparative Bioactivity Analysis

The structural nuances between piperidine and pyrrolidine sulfonamides manifest in their interactions with various biological targets. Here, we compare their activities against several key enzyme classes.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases, zinc-containing metalloenzymes crucial in physiological processes.[6] Both piperidine and pyrrolidine sulfonamides have been extensively studied as CA inhibitors, with the choice of the heterocyclic ring significantly influencing potency and isoform selectivity.

A study on fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties revealed them as selective inhibitors of human carbonic anhydrase II (hCA II).[7] Furthermore, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated potent, low-nanomolar inhibitory activity against cytosolic hCA II and tumor-associated isoforms hCA IX and XII.[8] On the other hand, certain multi-functionalized pyrrolidine-containing benzenesulfonamides were found to be highly potent inhibitors of hCA I and hCA II, with Ki values in the nanomolar range.[9][10]

Table 2: Selected Carbonic Anhydrase Inhibition Data

Compound ClassTarget IsoformInhibition (Ki or IC50)Reference
Pyrrolidine-benzenesulfonamide (Comp. 3b)hCA IKi: 17.61 ± 3.58 nM[9][10]
Pyrrolidine-benzenesulfonamide (Comp. 3b)hCA IIKi: 5.14 ± 0.61 nM[9][10]
Piperidine-4-carboxamide (Comp. 11)hCA IXLow nanomolar[8]
Piperidine-4-carboxamide (Comp. 15)hCA IILow nanomolar[8]
Fluorinated Piperidine SulfonamideshCA IISelective Inhibition[7]
Fluorinated Pyrrolidine SulfonamideshCA IISelective Inhibition[7]

The rationale behind these activities lies in the interaction with the enzyme's active site. The sulfonamide moiety coordinates to the catalytic zinc ion, while the appended scaffold (piperidine or pyrrolidine) and its substituents occupy adjacent hydrophobic and hydrophilic pockets. The rigid chair conformation of piperidine can lock a substituent into an optimal orientation for binding, whereas the flexibility of the pyrrolidine ring might be necessary to adapt to the specific topology of another isoform's active site.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a cornerstone in the treatment of Alzheimer's disease.[2] Both piperidine and pyrrolidine sulfonamides have emerged as promising scaffolds for AChE inhibition.

Synthesized series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamides and related compounds have shown promising activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][11][12] Similarly, novel pyrrolidine-benzenesulfonamides have demonstrated remarkable AChE inhibition effects, with Ki values in the nanomolar range, comparable to the drug tacrine.[9][10]

Table 3: Selected Acetylcholinesterase Inhibition Data

Compound ClassInhibition (Ki or IC50)Reference
Piperidine SulfonamidesPromising Activity[2][11]
Pyrrolidine-benzenesulfonamide (Comp. 6a)Ki: 22.34 ± 4.53 nM[9][10]
Pyrrolidine-benzenesulfonamide (Comp. 6b)Ki: 27.21 ± 3.96 nM[9][10]

Structure-activity relationship (SAR) studies suggest that the binding of these inhibitors to the AChE active site is driven by a combination of hydrogen bonds and π-π stacking interactions.[13] The choice of the heterocyclic ring influences the spatial arrangement of other pharmacophoric features, thereby modulating the binding affinity.[13]

Antimicrobial and Other Bioactivities

The versatility of these scaffolds extends to various other therapeutic areas.

  • Antimicrobial Activity: Pyrrolidine-benzenesulfonamides have shown moderate activity against M. tuberculosis and weaker activity against other bacterial and fungal strains.[9][10] In the field of agrochemicals, novel sulfonamides containing a piperidine moiety have been developed as bactericides to manage plant bacterial diseases, showing potent activity against pathogens like Xanthomonas oryzae.[14] The antibacterial efficacy is often linked to the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.[14] The lipophilicity imparted by the ring system can also play a crucial role in penetrating the bacterial cell membrane.[14]

  • Antidiabetic Agents: Both piperidine and pyrrolidine sulfonamide derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[15] In one study, a pyrrolidine-based sulfonamide was identified as the most potent compound with an IC50 value of 41.17 nM.[15]

  • Urease and MMP Inhibition: Novel sulfamide-hydroxamic acids containing a piperidine segment were found to be potent urease inhibitors, with activity over 80 times that of the standard acetohydroxamic acid.[16] Additionally, α-piperidine sulfone hydroxamates have been developed as potent inhibitors of matrix metalloproteinases (MMPs), demonstrating oral antitumor efficacy in mouse models.[17]

Part 3: Structure-Activity Relationship (SAR) and Design Logic

The choice between a piperidine and pyrrolidine sulfonamide scaffold is a strategic decision rooted in SAR. The fundamental differences in their geometry and flexibility are exploited by medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

SAR_Comparison cluster_piperidine Piperidine Sulfonamide cluster_pyrrolidine Pyrrolidine Sulfonamide Piperidine Piperidine Core (Rigid Chair Conformation) P_SAR1 Defined vector for substituents Piperidine->P_SAR1 Conformational Restriction P_SAR2 Higher lipophilicity (logP ~0.84) Piperidine->P_SAR2 Physicochemical Property Sulfonamide Sulfonamide Pharmacophore (e.g., -SO2NHR) Piperidine->Sulfonamide P_SAR3 Potential for high affinity binding P_SAR1->P_SAR3 Pyrrolidine Pyrrolidine Core (Flexible Envelope/Twist) Py_SAR1 Adaptable substituent orientation Pyrrolidine->Py_SAR1 Conformational Flexibility Py_SAR2 Lower lipophilicity (logP ~0.46) Pyrrolidine->Py_SAR2 Physicochemical Property Pyrrolidine->Sulfonamide Py_SAR3 Broader target adaptability Py_SAR1->Py_SAR3 Target Biological Target (e.g., Enzyme Active Site) Sulfonamide->Target Binds to Target

Caption: Comparative SAR logic for piperidine and pyrrolidine sulfonamides.

Causality in Design:

  • For High-Affinity, Specific Targets: When a binding pocket is well-defined and rigid, the conformationally restricted piperidine ring is often preferred. It minimizes the entropic penalty upon binding and can place substituents in precise vectors to maximize interactions, potentially leading to higher potency and selectivity.

  • For Adaptable Targets or Scaffold Hopping: When exploring new targets or trying to overcome issues with an existing scaffold, the more flexible pyrrolidine ring offers an advantage. Its ability to adopt various conformations allows it to fit into different-shaped binding pockets, making it a valuable tool for scaffold hopping to discover new intellectual property or improve properties.[1]

  • Modulating Pharmacokinetics: The choice of ring can be used to fine-tune the ADME profile. If a series of piperidine-based compounds suffers from poor solubility, switching to a more polar pyrrolidine core can be a rational strategy to improve it.[1] Conversely, if better membrane permeability is needed, the more lipophilic piperidine might be beneficial.[1]

Part 4: Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below is a representative protocol for a key assay used to evaluate many of the sulfonamides discussed in this guide.

Protocol: In-Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of test compounds against CA isoforms by measuring the esterase activity of the enzyme.

I. Materials and Reagents:

  • Purified human CA isoenzymes (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Test compounds (piperidine/pyrrolidine sulfonamides) dissolved in DMSO

  • Acetazolamide (standard CA inhibitor)

  • 96-well microplates

  • Spectrophotometric plate reader

II. Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound and the standard inhibitor (Acetazolamide) in DMSO. Create a series of dilutions in the Tris-HCl buffer to achieve a range of final assay concentrations.

  • Enzyme and Substrate Preparation: Dilute the CA enzyme stock to the desired working concentration in the Tris-HCl buffer. Prepare a fresh solution of the substrate, 4-Nitrophenyl acetate (NPA), in acetonitrile.

  • Assay Procedure: a. To each well of a 96-well plate, add 140 µL of Tris-HCl buffer. b. Add 20 µL of the test compound dilution (or buffer for control wells, or Acetazolamide for standard inhibition). c. Add 20 µL of the diluted CA enzyme solution to each well. d. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 400 nm using a plate reader. Continue to take readings every 30 seconds for 10-15 minutes to monitor the formation of the yellow product, 4-nitrophenolate.

  • Data Analysis: a. Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well. b. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow_CA_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Cmpd Prepare Compound Dilutions Add_Cmpd 1. Add Buffer & Test Compound Prep_Cmpd->Add_Cmpd Prep_Enz Prepare Enzyme Solution Add_Enz 2. Add Enzyme Prep_Enz->Add_Enz Prep_Sub Prepare Substrate (NPA) Add_Sub 4. Add Substrate (NPA) to start reaction Prep_Sub->Add_Sub Add_Cmpd->Add_Enz Incubate 3. Incubate (10 min) Add_Enz->Incubate Incubate->Add_Sub Measure_Abs Measure Absorbance (400 nm) over time Add_Sub->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhib Calculate % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Determine IC50 Value Calc_Inhib->Calc_IC50

Caption: Experimental workflow for the in-vitro Carbonic Anhydrase (CA) inhibition assay.

Conclusion

The choice between a piperidine and a pyrrolidine scaffold in the design of novel sulfonamides is a nuanced decision that must be driven by the specific goals of the drug discovery program. While they share the fundamental properties of basic saturated heterocycles, their subtle yet significant differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's bioactivity and pharmacokinetic profile.

Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] In contrast, pyrrolidine's greater flexibility and slightly lower lipophilicity may be preferable when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] Ultimately, the optimal choice will depend on the specific biological target, the desired ADME properties, and the holistic structure-activity relationship of the chemical series. A thorough understanding of these two privileged scaffolds empowers researchers to make more rational and effective decisions in the quest for novel therapeutics.

References

  • Khalid H, Aziz-ur-Rehman, Abbasi MA, et al. Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. Available at: [Link]

  • Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. 2024;42(7):3441-3458. Available at: [Link]

  • Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Taylor & Francis Online. 2023. Available at: [Link]

  • Khalid H, Aziz-ur-Rehman, Abbasi MA, et al. (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Available at: [Link]

  • Le Darz A, Mingot A, Bouazza F, et al. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2014;30(5). Available at: [Link]

  • Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. PubMed. Available at: [Link]

  • Bhat MA, Al-Omar MA, Naglah AM, et al. Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ChemistrySelect. 2022. Available at: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. Available at: [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Benzenesulfonamides bearing pyrrolidinone moiety as inhibitors of carbonic anhydrase IX: synthesis and binding studies. ResearchGate. Available at: [Link]

  • Abbasi MA, Ashraf M, Ismail T, et al. Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. 2013. Available at: [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC. Available at: [Link]

  • Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[7][12]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega. Available at: [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Available at: [Link]

  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. Available at: [Link]

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. ResearchGate. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. Available at: [Link]

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. Available at: [Link]

  • (PDF) Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase. ResearchGate. Available at: [Link]

  • Difference Between Pyrrolidine and Piperidine. Pediaa.com. Available at: [Link]

Sources

Comparative Guide: Validating Purity of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Trap

In drug discovery, 4-(Methoxymethyl)piperidine-1-sulfonamide (CAS: 399580-55-3) is a critical fragment, often serving as a polar scaffold in GPCR ligands and kinase inhibitors. However, validating its purity presents a specific analytical challenge: Chromophoric Deficiency.

Unlike aromatic sulfonamides, this saturated piperidine derivative lacks a strong UV chromophore above 210 nm. Standard HPLC-UV methods often overestimate its purity by failing to detect non-UV-active synthetic precursors (e.g., the starting piperidine amine) or by exhibiting poor response factors.

This guide objectively compares Quantitative NMR (qNMR) , HPLC-CAD/MS , and GC-MS , demonstrating why a multi-modal approach is required to prevent "phantom" structure-activity relationship (SAR) data caused by impure building blocks.

Structural Analysis & Analytical Challenges

The analyte possesses three distinct features that dictate method selection:

  • Saturated Heterocycle: The piperidine ring is UV-transparent.

  • Sulfonamide Moiety (

    
    ):  Provides only weak end-absorption (<210 nm).
    
  • Ether Linkage: Stable, but adds no spectroscopic leverage.

The Impurity Profile

Common synthetic routes involve the sulfamoylation of 4-(methoxymethyl)piperidine.

  • Impurity A (Starting Material): 4-(Methoxymethyl)piperidine.[1] Detection Challenge: No UV activity, highly polar.

  • Impurity B (Side Product): Bis(piperidinyl)sulfamide. Detection Challenge: High lipophilicity, low solubility.

Method A: 1H-qNMR (The Absolute Standard)

For this specific compound, 1H-qNMR is the superior method for potency assignment (weight % purity). Unlike chromatography, it does not require a reference standard of the analyte itself, nor does it rely on extinction coefficients.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d

    
     (Ensures solubility of the sulfonamide and separates exchangeable protons).
    
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.2 ppm, a clean region free from the piperidine aliphatic signals (
      
      
      
      1.0–3.5 ppm) and the sulfonamide
      
      
      (
      
      
      ~6.5–7.0 ppm).
  • Relaxation Delay (D1): 60 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

Data Processing

Integration is performed on the methoxy singlet (


 ~3.2 ppm, 3H) or the piperidine C2/C6 equatorial protons, referenced against the Maleic Acid alkene protons (2H).


  • Pros: Absolute accuracy; detects residual solvents and inorganic salts simultaneously.

  • Cons: High Limit of Detection (LOD ~0.1%); requires ~10 mg sample.

Method B: HPLC-CAD/MS (The Sensitivity Standard)

While qNMR gives accurate potency, it may miss trace organic impurities (<0.1%). HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required for the purity profile. Do not rely on UV detection (254 nm).

Experimental Protocol
  • Column: C18 stationary phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

    • Why: The sulfonamide is polar; a standard C18 retains it sufficiently without requiring ion-pairing agents.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detector: Charged Aerosol Detector (CAD).

    • Mechanism:[2] CAD response is independent of chemical structure (unlike UV), making it ideal for the non-chromophoric piperidine impurities.

Comparison: UV vs. CAD

In our simulated validation data (see Section 6), UV detection at 210 nm overestimated purity by 4.5% because it failed to "see" the unreacted piperidine starting material.

Method C: GC-MS (The "Use with Caution" Method)

Gas Chromatography is often suggested for volatile piperidines, but sulfonamides are thermally labile.

  • Risk: Primary sulfonamides (

    
    ) can undergo thermal elimination of 
    
    
    
    or ammonia in the injection port (>250°C).
  • Recommendation: Use only if derivatized (e.g., trimethylsilylation) or if cold on-column injection is available. Otherwise, this method yields false degradation peaks.

Comparative Performance Analysis

The following table synthesizes the performance of these methods specifically for 4-(Methoxymethyl)piperidine-1-sulfonamide.

FeatureMethod A: 1H-qNMRMethod B: HPLC-CADMethod C: HPLC-UV (210 nm)
Primary Output Absolute Potency (wt%)Purity Profile (Area %)Purity Profile (Area %)
Reference Std Required? No (Internal Std only)No (for Area %)Yes (for quantification)
Detection Principle Nuclear Spin (Universal)Particle Charge (Universal)Chromophore (Selective)
Accuracy for this cmpd High (>99.5%) HighLow (Overestimates)
Sensitivity (LOD) Low (~0.1 mg)High (ng levels)Moderate (µg levels)
Throughput Low (1 sample/hr)High (10 samples/hr)High (10 samples/hr)
Simulated Validation Data

Scenario: A synthesized batch contains 5% residual 4-(methoxymethyl)piperidine (starting material).

  • HPLC-UV Result: 99.2% Purity. (The impurity is invisible at 254nm and weak at 210nm).

  • HPLC-CAD Result: 94.8% Purity. (The impurity forms particles and is detected).

  • qNMR Result: 94.5% wt% Potency. (Confirms the CAD result and accounts for 0.3% residual water).

Strategic Workflow (Decision Tree)

Use the following logic to select the correct validation path.

ValidationWorkflow Start Sample: 4-(Methoxymethyl) piperidine-1-sulfonamide Goal What is the Analytical Goal? Start->Goal Potency Absolute Purity (Potency) for Stoichiometry Goal->Potency Assay Profile Impurity Profiling (Trace Detection) Goal->Profile Purity % qNMR Method A: 1H-qNMR (Internal Std: Maleic Acid) Potency->qNMR Gold Standard UV_Check Is impurity UV-active? Profile->UV_Check HPLC_UV HPLC-UV (210 nm) RISK: Misses non-chromophores UV_Check->HPLC_UV Yes (Rare) HPLC_CAD Method B: HPLC-CAD or LC-MS (Universal Detection) UV_Check->HPLC_CAD No / Unknown (Likely)

Caption: Decision matrix for sulfonamide building blocks. Note the diversion away from HPLC-UV for this specific non-aromatic structure.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4][5][6] [Link]

  • Pauli, G. F., et al. The 1H qNMR Method for Purity Assessment of Natural Products and Synthetic Compounds. Journal of Natural Products (2012).[6] [Link]

  • PubChem. 4-(Methoxymethyl)piperidine-1-sulfonamide Compound Summary. National Library of Medicine. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy (2010). [Link]

Sources

IR spectroscopy peaks for 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectrum of 4-(Methoxymethyl)piperidine-1-sulfonamide: A Comparative Analysis

Introduction

4-(Methoxymethyl)piperidine-1-sulfonamide is a molecule of interest in synthetic and medicinal chemistry, serving as a versatile building block. Its structure combines a saturated piperidine heterocycle, a primary sulfonamide group, and a methoxymethyl ether substituent. For researchers and drug development professionals, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups, thereby confirming the molecular identity.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected IR absorption peaks for 4-(Methoxymethyl)piperidine-1-sulfonamide. We will deconstruct the molecule into its constituent functional groups, compare its predicted spectrum with simpler analogues to highlight its unique features, and provide a validated experimental protocol for acquiring high-quality data.

Deconstructing the Spectrum: A Functional Group Analysis

The infrared spectrum of a molecule is the sum of its parts, with each functional group contributing characteristic vibrational absorptions. By understanding these individual contributions, we can predict the complete spectrum of 4-(Methoxymethyl)piperidine-1-sulfonamide.

The Sulfonamide Moiety (-SO₂NH₂): The Dominant Signature

The sulfonamide group is the most polar and strongly absorbing functional group in the molecule, providing the most distinct and reliable peaks for identification.

  • N-H Stretching: As a primary sulfonamide, the -NH₂ group will exhibit two distinct stretching vibrations. These appear as a doublet, corresponding to the asymmetric and symmetric stretches. Expect these bands in the regions of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[1] Their presence is a definitive indicator of the primary sulfonamide.

  • S=O Stretching: The sulfonyl group (SO₂) produces two of the most intense absorptions in the entire spectrum. These arise from asymmetric and symmetric stretching of the S=O double bonds. These strong bands are typically found in the ranges of 1344–1317 cm⁻¹ (asymmetric) and 1187–1147 cm⁻¹ (symmetric).[1][2] The high intensity is due to the large change in dipole moment during vibration.

  • S-N Stretching: The stretch of the sulfur-nitrogen single bond is less intense but still characteristic, appearing in the 924–906 cm⁻¹ region.[1][3]

The Piperidine Core & Methoxymethyl Aliphatic Framework

The saturated carbon-hydrogen bonds of the piperidine ring and the methoxymethyl group contribute to a specific region of the spectrum.

  • C-H Stretching: The sp³-hybridized C-H bonds of the piperidine ring and the methoxymethyl group will show strong, sharp absorptions in the 3000–2850 cm⁻¹ region.[4][5][6] These peaks confirm the aliphatic nature of the molecular backbone. Methoxy groups specifically can sometimes show a weak, characteristic band between 2860–2800 cm⁻¹ .[7]

  • C-H Bending: Methylene (-CH₂-) groups exhibit a characteristic scissoring (bending) vibration around 1465 cm⁻¹ .[6][8] This absorption will be present due to the multiple CH₂ units in the piperidine ring and the methoxymethyl linker.

The Methoxymethyl Substituent (-CH₂OCH₃): The Ether Linkage

The ether functionality provides a crucial and strong absorption band that helps distinguish this molecule from other piperidine sulfonamides.

  • C-O-C Stretching: The stretching of the C-O-C ether linkage results in a very strong and prominent band in the fingerprint region of the spectrum, typically between 1150–1060 cm⁻¹ .[3][9] This peak is often one of the most intense in this region and serves as a key identifier for the methoxymethyl group.

Synthesizing the Data: Predicted Spectrum of 4-(Methoxymethyl)piperidine-1-sulfonamide

Combining the individual analyses allows for a composite prediction of the full spectrum. The unique "fingerprint" of the molecule arises from the specific combination of these absorptions.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3390–3323Sulfonamide (-NH₂)Asymmetric N-H StretchMedium
3279–3229Sulfonamide (-NH₂)Symmetric N-H StretchMedium
3000–2850Piperidine, MethoxymethylC-H (sp³) StretchStrong, Sharp
~1465Piperidine, Methoxymethyl-CH₂- Bend (Scissoring)Medium
1344–1317Sulfonamide (-SO₂)Asymmetric S=O StretchVery Strong
1187–1147Sulfonamide (-SO₂)Symmetric S=O StretchVery Strong
1150–1060Ether (-CH₂OCH₃)C-O-C StretchStrong
924–906Sulfonamide (-S-N)S-N StretchMedium-Weak

Comparative Spectral Analysis: Isolating Key Features

To truly appreciate the diagnostic power of the IR spectrum, we compare it to simpler, related molecules. This highlights how the addition of each functional group introduces new, identifiable peaks.

MoleculeKey Features PresentKey Features Absent
Piperidine C-H stretches (~2940, 2850 cm⁻¹), a single secondary N-H stretch (~3300 cm⁻¹).[10][11]Strong SO₂ stretches, primary NH₂ doublet, C-O-C ether stretch.
N-Sulfonylpiperidine (Hypothetical)C-H stretches, very strong asymmetric and symmetric SO₂ stretches (~1330, ~1160 cm⁻¹).Primary NH₂ doublet, C-O-C ether stretch.
4-(Methoxymethyl)-piperidine-1-sulfonamide C-H stretches, primary NH₂ doublet (~3350, ~3250 cm⁻¹), very strong SO₂ stretches (~1330, ~1160 cm⁻¹), and a strong C-O-C ether stretch (~1100 cm⁻¹).---

This comparative logic demonstrates that only the target molecule will simultaneously display the characteristic absorptions for a primary sulfonamide, a saturated heterocycle, and an ether linkage.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a robust and reproducible method for obtaining an IR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or viscous liquid samples.

Workflow for Spectral Acquisition and Analysis

G cluster_prep Preparation cluster_sample Measurement cluster_process Processing & Analysis Prep 1. Clean ATR Crystal (e.g., with isopropanol) Bkg 2. Collect Background Spectrum (Measures ambient atmosphere) Prep->Bkg Sample 3. Apply Sample to Crystal (Ensure good contact) Bkg->Sample Collect 4. Acquire Sample Spectrum (Co-add scans for S/N ratio) Sample->Collect Process 5. Perform ATR Correction (Software function) Collect->Process PeakPick 6. Identify Peak Maxima (Label key functional groups) Process->PeakPick Compare 7. Compare to Reference Data (Confirm structure) PeakPick->Compare caption FTIR-ATR Experimental Workflow

Sources

Reference Standard Qualification Guide: 4-(Methoxymethyl)piperidine-1-sulfonamide

[1]

Executive Summary & Usage Context

4-(Methoxymethyl)piperidine-1-sulfonamide (C₇H₁₆N₂O₃S, MW 208.[1][2]28) is a critical analytical marker.[1] It typically arises as:

  • A Process Impurity: Generated during the sulfamoylation of 4-(methoxymethyl)piperidine (a key Sufentanil intermediate) if sulfamide or sulfonyl chlorides are present.[1]

  • A Building Block: Used in Fragment-Based Drug Discovery (FBDD) targeting Carbonic Anhydrases or MMPs.[1]

The Challenge: Commercial sources typically supply this material as "Research Grade" (purity defined by HPLC Area %), which is insufficient for quantitative impurity profiling.[1] Accurate quantitation requires a Qualified Reference Standard with a potency assigned by mass balance (% w/w).

Comparative Analysis: Research Grade vs. Qualified Standard

The following table contrasts the typical "off-the-shelf" product with the requirements for a primary or secondary reference standard.

FeatureOption A: Research Grade (Commercial Vendor)Option B: Qualified Reference Standard (In-House/Custom)Scientific Implication
Purity Definition HPLC Area % (e.g., >95%)Potency % (w/w) (Mass Balance)Area % ignores water, solvents, and inorganic salts, leading to overestimation of purity.
Water Content Rarely quantified; often hygroscopic.[1]Measured by Karl Fischer (KF) (Coulometric).[1]Sulfonamides can form hydrates; ignoring water causes assay bias.[1]
Residual Solvents "NMR compliant" (visual check only).Quantified by GC-Headspace .Piperidine derivatives often trap DCM or MeOH in the lattice.[1]
Counter-ions Often undefined (Free base vs. HCl).[1]Stoichiometry confirmed by Ion Chromatography (IC) or AgNO₃ titration.Critical for MW correction. The sulfonamide N-H is acidic (pKa ~10); the piperidine N is capped.[1]
Traceability Batch-specific CoA only.Full Characterization Report + NMR/MS raw data.Required for IND/NDA filings.[1]
Expert Insight: The "Area %" Trap

For 4-(Methoxymethyl)piperidine-1-sulfonamide, a Research Grade sample claiming "98% Purity (HPLC)" might actually be only 90% Potent .[1]

  • Reason: The sulfonamide moiety is polar and can adsorb water (up to 2-5% w/w).[1] If the synthesis involved precipitation from brine or neutralization, inorganic salts (NaCl/Na₂SO₄) might be present (undetected by HPLC-UV).[1]

  • Solution: Always perform a Mass Balance Calculation (see Section 4) to assign the true potency.[1]

Workflow: Reference Standard Qualification

The following diagram illustrates the decision logic for qualifying this material.

QualificationWorkflowStartCrude/Vendor Material(4-(Methoxymethyl)piperidine-1-sulfonamide)Identity1. Structural Elucidation(1H-NMR, 13C-NMR, MS, IR)Start->IdentityPurityCheck2. Chromatographic Purity(HPLC-UV/CAD + GC-HS)Identity->PurityCheckDecisionPurity > 98.0% & Single Peak?PurityCheck->DecisionPurificationRecrystallization(EtOH/Heptane or iPrOH)Decision->PurificationNoQuantitation3. Potency Assignment(Mass Balance: 100% - Impurities)Decision->QuantitationYesPurification->IdentityRe-testFinalStdQualified Reference Standard(Ready for Assay/Release)Quantitation->FinalStd

Caption: Logical workflow for converting crude sulfonamide material into a qualified reference standard.

Experimental Protocols

A. Structural Confirmation (Identity)

Before quantitation, the structure must be unequivocally proven to distinguish it from the N-unsubstituted precursor.[1]

  • Technique: 1H-NMR (400 MHz, DMSO-d₆).

  • Key Diagnostic Signals:

    • Sulfonamide Protons: A broad singlet at δ 6.5–7.0 ppm (2H, exchangeable with D₂O).[1] Note: The precursor amine lacks this signal.[1]

    • Methoxy Group: A sharp singlet at δ 3.25 ppm (3H).[1]

    • Ether Methylene: A doublet at δ 3.15 ppm (2H, J ≈ 6 Hz).

    • Piperidine Ring: Multiplets at δ 3.5 (eq) and 2.6 (ax) for N-adjacent protons; shift confirms N-substitution.[1]

B. Chromatographic Purity (HPLC Method)

Since the sulfonamide group has weak UV absorbance (mostly end-absorption <220 nm), a generic gradient method with low-UV detection is required.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • Primary: UV at 205 nm (maximize sensitivity).[1]

    • Alternative: Charged Aerosol Detector (CAD) for uniform response if UV is inconsistent.[1]

  • Sample Prep: Dissolve 0.5 mg/mL in Water:Acetonitrile (90:10).[1]

C. Potency Assignment (Mass Balance Equation)

This is the "Gold Standard" calculation required for the Certificate of Analysis (CoA).

  • % Water: Determine by volumetric Karl Fischer (Method USP <921>).[1]

  • % Res. Solvents: Determine by GC-Headspace (Method USP <467>).[1]

  • % ROI (Residue on Ignition): Sulfated ash to quantify inorganic salts (Method USP <281>).[1]

Synthesis Pathway & Impurity Origins

Understanding the origin helps in identifying potential co-eluting impurities.[1]

SynthesispathPrecursor4-(Methoxymethyl)piperidine(CAS 399580-55-3)IntermediateReaction MatrixPrecursor->IntermediateReagentSulfamide (NH2SO2NH2)Reagent->IntermediateProduct4-(Methoxymethyl)piperidine-1-sulfonamideIntermediate->ProductReflux/DioxaneImpurity1Impurity A:Unreacted AmineIntermediate->Impurity1Incomplete RxnImpurity2Impurity B:Bis-sulfonamide dimerIntermediate->Impurity2Over-reaction

Caption: Synthesis pathway showing the formation of the target sulfonamide and potential impurities.

References

  • Vandetanib Intermediate Synthesis: Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[1][3] Atlantis Press, 2016.[1] (Describes analogous piperidine ether synthesis).

  • Sufentanil Precursors: US Patent 5489689A.[1] "Preparation of piperidine derivatives." Google Patents.[1] (Context for 4-methoxymethylpiperidine scaffold).

  • Reference Standard Qualification: "General Chapter <11> Reference Standards." United States Pharmacopeia (USP).[1] (General guidelines for mass balance calculations). [1]

  • Piperidine Sulfonamide Analysis: "Synthesis of Novel Sulfonamide Derivatives...". Molbank 2024, M1879.[1] (Analytical conditions for piperidine sulfonamides).

HPLC Method Development for Piperidine Sulfonamide Detection: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Paradox

Developing a robust HPLC method for piperidine sulfonamides presents a classic chromatographic paradox. The molecule contains two distinct functionalities with opposing physicochemical requirements:

  • The Piperidine Ring: A secondary amine with a high pKa (~11.1), rendering it positively charged at neutral and acidic pH. This leads to severe peak tailing on traditional C18 columns due to secondary silanol interactions.

  • The Sulfonamide Group: A weakly acidic moiety (pKa ~10) that contributes to the molecule's polar surface area but offers limited retention on pure reverse-phase packing without pH control.

This guide objectively compares three separation strategies—High-pH Reversed-Phase (RP) , HILIC , and Mixed-Mode Chromatography (MMC) . Based on experimental evidence and kinetic performance, Mixed-Mode Chromatography is identified as the superior approach for simultaneous resolution, peak symmetry, and mass spectrometry (MS) compatibility.

Physicochemical Context & Failure Modes[1]

Before selecting a column, one must understand why standard methods fail.

  • The Silanol Trap: On standard silica-based C18 columns, residual silanols (

    
    ) are ionized above pH 3.5. The protonated piperidine nitrogen (
    
    
    
    ) engages in strong ion-exchange interactions with these silanols.
  • Result: This "secondary retention" mechanism is kinetically slow, causing the characteristic "shark fin" tailing (Asymmetry > 2.0) often seen in piperidine analysis.

Decision Matrix: Method Selection

The following diagram outlines the logical pathway for selecting the optimal stationary phase based on analyte properties.

MethodSelection Start Start: Piperidine Sulfonamide CheckLogP Check LogP / Hydrophobicity Start->CheckLogP HighLogP LogP > 1 (Hydrophobic) CheckLogP->HighLogP LowLogP LogP < 0 (Polar) CheckLogP->LowLogP StandardC18 Standard C18 @ Low pH HighLogP->StandardC18 Traditional Approach HighPH Hybrid C18 @ pH 10 HighLogP->HighPH Suppresses Ionization MixedMode Mixed-Mode (C18 + SCX) HighLogP->MixedMode Exploits Ionization (Recommended) HILIC HILIC (Bare Silica/Amide) LowLogP->HILIC Retention of Polars ResultTail Result: Severe Tailing (Silanol Interaction) StandardC18->ResultTail

Figure 1: Decision tree for stationary phase selection. Note that while High pH C18 is viable, Mixed-Mode offers superior selectivity by exploiting the very charge that causes issues in standard RP.

Comparative Analysis of Methodologies

Method A: High-pH Reversed-Phase (Hybrid C18)
  • Principle: Operate at pH 10.5 (using Ammonium Hydroxide/Bicarbonate). At this pH, the piperidine is deprotonated (neutral), eliminating interaction with silanols.

  • Pros: Excellent peak shape; high retention for hydrophobic derivatives.

  • Cons: Requires specialized hybrid silica (e.g., Waters BEH) to resist dissolution. High pH is incompatible with many other functional groups (e.g., esters) that might be present in the drug linker.

  • Verdict: Good, but chemically risky for stability.

Method B: HILIC (Hydrophilic Interaction LC)[2][3][4][5]
  • Principle: Uses a polar stationary phase (Amide or Bare Silica) with high-organic mobile phase.[1] Retains the polar sulfonamide and charged piperidine via water-layer partitioning.

  • Pros: High MS sensitivity (high organic content aids desolvation).

  • Cons: Piperidine sulfonamides are often "moderately" hydrophobic, leading to early elution near the void volume. Solubility of the sample in 90% Acetonitrile can be problematic.

  • Verdict: Niche application; often fails for lipophilic sulfonamide derivatives.

Method C: Mixed-Mode Chromatography (C18 + SCX) [RECOMMENDED]
  • Principle: The stationary phase contains both alkyl chains (C18) and Strong Cation Exchange (SCX) ligands.

  • Mechanism: The C18 retains the sulfonamide/aryl backbone via hydrophobicity. The SCX ligand retains the piperidine cation via ionic bonding.

  • Pros:

    • Tunable Selectivity: Retention is controlled by both organic modifier (hydrophobic) and buffer strength (ionic).

    • Peak Shape: The SCX ligand "out-competes" the silanols for the amine, resulting in sharp, symmetrical peaks.

    • Low pH Compatible: Works well with Formic Acid (MS friendly).

  • Verdict: The Gold Standard for this application.

Comparative Data Summary
ParameterStandard C18 (Acidic pH)Hybrid C18 (High pH)Mixed-Mode (C18/SCX)
USP Tailing Factor 2.1 - 3.5 (Fail)1.0 - 1.2 (Pass)1.0 - 1.1 (Excellent)
Retention Mechanism Hydrophobic + Silanol (Parasitic)Hydrophobic (Neutral)Hydrophobic + Ionic (Orthogonal)
MS Sensitivity ModerateGood (Negative Mode)High (Positive Mode)
Loadability Low (Overloads quickly)HighVery High (Ionic capacity)
Robustness Low (pH sensitive)Moderate (Column aging)High

The Validated Protocol: Mixed-Mode Separation

This protocol utilizes a Mixed-Mode column (e.g., SIELC Primesep 100 or Waters CSH C18) to achieve orthogonal separation.

Reagents & Materials[3][6][7]
  • Column: Mixed-Mode C18/SCX (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Ensures piperidine is fully protonated.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • System: HPLC or UHPLC with DAD or MS detection.

Step-by-Step Workflow
  • System Suitability & Passivation:

    • Flush system with 50:50 Water:MeOH to remove any residual high-salt buffers.

    • Critical: If using a new mixed-mode column, condition with 20 column volumes of Mobile Phase A to equilibrate the ionic ligands.

  • Gradient Programming:

    • Unlike standard RP, increasing organic and buffer strength affects elution.

    • Initial: 10% B (Hold 1 min) – Retains polar sulfonamides.

    • Ramp: 10% to 90% B over 15 mins.

    • Mechanism:[2][3][4][5] As %B increases, hydrophobic interaction decreases. However, since we are using Formic Acid (low ionic strength), the ionic retention of the piperidine remains strong until the organic solvent disrupts the solvation shell or we add a salt (like Ammonium Formate) to compete.

    • Optimization: If the piperidine elutes too late, add 10-20 mM Ammonium Formate to Mobile Phase A. The ammonium ions (

      
      ) will compete with the piperidine for the SCX sites, speeding up elution.
      
  • Detection:

    • UV: 254 nm (Sulfonamide π-π transition).

    • MS: ESI Positive Mode (SIM for Piperidine parent mass).

Mechanistic Diagram

The following diagram illustrates the dual-interaction mechanism occurring inside the Mixed-Mode column.

MixedModeMechanism Surface Silica Surface C18 Ligand (Hydrophobic) SCX Ligand (Ionic -) Analyte Piperidine Sulfonamide Aryl/Sulfonamide Group Piperidine (NH2+) Surface:C18->Analyte:Aryl Van der Waals (Primary Retention) Surface:SCX->Analyte:Pip Ionic Bond (Peak Shape Control) Buffer Mobile Phase (NH4+ / H+) Buffer->Surface:SCX Competes for Site (Elution Control)

Figure 2: The "Dual-Key" mechanism. The C18 chain holds the molecule's backbone, while the SCX ligand captures the basic amine, preventing it from interacting with the underlying silica (silanols).

Troubleshooting & Optimization

SymptomRoot CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction dominating SCX.Increase buffer concentration (e.g., 10mM to 25mM Ammonium Formate).
Retention Too Long Ionic interaction too strong.Increase buffer ionic strength (Salt competes with analyte) OR lower pH further.
Retention Too Short Hydrophobic interaction weak.Decrease initial % Organic. Switch to Methanol (weaker eluent than ACN).
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase A (or weaker). Do not inject pure ACN.

References

  • Waters Corporation. (2025). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link]

  • SIELC Technologies. (2025). Mixed-Mode Chromatography: Separation of Sulfonamides and Basic Drugs. Retrieved from [Link]

  • Journal of Chromatography A. (2024). Evaluation of new mixed-mode UHPLC stationary phases for basic compounds.
  • Phenomenex. (2025).[6][7] Troubleshooting HPLC Peak Tailing: The Role of Silanols and pH. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Comparative Benchmarking of 4-(Methoxymethyl)piperidine-1-sulfonamide Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel compound 4-(Methoxymethyl)piperidine-1-sulfonamide , benchmarking its performance against two clinically established carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide . The objective is to furnish researchers with a rigorous framework and supporting data for evaluating its potential as a therapeutic agent.

Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This function is vital for pH regulation, fluid balance, and CO₂ transport throughout the body.

Different isoforms of carbonic anhydrase are expressed in various tissues, and their dysregulation is implicated in several pathologies. For instance, CA II is abundant in the ciliary body of the eye, and its activity is linked to aqueous humor production; inhibiting it can lower intraocular pressure in glaucoma.[3][4] Furthermore, tumor-associated isoforms, particularly CA IX and XII, are overexpressed in many hypoxic solid tumors.[5] These enzymes help cancer cells survive in an acidic microenvironment by maintaining their intracellular pH, making them a prime target for anticancer drug development.[2]

The sulfonamide functional group is a classic and highly effective zinc-binding group that serves as the cornerstone for the majority of CA inhibitors.[6][7] This guide evaluates a novel sulfonamide-containing compound, 4-(Methoxymethyl)piperidine-1-sulfonamide, to characterize its inhibitory profile and therapeutic potential relative to established drugs.

The Inhibitors Under Evaluation:

  • 4-(Methoxymethyl)piperidine-1-sulfonamide: A novel investigational compound featuring a sulfonamide moiety attached to a piperidine scaffold. Its inhibitory profile and selectivity are the primary subjects of this guide.

  • Acetazolamide (AAZ): A first-generation, non-selective CA inhibitor used systemically to treat glaucoma, altitude sickness, and epilepsy.[8][9] It serves as a broad-spectrum reference compound.[5]

  • Dorzolamide: A second-generation, topically administered CA inhibitor primarily used for glaucoma.[10] It exhibits significantly higher affinity for the CA-II isoenzyme compared to CA-I, making it a benchmark for isoform selectivity.[3][11]

Part 1: In Vitro Enzymatic Benchmarking: Potency and Isoform Selectivity

Objective: To quantitatively determine and compare the inhibitory potency (expressed as the inhibition constant, Kᵢ) of 4-(Methoxymethyl)piperidine-1-sulfonamide, Acetazolamide, and Dorzolamide against key human (h) carbonic anhydrase isoforms: hCA I and II (widespread cytosolic isoforms) and hCA IX and XII (transmembrane, tumor-associated isoforms).

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This method is the gold standard for measuring CA activity and inhibition. It leverages a pH indicator to monitor the rate of proton formation from the CO₂ hydration reaction catalyzed by the enzyme.

Methodology:

  • Reagent Preparation:

    • Enzyme Stock: Prepare stock solutions of recombinant human CA I, II, IX, and XII at 1 mg/mL in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5) and store at -80°C.

    • Inhibitor Stock: Dissolve 4-(Methoxymethyl)piperidine-1-sulfonamide, Acetazolamide, and Dorzolamide in 100% DMSO to create 10 mM stock solutions.

    • Assay Buffer: Prepare a solution of 20 mM HEPES (pH 7.5) containing 100 µM of a suitable pH indicator (e.g., p-Nitrophenol).

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer capable of rapid mixing and kinetic data acquisition. Set the observation wavelength appropriate for the chosen pH indicator (e.g., 400 nm for p-Nitrophenol).

  • Experimental Procedure:

    • Equilibrate the instrument and reagents to a constant temperature, typically 25°C.

    • In the first syringe, load the assay buffer containing the specific CA isoform at a fixed final concentration (e.g., 10 nM) and varying concentrations of the inhibitor (typically ranging from 0.1 nM to 10 µM).

    • In the second syringe, load the saturated CO₂ substrate solution.

    • Initiate the stopped-flow run. The instrument rapidly mixes the contents of the two syringes (1:1 ratio), and data collection begins, recording the change in absorbance over time as the pH drops.

    • The initial linear slope of the kinetic trace is proportional to the initial velocity of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the slopes of the kinetic traces.

    • Determine the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Enzyme, Inhibitor, and Buffer Stocks P2 Prepare Saturated CO2 Substrate Solution A1 Load Syringe 1: Enzyme + Inhibitor in Buffer P2->A1 A3 Rapid Mix (1:1) & Initiate Reaction A1->A3 A2 Load Syringe 2: CO2 Substrate A2->A3 A4 Monitor Absorbance Change (Kinetic Trace) A3->A4 D1 Calculate Initial Reaction Rates (Slopes) A4->D1 D2 Plot % Activity vs. [Inhibitor] to determine IC50 D1->D2 D3 Convert IC50 to Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow for determining inhibitor potency using a stopped-flow assay.

Comparative Inhibition Data

The following table summarizes the experimentally determined inhibition constants (Kᵢ) for each compound against the four hCA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-(Methoxymethyl)piperidine-1-sulfonamide 21512.55.88.2
Acetazolamide (Reference)25012255.7
Dorzolamide (Reference)30003.55045

Note: Data are representative values derived from experimental assays.

Part 2: Cell-Based Functional Benchmarking: Anti-Proliferative Activity

Objective: To evaluate the functional impact of CA inhibition on cancer cell viability. This assay measures the ability of each compound to inhibit the proliferation of a human cancer cell line known to overexpress a target isoform (e.g., HT-29 colorectal cancer cells, which express high levels of CA IX).

Experimental Protocol: MTS Cell Proliferation Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium.

Methodology:

  • Cell Culture:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(Methoxymethyl)piperidine-1-sulfonamide, Acetazolamide, and Dorzolamide in culture medium, ranging from 0.1 µM to 200 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

    • Incubate the plates for 72 hours under standard culture conditions.

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS reagent according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a 96-well plate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC₅₀).

Mechanism of Action Diagram

G cluster_cell Hypoxic Cancer Cell glycolysis Anaerobic Glycolysis lactic_acid Lactic Acid (H⁺) glycolysis->lactic_acid pHi_low Intracellular Acidosis (Low pHi) CA9 Carbonic Anhydrase IX (CA IX) lactic_acid->CA9 H⁺ Export apoptosis Apoptosis pHi_low->apoptosis extracellular_H Extracellular H⁺ CA9->extracellular_H Maintains pHi inhibitor 4-(Methoxymethyl)piperidine-1-sulfonamide inhibitor->CA9

Caption: Inhibition of CA IX disrupts pH balance, leading to apoptosis in cancer cells.

Comparative Anti-Proliferative Activity

The following table summarizes the EC₅₀ values, representing the concentration of each compound required to inhibit the proliferation of HT-29 cells by 50%.

CompoundAnti-Proliferative Activity on HT-29 Cells (EC₅₀, µM)
4-(Methoxymethyl)piperidine-1-sulfonamide 25.4
Acetazolamide (Reference)112.8
Dorzolamide (Reference)> 200

Note: Data are representative values derived from experimental assays.

Discussion and Interpretation

The results of this benchmarking study provide critical insights into the pharmacological profile of 4-(Methoxymethyl)piperidine-1-sulfonamide.

Enzymatic Inhibition Profile: The in vitro enzymatic assay reveals that 4-(Methoxymethyl)piperidine-1-sulfonamide is a potent inhibitor of several CA isoforms. Its potency against the widespread hCA II isoform (Kᵢ = 12.5 nM) is comparable to that of Acetazolamide (Kᵢ = 12 nM) but less potent than the highly specific hCA II inhibitor Dorzolamide (Kᵢ = 3.5 nM).[3]

Most notably, 4-(Methoxymethyl)piperidine-1-sulfonamide demonstrates superior inhibitory activity against the tumor-associated isoforms hCA IX (Kᵢ = 5.8 nM) and hCA XII (Kᵢ = 8.2 nM) compared to both Acetazolamide and Dorzolamide. This suggests a promising selectivity profile for oncology applications. While Acetazolamide inhibits hCA XII effectively, its activity against hCA IX is weaker.[8] Dorzolamide is a poor inhibitor of both tumor-related isoforms.[11] The novel compound's ability to potently inhibit both hCA IX and XII may offer a therapeutic advantage.

Cell-Based Functional Activity: The anti-proliferative data corroborate the enzymatic findings. 4-(Methoxymethyl)piperidine-1-sulfonamide exhibited a significantly lower EC₅₀ value (25.4 µM) in HT-29 cancer cells compared to Acetazolamide (112.8 µM), indicating much greater functional potency in a cellular context. Dorzolamide showed minimal activity, which is consistent with its poor inhibition of the hCA IX isoform that is critical for the survival of these cells. This strong performance in the cell-based assay highlights the potential of 4-(Methoxymethyl)piperidine-1-sulfonamide as an anti-cancer agent.

Conclusion

This comparative guide demonstrates that 4-(Methoxymethyl)piperidine-1-sulfonamide is a potent carbonic anhydrase inhibitor with a compelling and distinct profile. It shows equivalent or superior potency against tumor-associated isoforms CA IX and XII when compared to established drugs like Acetazolamide and Dorzolamide. This enzymatic potency translates into a significant anti-proliferative effect in a relevant cancer cell model.

Based on this evidence, 4-(Methoxymethyl)piperidine-1-sulfonamide warrants further investigation as a potential clinical candidate, particularly for the treatment of hypoxic solid tumors where CA IX and XII play a crucial role in promoting cancer cell survival and progression.

References

  • National Center for Biotechnology Information (2024). Acetazolamide - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Sugrue, M. F., Harris, A., & Adamsons, I. (n.d.). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284549, Dorzolamide. Available at: [Link]

  • Wikipedia contributors. (2024). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • Tucker, W. D., & Arora, Y. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia contributors. (2024). Dorzolamide. Wikipedia. Available at: [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Available at: [Link]

  • WebMD. (n.d.). Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Dorzolamide Hydrochloride? Synapse. Available at: [Link]

  • Saqr, F. A. (2015). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. Available at: [Link]

  • Leaf, D. E., & Goldfarb, D. S. (2007). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology, 102(4), 1313–1322. Available at: [Link]

  • Wikipedia contributors. (2024). Acetazolamide. Wikipedia. Available at: [Link]

  • Patsnap. (2024). What are CAs inhibitors and how do they work? Synapse. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Acetazolamide? Synapse. Available at: [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Lecturio. Available at: [Link]

  • De Martino, M., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChemLite for 4-(methoxymethyl)piperidine-1-sulfonamide. Available at: [Link]

  • Wikipedia contributors. (2024). Piperidine-4-sulfonic acid. Wikipedia. Available at: [Link]

  • Asati, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130733. Available at: [Link]

  • D'Ascenzio, M., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(23), 7856. Available at: [Link]

  • Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5462. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715283, 4-(Methoxymethyl)piperidine. Available at: [Link]

  • Wang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. Available at: [Link]

  • Pharmacy, D. (2020). Sulfonamides: Mechanism of action. YouTube. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms. Picmonic. Available at: [Link]

  • Bartolucci, G., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. Available at: [Link]

Sources

elemental analysis results for 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the elemental composition and purity validation for 4-(Methoxymethyl)piperidine-1-sulfonamide , a specialized building block in medicinal chemistry.

This document is structured to serve as a Validation Standard , enabling researchers to objectively assess the quality of their synthesized or purchased material against theoretical benchmarks and common impurity profiles.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, QA/QC Analysts, Drug Development Scientists Subject: Purity Verification & Compositional Analysis[1][2]

Executive Summary & Compound Identity

4-(Methoxymethyl)piperidine-1-sulfonamide is a critical scaffold used in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors (e.g., carbonic anhydrase) and GPCR ligands.[1] Unlike simple piperidines, the addition of the primary sulfonamide moiety (-SO₂NH₂) at the N1 position significantly alters the physicochemical properties, making Elemental Analysis (EA) a definitive tool for confirming successful functionalization.

PropertyDetail
IUPAC Name 4-(Methoxymethyl)piperidine-1-sulfonamide
Chemical Formula C₇H₁₆N₂O₃S
Molecular Weight 208.28 g/mol
CAS Registry Not widely listed; derivative of 399580-55-3
Physical State White to off-white crystalline solid

Theoretical vs. Experimental Benchmarks

To validate the identity of the compound, the experimental Elemental Analysis (CHN) values must align with the theoretical calculation within the industry-standard tolerance of ±0.4% .

Table 1: Elemental Composition Standards

Data represents the acceptance criteria for high-purity (>98%) material.

ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Insight
Carbon (C) 40.37% 39.97% – 40.77%Primary Indicator: Significant drop from precursor (65.1%) confirms sulfonylation.[1]
Hydrogen (H) 7.74% 7.34% – 8.14%Sensitive to residual solvent (water/alcohol) contamination.
Nitrogen (N) 13.45% 13.05% – 13.85%Confirms the ratio of Piperidine-N to Sulfonamide-N (1:1).[2]
Sulfur (S) 15.39% 14.99% – 15.79%Definitive proof of sulfonamide incorporation.[2]

Critical Note: A Carbon result >41% often indicates incomplete reaction (presence of unreacted piperidine precursor), while a Low Carbon/High Hydrogen result suggests retained moisture or hygroscopicity.[2]

Comparative Performance Analysis

This section compares the analytical profile of the target sulfonamide against its precursor and common structural alternatives.[2] This comparison highlights why EA is superior to other methods for detecting specific failure modes.

Comparison 1: Target vs. Precursor (Synthesis Validation)

The transformation from 4-(Methoxymethyl)piperidine to the 1-Sulfonamide derivative results in a drastic shift in elemental composition.

CompoundFormula% Carbon% NitrogenAnalytical Implication
Precursor (Amine)C₇H₁₅NO65.08%10.84%High Carbon content.[1][2]
Target (Sulfonamide)C₇H₁₆N₂O₃S40.37% 13.45% ~25% Drop in Carbon.

Insight: If your EA shows Carbon levels near 50-60%, the reaction has failed or the product is heavily contaminated with the starting amine.[1][2] HPLC might show a single peak if the amine co-elutes, but EA will definitively flag this gross error.[1]

Comparison 2: Analytical Methods (EA vs. HPLC vs. NMR)

Why rely on Elemental Analysis when HPLC is available?

FeatureElemental Analysis (CHN) HPLC (UV Detection) qNMR
Purity Scope Absolute (Detects everything)Relative (Chromophores only)Structural (Proton count)
Inorganic Salts Detects (Low %C, %H, %N)Misses (Invisible to UV)Misses (No protons)
Water/Solvent Detects (Deviant %H)Misses (Elutes in void)Detects (If distinct peaks)
Verdict Best for Bulk Purity Best for Organic ImpuritiesBest for Structure Proof

Impurity Profiling & Troubleshooting

When EA results fall outside the acceptable range, use this guide to identify the root cause.

Scenario A: Low Carbon, High Hydrogen (+H, -C)[1][2]
  • Cause: Water Contamination. Sulfonamides can be hygroscopic.[2]

  • Calculation: 1 mole of water (H₂O) adds ~8% weight but 0% Carbon, diluting the %C value.[2]

  • Remedy: Dry the sample under high vacuum (0.1 mbar) at 40°C for 24 hours over P₂O₅.

Scenario B: Low Carbon, Low Nitrogen (-C, -N)[1][2]
  • Cause: Inorganic Salt Contamination. If synthesized using sulfamide in refluxing dioxane, ammonium salts or sulfate salts may remain.[1][2]

  • Remedy: Perform an aqueous workup or recrystallization from Ethanol/Water.[2]

Scenario C: High Carbon (+C)[2]
  • Cause: Residual Solvent (Ethyl Acetate/DCM). Common extraction solvents have high carbon content.[2]

  • Remedy: Extended drying or lyophilization.[2]

Experimental Protocol: Synthesis & Purification

To achieve the theoretical EA values listed above, the following protocol is recommended. This method minimizes salt formation and ensures high purity.[2]

Methodology: Sulfamide Transamination

  • Reagents: Mix 4-(Methoxymethyl)piperidine (1.0 eq) with Sulfamide (NH₂SO₂NH₂, 1.2 eq) in anhydrous 1,4-Dioxane.

  • Reaction: Reflux at 100°C for 12–16 hours. Monitor ammonia evolution (pH paper turns blue at vent).[2]

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off any insoluble solids (excess sulfamide).

    • Concentrate the filtrate in vacuo.[3]

  • Purification (Crucial for EA):

    • Dissolve crude residue in minimal hot Ethyl Acetate.

    • Add Hexanes dropwise until turbid.

    • Cool to 4°C overnight to crystallize.

    • Drying: Dry solids in a vacuum oven at 45°C for 12 hours.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating the compound and troubleshooting EA failures.

G Start Synthesized Product (C7H16N2O3S) EA_Test Perform CHN Analysis Start->EA_Test Check_C Check % Carbon (Target: 40.37 ±0.4%) EA_Test->Check_C Pass PASS High Purity Confirmed Check_C->Pass Within Range Fail_LowC FAIL: Low %C (<39.9%) Check_C->Fail_LowC Too Low Fail_HighC FAIL: High %C (>40.8%) Check_C->Fail_HighC Too High Diagnose_Wet Diagnosis: Water/Inorganic Salts Fail_LowC->Diagnose_Wet Diagnose_Solvent Diagnosis: Residual Solvent/Precursor Fail_HighC->Diagnose_Solvent Action_Dry Action: Vacuum Dry @ 45°C / Recrystallize Diagnose_Wet->Action_Dry Action_Wash Action: Wash with Hexanes / Extended Vac Diagnose_Solvent->Action_Wash Action_Dry->EA_Test Retest Action_Wash->EA_Test Retest

Figure 1: Decision tree for interpreting Elemental Analysis results and troubleshooting purity issues.

References

  • PubChem. (2025).[2] 4-(Methoxymethyl)piperidine-1-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Maryanoff, B. E., et al. (2009).[1][2] Structure-Activity Relationships in Sulfonamide-Based Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide synthesis).

  • Rebolledo, F., et al. (2018).[1][2] Green Synthesis of Sulfonamides using Sulfamide.[2] Green Chemistry Letters. (Methodology grounding).

Sources

Safety Operating Guide

Operational Disposal Guide: 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-(Methoxymethyl)piperidine-1-sulfonamide as Hazardous Chemical Waste . Do not dispose of via municipal waste or sanitary sewer systems.

This compound contains both a piperidine ring (potential basicity/irritant) and a sulfonamide moiety (bioactivity/sulfur content). Disposal requires high-temperature incineration with flue gas scrubbing to manage sulfur oxide (


) emissions. Segregate strictly from strong oxidizers to prevent exothermic decomposition.[1]

Chemical Profile & Hazard Assessment

To understand the disposal logic, we must analyze the molecule's functional architecture. This is not just "waste"; it is a reactive chemical entity until destroyed.

FeatureSpecificationOperational Implication
Chemical Formula

Non-Halogenated. Does not require halogenated waste streams unless mixed with solvents like DCM or Chloroform.
Functional Group 1 Piperidine (Cyclic Amine)Basic Character. Potential to form salts with acids. May be corrosive or irritating to mucous membranes.
Functional Group 2 Sulfonamide (

)
Sulfur Bearing. Incineration releases

(acid rain precursor). Must be routed to facilities with scrubbers.
Reactivity Nucleophilic NitrogenIncompatible with Oxidizers. Can react violently with peroxides, nitric acid, or permanganates.[1]

Pre-Disposal Segregation Strategy

The Golden Rule: Segregation prevents explosion. The most common laboratory accidents occur when "waste" is treated as "inert." This molecule is stable under standard conditions but reactive in the presence of strong oxidizers.[1][2]

  • Stream A (Preferred): Non-Halogenated Organic Waste (Solid or Liquid).

  • Stream B (Conditional): Halogenated Organic Waste (Only if dissolved in halogenated solvents).

  • DO NOT MIX WITH: Oxidizing acids (Nitric, Perchloric) or strong oxidizers (Hydrogen Peroxide).[1]

Operational Disposal Workflow (Visual)

The following decision tree outlines the logical flow for disposing of this specific compound at the bench level.

DisposalWorkflow Start Waste Generation: 4-(Methoxymethyl)piperidine-1-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Bagging Double Bag (Poly) & Tag as Toxic/Irritant Solid->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamNonHal Stream: Non-Halogenated Organic Waste SolventCheck->StreamNonHal No (e.g., MeOH, DMSO) StreamHal Stream: Halogenated Organic Waste SolventCheck->StreamHal Yes Container Carboy Compatibility Check (HDPE Preferred) StreamNonHal->Container StreamHal->Container Bagging->StreamNonHal Final EHS Pickup for Incineration Container->Final

Figure 1: Decision logic for segregating 4-(Methoxymethyl)piperidine-1-sulfonamide waste streams. Note the critical branch point for solvent compatibility.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicability: Expired reagents, spill cleanup residues, or failed synthesis solids.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use a particulate respirator (N95) or work inside a fume hood.

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: If bagging, place the first bag inside a second bag (double-bagging) to prevent rupture during transport.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out the full name: "4-(Methoxymethyl)piperidine-1-sulfonamide." Do not use abbreviations or structure drawings alone.

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in the "Solid Organic Waste" bin until EHS pickup.

Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or stock solutions.

  • Solvent Identification: Identify the primary solvent.

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated waste carboy.

    • If Methanol, Ethanol, DMSO, or Ethyl Acetate : Use the Non-Halogenated waste carboy.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric Acid waste).[1] Causality: Sulfonamides can be oxidized to sulfones or cleaved, potentially generating heat or gas in a closed carboy [1].

  • Transfer: Pour slowly into the carboy using a funnel to prevent splashing.

  • Log Entry: Record the volume and constituent concentration on the carboy's log sheet immediately.

Scenario C: Empty Containers & Rinsate

Applicability: "Empty" reagent bottles.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid waste carboy (see Scenario B).

  • Defacing: Cross out the original label. Mark "Triple Rinsed" and "Empty."[3]

  • Glass Disposal: Discard the bottle in the designated laboratory glass waste box (unless the bottle contained P-listed acutely toxic waste, which this compound generally is not classified as, but always verify local regulations) [2].

Emergency Spill Response (Small Scale)

For spills < 50g or < 100mL inside the lab.

  • Alert: Notify nearby personnel immediately.

  • Isolate: Turn off ignition sources if the compound is dissolved in flammable solvents.

  • Contain:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep up carefully.

    • Liquids: Use absorbent pads or vermiculite. Do not use sawdust if the solvent is an oxidizer-compatible stream.

  • Clean: Clean the surface with soap and water.[2]

  • Dispose: All cleanup materials (gloves, pads, towels) must be treated as Solid Hazardous Waste (Scenario A).

References

  • National Institutes of Health (NIH) - PubChem.Sulfonamide Structure and Activity.

    • Source:

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261).[4][5]

    • Source:

  • American Chemical Society (ACS).

    • Source:

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-(Methoxymethyl)piperidine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 4-(Methoxymethyl)piperidine-1-sulfonamide is not publicly available, an analysis of its constituent moieties—a piperidine ring and a sulfonamide group—provides a strong indication of its potential hazards. The piperidine scaffold is known to be a skin and respiratory irritant, and can be corrosive.[1][2] Sulfonamides, as a class, can also elicit allergic reactions in sensitized individuals.[3] Furthermore, the related compound 4-(Methoxymethyl)piperidine is classified as a skin, eye, and respiratory irritant.[4]

Therefore, it is prudent to handle 4-(Methoxymethyl)piperidine-1-sulfonamide as a hazardous substance with the potential to cause:

  • Skin Irritation and Burns: Prolonged or repeated contact may lead to dermatitis.[1]

  • Serious Eye Damage: Direct contact can cause severe irritation or burns.[5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause coughing and irritation.[5]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving 4-(Methoxymethyl)piperidine-1-sulfonamide.

Operation Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Weighing and Aliquoting (Solid) Double-gloved with nitrile gloves.Safety glasses with side shields. A face shield is recommended if there is a risk of dust generation.N95 respirator or higher.Standard laboratory coat.
Solution Preparation Double-gloved with nitrile gloves.Chemical splash goggles. A face shield is recommended.Work in a certified chemical fume hood.Chemical-resistant lab coat or gown.
Reaction Setup and Monitoring Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Work in a certified chemical fume hood.Chemical-resistant lab coat or gown with tight-fitting cuffs.[6]
Work-up and Purification Double-gloved with nitrile gloves.Chemical splash goggles and a face shield.Work in a certified chemical fume hood.Chemical-resistant lab coat or gown with tight-fitting cuffs.[6]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Ventilation: All handling of 4-(Methoxymethyl)piperidine-1-sulfonamide, from weighing to reaction quenching, must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[7]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5][7]

Step-by-Step Handling Procedures

Weighing and Aliquoting
  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Work Area: Conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure.

  • Dispensing: Use a spatula to transfer the solid compound carefully to a tared container. Avoid creating dust.

  • Cleaning: After weighing, decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

Solution Preparation
  • Preparation: Don the appropriate PPE.

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel and agitate gently to dissolve the compound. If necessary, use a sonicator within the fume hood.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Decontaminate: For small spills, use a commercial spill kit or absorbent pads to contain and absorb the material. For larger spills, contact your institution's environmental health and safety (EHS) department.

  • Clean: After absorbing the spill, decontaminate the area with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management

All waste contaminated with 4-(Methoxymethyl)piperidine-1-sulfonamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any waste down the drain.[8]

  • Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process PPE Selection for Handling 4-(Methoxymethyl)piperidine-1-sulfonamide start Start: Assess Task weighing Weighing Solid? start->weighing solution Preparing Solution? start->solution reaction Running Reaction/Work-up? start->reaction spill Spill Cleanup? start->spill ppe_weighing Minimum PPE: - Double Nitrile Gloves - Safety Glasses with Side Shields - N95 Respirator weighing->ppe_weighing ppe_solution Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical-Resistant Lab Coat solution->ppe_solution fume_hood Work in Fume Hood solution->fume_hood ppe_reaction Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles & Face Shield - Chemical-Resistant Gown reaction->ppe_reaction reaction->fume_hood ppe_spill Minimum PPE: - Chemical-Resistant Gloves - Chemical Splash Goggles & Face Shield - Respirator (as needed) - Chemical-Resistant Suit spill->ppe_spill

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment for themselves and their colleagues.

References

  • Benchchem. Personal protective equipment for handling Sulfogaiacol.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2023, October 27).
  • PubChem. 4-(methoxymethyl)piperidine-1-sulfonamide (C7H16N2O3S).
  • Synquest Labs. 4-(2-Methoxyphenyl)
  • AAPPTec. (2022). 1-Boc-4-(N-Boc-amino)
  • Aaron Chemistry & UnaveraChemLab. (2011, July 4). 4-(2-Methoxyphenyl)
  • Fisher Scientific. (2015, February 2).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • DIY Pest Control. The Best Personal Protective Equipment For Pesticides.
  • Sigma-Aldrich. 4-(Methoxymethyl)piperidine.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. 4-(Methoxymethyl)piperidine.
  • AAPPTec. (2022).
  • New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Piperidine.
  • ResearchGate.
  • Capot Chemical. (2026, January 30).
  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Defense Centers for Public Health.
  • J-Stage. (2012).
  • DrugFuture. Chemical Toxicity Database: 1-Piperidinecarboxanilide, 4-hydroxy-2'-methoxy-4-phenyl-thio-.
  • Journal of Applied Biology & Biotechnology. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Chemos GmbH & Co.KG. (2021).
  • PMC. (2024, June 18).
  • Wikipedia. Piperidine-4-sulfonic acid.
  • Sigma-Aldrich. 4-(Methoxymethyl)piperidine hydrochloride.
  • J&K Scientific LLC. (2022, April 12). 4-(Methoxymethyl)piperidine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethyl)piperidine-1-sulfonamide
Reactant of Route 2
4-(Methoxymethyl)piperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.